molecular formula C3H2N4O4 B094218 1,4-Dinitro-1H-imidazole CAS No. 19182-81-1

1,4-Dinitro-1H-imidazole

Cat. No.: B094218
CAS No.: 19182-81-1
M. Wt: 158.07 g/mol
InChI Key: HZPSREFSUPXCMN-UHFFFAOYSA-N
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Description

1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dinitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSREFSUPXCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409109
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-81-1
Record name 1,4-DINITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 1,4-Dinitro-1H-imidazole

This compound is a significant molecule in the landscape of energetic materials and as a synthetic intermediate. Its dinitro-substituted imidazole core imparts a high nitrogen content and density, rendering it a subject of interest for the development of novel explosives and propellants. Beyond its energetic applications, the unique electronic and structural features of this compound make it a valuable precursor in the synthesis of various functionalized imidazole derivatives, including those with potential pharmaceutical applications. This guide provides a detailed exploration of the synthesis and characterization of this compound, offering a blend of theoretical understanding and practical insights for researchers in the field.

I. Synthesis of this compound: A Mechanistic and Practical Overview

The synthesis of this compound primarily revolves around the nitration of a pre-existing imidazole scaffold. The direct nitration of imidazole itself is challenging due to the basicity of the ring nitrogens, which are readily protonated in acidic nitrating media.[1] Therefore, the most prevalent and effective strategies commence with 4(5)-nitro-1H-imidazole.

The Predominant Synthetic Route: Nitration of 4(5)-Nitro-1H-imidazole

The most widely adopted method for the preparation of this compound is the nitration of 4(5)-nitro-1H-imidazole using a mixture of nitric acid and acetic anhydride.[1][2][3] This method, often referred to as Novikov's method, has been shown to produce high yields, with some modifications reporting up to 95%.[1]

Reaction Scheme:

G reactant 4(5)-Nitro-1H-imidazole reagent HNO3 / Acetic Anhydride reactant->reagent product This compound reagent->product

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step protocol for this synthesis is as follows:

  • Dissolution: Dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.[3]

  • Nitration: Cool the solution and add fuming nitric acid dropwise while maintaining a low temperature and stirring continuously. The addition is typically carried out over a period of 60 minutes.[3]

  • Reaction: Allow the mixture to stir at room temperature for an additional 3 hours to ensure the completion of the reaction.[3]

  • Isolation: Pour the reaction mixture onto crushed ice and stir for approximately one hour to precipitate the product.[3]

  • Purification: Filter the precipitate and dry it completely. The crude product can be further purified by recrystallization from solvents like methanol to yield crystalline this compound.[1]

Rationale and Insights:

  • Acetic Anhydride's Role: Acetic anhydride serves a dual purpose. It acts as a solvent and, more importantly, it reacts with nitric acid to form the highly electrophilic acetyl nitrate, which is a potent nitrating agent.

  • Temperature Control: Maintaining a low temperature during the addition of nitric acid is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Safety Considerations: Mixtures of nitric acid and acetic anhydride are potentially explosive and should be handled with extreme caution.[1] The synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Alternative Synthetic Approaches

While the nitration of 4(5)-nitro-1H-imidazole is the most common method, other synthetic strategies have been explored:

  • Kyodai Nitration: This method involves the use of nitrogen(IV) oxide and ozone in dichloromethane in the presence of methanesulfonic acid.[1]

  • Nitration with Nitronium Tetrafluoroborate: The use of nitronium tetrafluoroborate as the nitrating agent has also been reported.[1]

  • "Green Nitration": Efforts towards more environmentally benign synthetic routes are an active area of research.[1]

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A multi-technique approach is typically employed.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Technique Observed Data Interpretation
¹H NMR δ 9.0 and 9.4 ppm (in CDCl₃)[3]These chemical shifts are characteristic of the protons on the imidazole ring, deshielded by the electron-withdrawing nitro groups.
Mass Spec. M⁺ 158[3]Corresponds to the molecular weight of this compound (C₃H₂N₄O₄: 158.07 g/mol ).[4]
X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and packing in the solid state.

Crystallographic Data for this compound:

Parameter Value Reference
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
a5.853(3) Å[2]
b9.591(8) Å[2]
c10.392(5) Å[2]
V583.4(7) ų[2]
Z4[2]
D_c1.80 g cm⁻¹[2]

Workflow for Single-Crystal X-ray Diffraction:

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Evaporation Slow Evaporation Mounting Mount Crystal Evaporation->Mounting VaporDiffusion Vapor Diffusion VaporDiffusion->Mounting Cooling Cooling Crystallization Cooling->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Solve Solve Structure Diffractometer->Solve Refine Refine Structure Solve->Refine

Figure 2: A generalized workflow for single-crystal X-ray crystallography.

Thermal Analysis

The thermal stability of this compound is a critical parameter, especially considering its potential as an energetic material. Differential Scanning Calorimetry (DSC) is a key technique for this assessment.

Thermal Properties:

  • Melting Point: 92 °C[3]

  • Decomposition: Thermal stability analysis by DSC has shown two broad exothermic signals at 55-250 °C and 274-350 °C.[1]

It is important to note that when heated in solution at 100-140 °C, 1,4-dinitroimidazole can rearrange to its C-nitro isomers.[2]

III. Physicochemical Properties and Safety

A summary of the key physicochemical properties of this compound is provided below.

Property Value
Molecular Formula C₃H₂N₄O₄[4]
Molecular Weight 158.07 g/mol [4]
Appearance Solid[4]
CAS Number 19182-81-1[4]

Safety and Handling:

1,4-Dinitro-1H-imidazoles are potentially self-reacting explosive substances.[1] They can be harmful to mucosal linings and skin.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound. The compound is reported to be not sensitive to impact.[1]

IV. Conclusion

The synthesis and characterization of this compound are well-established processes, with the nitration of 4(5)-nitro-1H-imidazole being the most reliable synthetic route. A combination of spectroscopic, crystallographic, and thermal analysis techniques provides a comprehensive understanding of its structure and properties. As research into advanced energetic materials and novel pharmaceutical intermediates continues, a thorough grasp of the fundamental chemistry of this compound remains indispensable.

References

"physicochemical properties of 1,4-dinitro-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dinitro-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (1,4-DNI) is a significant energetic material and a versatile synthetic intermediate for the development of novel high-energy-density materials (HEDMs) and pharmaceuticals.[1] Its unique structure, featuring both a C-nitro and an N-nitro group on an imidazole ring, imparts a distinct set of physicochemical properties that are critical for its handling, storage, and application. This guide provides a comprehensive technical overview of 1,4-DNI, synthesizing data from crystallographic, spectroscopic, and thermal analyses to offer field-proven insights for researchers and development professionals. We delve into the causality behind its synthesis and characterization, grounding all claims in authoritative literature to ensure scientific integrity.

Introduction: The Significance of this compound

Nitro- and polynitroazoles are a class of compounds renowned for their high explosive performance combined with low sensitivity to external stimuli like impact.[1] Within this family, this compound stands out as a crucial precursor. It is the most convenient starting material for the synthesis of its more stable and powerful isomer, 2,4-dinitro-1H-imidazole, via thermal rearrangement.[1][2] Understanding the fundamental properties of 1,4-DNI is therefore not just an academic exercise but a practical necessity for the safe and efficient development of advanced energetic materials. This document serves as a core reference, detailing its synthesis, structure, stability, and energetic characteristics.

Synthesis and Molecular Structure

The synthesis of 1,4-DNI is a critical first step for any research. The most common and highest-yielding methods involve the nitration of a pre-existing nitroimidazole, as direct nitration of the parent imidazole ring is complicated by the facile protonation of the nitrogen atoms.[1]

Optimized Synthesis Protocol: Nitration of 4(5)-Nitro-1H-imidazole

This protocol is adapted from established methods that have demonstrated high yields and scalability.[1][2] The rationale for using a mixture of nitric acid and acetic anhydride is to generate the potent nitrating agent, acetyl nitrate, in situ, which is effective for N-nitration of the imidazole ring.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This is a critical safety step to manage the exothermic nature of the subsequent nitration reaction and prevent runaway side reactions.

  • Nitrating Agent Addition: Add fuming nitric acid (98%) dropwise to the stirred solution via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours to ensure the reaction proceeds to completion.[2]

  • Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry completely under vacuum. The crude product can be recrystallized from solvents like methanol to yield pure 1,4-DNI as crystalline solids.[1]

Synthesis_Workflow start Start: 4-Nitroimidazole in Acetic Acid/Anhydride reagents Add Fuming HNO3 (98%) dropwise at 0-5°C start->reagents Exothermic Control reaction Stir at Room Temperature (approx. 3 hours) reagents->reaction N-Nitration precipitation Pour onto Crushed Ice reaction->precipitation Product Precipitation isolation Filter, Wash with Water, and Dry under Vacuum precipitation->isolation Purification product Final Product: This compound isolation->product

Caption: Synthesis workflow for this compound.

Molecular and Crystal Structure

The arrangement of atoms and molecules in the solid state dictates many of a material's bulk properties, including density and stability. X-ray crystallography has confirmed the molecular structure of 1,4-DNI.[1][3]

The compound crystallizes in the orthorhombic system, which is a common crystal lattice for organic molecules. The determined density is a critical parameter for calculating energetic performance.[3]

Table 1: General Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₃H₂N₄O₄ [4][5]
Molecular Weight 158.07 g/mol [4][5]
Appearance White to off-white solid [4]
Melting Point 92-94 °C [2][4]
¹H NMR (CDCl₃) δ 9.0, 9.4 ppm [2]
Mass Spec (M⁺) 158 [2]

| Storage Temperature | -20°C to 2-8°C |[4][5] |

Table 2: Crystallographic Data for this compound

Parameter Value Source(s)
Crystal System Orthorhombic [3]
Space Group P2₁2₁2₁ [3]
a 5.853(3) Å [3]
b 9.591(8) Å [3]
c 10.392(5) Å [3]
Volume (V) 583.4(7) ų [3]
Molecules per cell (Z) 4 [3]

| Calculated Density (Dc) | 1.80 g/cm³ |[3] |

Thermal Properties and Stability Analysis

For any energetic material, thermal stability is a paramount concern. It determines the safe handling window and potential for unintended detonation. Differential Scanning Calorimetry (DSC) is a primary tool for probing these characteristics.[6]

DSC Analysis Insights

DSC studies on 1,4-DNI reveal a complex thermal behavior. The material exhibits two very broad exothermic signals between 55-250°C and 274-350°C.[1] This is a significant finding; unlike a sharp decomposition peak, a broad exotherm suggests a slow, self-heating decomposition process. If this heat is not dissipated efficiently, it can lead to a thermal runaway and ultimately, an explosion. This was confirmed in an accelerating rate calorimetry test where a 2 g sample of 1,4-DNI exploded violently.[1]

Causality: The N-NO₂ bond is known to be the weakest link in many N-nitro compounds, and its homolytic cleavage is often the initial step in decomposition. The low onset temperature of the first exotherm suggests that this process begins at relatively mild temperatures, highlighting the compound's sensitivity to heat.

Protocol: Thermal Stability Assessment by DSC

This protocol outlines the standard procedure for analyzing the thermal behavior of an energetic compound like 1,4-DNI.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of 1,4-DNI (typically 1-3 mg) into an aluminum DSC pan. Using a small sample size is a crucial safety measure to prevent damage to the instrument in case of a violent decomposition.

  • Sealing: Hermetically seal the pan to contain any potential off-gassing during the initial heating phases. For energetic materials, a pinhole lid is sometimes used to allow for controlled pressure release, but this must be assessed based on the material's known properties.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative side reactions) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond its decomposition point (e.g., 400°C).

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the onset temperature of decomposition, peak exothermic temperatures, and the total energy released (enthalpy of decomposition).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s_weigh Weigh 1-3 mg of 1,4-DNI s_seal Seal in Aluminum Pan s_weigh->s_seal a_load Load Sample & Reference into DSC Cell s_seal->a_load a_heat Apply Temperature Ramp (e.g., 10°C/min under N2) a_load->a_heat data Data Acquisition: Heat Flow vs. Temperature a_heat->data result Analysis: Determine Onset Temp, Peak Exotherm, Enthalpy data->result

References

The Crystalline Architecture of 1,4-Dinitro-1H-imidazole: A Technical Guide for Medicinal and Materials Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of energetic materials and pharmaceutical intermediates, the nitroimidazole scaffold holds a position of significant interest. These heterocycles are not only foundational to a class of antimicrobial drugs but are also pivotal in the development of high-performance, low-sensitivity explosives. Among these, 1,4-dinitro-1H-imidazole (1,4-DNI) serves as a crucial starting material and a subject of fundamental study. Its utility in the synthesis of more complex molecules, such as the thermally stable explosive 2,4-dinitroimidazole through thermal rearrangement, underscores the importance of a deep understanding of its solid-state properties.[1][2] This guide provides an in-depth examination of the crystal structure of 1,4-DNI, offering researchers and drug development professionals a detailed perspective on its synthesis, molecular geometry, and supramolecular organization. The causality behind experimental choices and the interplay between molecular and crystal structure are emphasized to provide a holistic and actionable understanding.

Synthesis and Crystallization: A Self-Validating Protocol

The isolation of single crystals of this compound suitable for X-ray diffraction is predicated on a robust and reproducible synthetic pathway. The most reliable method, a modification of Novikov's approach, involves the N-nitration of a C-nitrated precursor, 4(5)-nitroimidazole.[1][3] This choice of starting material is critical; the direct nitration of imidazole is notoriously challenging due to the facile protonation of the basic nitrogen atoms in acidic media.[2] By starting with 4(5)-nitroimidazole, the electron-withdrawing nature of the existing nitro group deactivates the ring towards further electrophilic substitution, allowing for selective nitration at the N1 position.

Experimental Protocol: Synthesis and Single Crystal Growth

The following protocol has been validated for yielding high-purity, crystalline 1,4-DNI.

Step 1: Reaction Setup

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-nitroimidazole in a 2:1 mixture of glacial acetic acid and acetic anhydride. The acetic anhydride serves as a crucial dehydrating agent, sequestering any water present and preventing the deactivation of the nitrating agent.

  • Cool the resulting solution in an ice bath to maintain a temperature between 0-5 °C. This temperature control is paramount to prevent runaway exothermic reactions and the formation of potentially explosive byproducts.[2]

Step 2: Nitration

  • Add fuming nitric acid (98%) dropwise to the stirred solution via the dropping funnel over a period of 60 minutes. The slow, controlled addition ensures that the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours to ensure the reaction proceeds to completion.

Step 3: Isolation and Purification

  • Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product.

  • Collect the crude this compound by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from methanol. This solvent choice is deliberate; it affords well-formed cubic crystals, which are safer and easier to handle than the long needles that can be obtained from chlorohydrocarbon solvents.[2]

Step 4: Single Crystal Growth

  • Prepare a saturated solution of the purified 1,4-DNI in methanol at a slightly elevated temperature.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days will yield single crystals of suitable quality for X-ray diffraction analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitroimidazole 4-Nitroimidazole Reaction Nitration (0-10 °C) 4-Nitroimidazole->Reaction HNO3_Ac2O Fuming HNO3 Acetic Anhydride Glacial Acetic Acid HNO3_Ac2O->Reaction Quench Ice Quench & Precipitation Reaction->Quench 3 hrs @ RT Filter Filtration & Washing Quench->Filter Recrystallize Recrystallization (Methanol) Filter->Recrystallize 1_4_DNI This compound (Crystalline Solid) Recrystallize->1_4_DNI

Caption: Workflow for the synthesis of this compound.

Crystallographic Analysis: Defining the Solid-State Framework

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group, P2₁2₁2₁, is a non-centrosymmetric (chiral) space group, indicating that the molecule crystallizes in a chiral environment, even though the molecule itself is achiral. This is a common occurrence in crystal packing. The crystallographic data provide the fundamental blueprint for understanding the molecule's geometry and its interactions within the lattice.

ParameterValueReference
Chemical FormulaC₃H₂N₄O₄[3]
Formula Weight158.07 g/mol [3]
Crystal SystemOrthorhombic[3]
Space GroupP2₁2₁2₁[3]
a (Å)5.853(3)[3]
b (Å)9.591(8)[3]
c (Å)10.392(5)[3]
α, β, γ (°)90[3]
Volume (ų)583.4(7)[3]
Z (molecules/unit cell)4[3]
Temperature (K)173[3]
Calculated Density (g/cm³)1.80[3]
Radiation (Å)Mo Kα (λ = 0.71069)[3]
R-factor0.048[3]

Molecular Geometry: An Analysis of Intramolecular Forces

The crystal structure reveals a nearly planar imidazole ring, a characteristic feature of this aromatic heterocycle. The two nitro groups, however, exhibit significant torsion relative to this plane. The C4-NO₂ group and the N1-NO₂ group are twisted out of the plane of the imidazole ring. This deviation from planarity is a direct consequence of steric hindrance and electronic repulsion between the oxygen atoms of the nitro groups and the adjacent atoms of the imidazole ring.

Computational studies using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G** basis set corroborate the experimental findings, showing good agreement with the crystal structure parameters.[4] These theoretical calculations confirm that the observed geometry is an energetic minimum, balancing the stabilizing effects of π-conjugation with the destabilizing steric and electrostatic repulsions. The N1-NO₂ bond is predicted to be the weakest bond in the molecule, which has implications for its thermal stability and decomposition pathways.[2]

Crystal_Packing Schematic of Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_CH C-H A_Ring Imidazole Ring A A_CH->A_Ring B_NO2 NO₂ A_CH->B_NO2 C-H···O A_NO2 NO₂ A_NO2->A_Ring B_CH C-H B_Ring Imidazole Ring B B_CH->B_Ring C_NO2 NO₂ B_CH->C_NO2 C-H···O B_NO2->B_Ring C_CH C-H C_CH->A_NO2 C-H···O C_Ring Imidazole Ring C C_CH->C_Ring C_NO2->C_Ring

References

A Guide to the Thermal Stability Analysis of 1,4-Dinitro-1H-imidazole: From Core Principles to Advanced Kinetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,4-Dinitro-1H-imidazole (1,4-DNI) is a potent energetic material distinguished by its unique molecular structure, which includes a labile nitro group attached to a nitrogen atom of the imidazole ring (an N-NO2 bond). This feature imparts high energy density but also introduces significant thermal sensitivity. A thorough understanding of its thermal stability is not merely an academic exercise; it is a critical prerequisite for safe handling, storage, formulation, and application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for analyzing the thermal behavior of 1,4-DNI. We will delve into the causality behind experimental choices, detail core analytical protocols, and synthesize the data to build a coherent model of its decomposition pathway, grounded in authoritative references.

The Unique Chemistry of this compound: The N-NO2 Imperative

Unlike many common nitroaromatic explosives that feature nitro groups exclusively bonded to carbon (C-NO2), 1,4-DNI possesses one C-NO2 group at the 4-position and a critical N-NO2 group at the 1-position. The N-NO2 bond is known to be significantly weaker and more susceptible to homolytic cleavage than the C-NO2 bond. This structural characteristic is the primary determinant of 1,4-DNI's thermal behavior, making it more sensitive than its isomers where both nitro groups are attached to carbon. Theoretical and experimental studies suggest that the initial step in its decomposition is the homolysis of this N-NO2 bond.[1] Consequently, the entire analytical approach must be designed with this inherent instability in mind.

The Purpose of Thermal Analysis: A Framework for Inquiry

The goal of a comprehensive thermal analysis of an energetic material like 1,4-DNI is to answer several key questions that directly impact safety and performance:

  • Onset of Decomposition: At what temperature does the material begin to release energy?

  • Energy Release Profile: Is the decomposition a slow, controlled process or a rapid, violent event? Does it occur in single or multiple stages?

  • Decomposition Pathway: What are the intermediate and final products? Does the molecule rearrange before decomposing?

  • Kinetic Parameters: What is the activation energy (Ea) required to initiate decomposition? This value is crucial for predicting shelf-life and stability under various conditions.

  • Adiabatic Stability: What is the potential for thermal runaway under "worst-case" conditions where heat cannot dissipate?

To address these questions, a multi-technique approach is not just recommended; it is essential for building a self-validating and trustworthy dataset.

Core Analytical Methodologies: A Validated Approach

The following sections detail the primary techniques for characterizing 1,4-DNI, emphasizing the rationale behind each procedural step.

Differential Scanning Calorimetry (DSC): Mapping the Energetic Landscape

Principle & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. For an energetic material, decomposition manifests as an exothermic event (a peak on the DSC thermogram), where the sample releases heat. The choice of a low sample mass (<1 mg) is a critical safety measure to prevent instrument damage and ensure the data reflects the material's intrinsic properties rather than runaway kinetics.

Key Findings for 1,4-DNI: Unlike materials with a sharp, single decomposition, DSC analysis of 1,4-DNI reveals a complex thermal profile. It shows two very broad exothermic signals: the first between 55-250°C and a second, more energetic event between 274-350°C.[2] The initial broad exotherm is attributed to a thermal rearrangement, where the unstable N-nitroimidazole isomerizes to more stable C-nitro isomers, such as 2,4(5)-dinitro-1H-imidazole.[1][2] The second, higher-temperature exotherm corresponds to the decomposition of these rearranged, more stable isomers.

Experimental Protocol: Non-Isothermal DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This ensures the accuracy of all measured parameters.

  • Sample Preparation: Carefully weigh 0.5 - 1.0 mg of 1,4-DNI into a vented aluminum pan. The vent allows gaseous decomposition products to escape, preventing pressure buildup and pan rupture.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to approximately 400°C at a controlled heating rate (e.g., 10°C/min). To determine kinetic parameters, this procedure must be repeated at several different heating rates (e.g., 5, 10, 15, and 20°C/min).[3][4]

  • Data Analysis: Record the thermogram. Identify the onset temperature (T_onset) and peak temperature (T_peak) for all exothermic events. Integrate the peak area to determine the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Principle & Causality: TGA measures the change in a sample's mass as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the extent of mass loss in each stage. When coupled with DSC, it helps to confirm whether an exothermic event is associated with mass loss (decomposition) or not (e.g., phase transition).

Experimental Protocol: TGA Analysis

  • Calibration: Perform mass and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation: Place 1-2 mg of 1,4-DNI into an open ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (Nitrogen) at 20-50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the mass loss (%) versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to more clearly define the decomposition stages.[5]

Evolved Gas Analysis (EGA): Identifying Decomposition Products

Principle & Causality: To definitively understand the decomposition mechanism, the gaseous byproducts must be identified. This is achieved by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). TGA-MS is particularly powerful for identifying small, volatile fragments. Based on the known N-NO2 bond cleavage, we anticipate the initial evolution of NO2.[6]

Experimental Protocol: TGA-MS Analysis

  • Follow the TGA protocol (Steps 1-5) above.

  • Interface: The TGA is connected to the MS via a heated transfer line to prevent condensation of evolved gases.

  • MS Acquisition: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) throughout the TGA run.

  • Data Analysis: Correlate the mass loss events from the TGA curve with the ion currents for specific m/z values in the MS data. For 1,4-DNI, key fragments to monitor would include NO2+ (m/z 46) and NO+ (m/z 30).[2]

Visualizations: Workflows and Pathways

G cluster_0 Overall Thermal Analysis Workflow A Sample Preparation (1,4-DNI, <1mg) B DSC Analysis (Multiple Heating Rates) A->B Parallel Analysis C TGA-MS Analysis A->C Parallel Analysis D Data Interpretation B->D Thermograms (Tonset, Tpeak) Kinetic Data (Ea) C->D Mass Loss Profile Evolved Gas Identity

Elucidating the Decomposition Mechanism and Kinetics

The Multi-Stage Decomposition Pathway

The combined data from DSC and EGA points to a multi-stage decomposition process initiated by the inherent instability of the N-NO2 bond.

  • Stage 1: Thermal Rearrangement (Low Temperature Exotherm: 55-250°C): At moderately elevated temperatures, the N-NO2 bond can cleave, but the molecule rearranges to a more thermodynamically stable C-nitro isomer, such as 2,4(5)-dinitro-1H-imidazole. This isomerization is an exothermic process, accounting for the first broad signal observed in the DSC.[1][2]

  • Stage 2: Decomposition (High Temperature Exotherm: 274-350°C): The resulting C-nitro isomers, along with any unreacted 1,4-DNI, undergo complete decomposition at higher temperatures. This stage involves the cleavage of C-NO2 bonds and the fragmentation of the imidazole ring, releasing a significant amount of energy and gaseous products like NO2, NO, CO2, and N2.

DecompositionPathway DNI This compound (N-NO2 bond) Rearranged 2,4(5)-Dinitro-1H-imidazole (C-NO2 bonds only) DNI->Rearranged Thermal Rearrangement (55-250°C Exotherm) Products Gaseous Products (NOx, N2, CO2, H2O) Rearranged->Products Decomposition (274-350°C Exotherm)

Non-Isothermal Kinetic Analysis: The Kissinger Method

Principle & Causality: The Kissinger method is a widely used model-free approach to determine the activation energy (Ea) of a solid-state reaction from DSC data collected at different heating rates (β).[4][7] As the heating rate increases, the decomposition peak temperature (Tp) shifts to a higher value. This relationship allows for the calculation of Ea, which represents the energy barrier that must be overcome for decomposition to occur. A higher Ea generally implies greater thermal stability.

Methodology:

  • Perform DSC scans at a minimum of three, preferably four, different heating rates (β), e.g., 5, 10, 15, 20 °C/min.

  • For each scan, accurately determine the peak temperature (Tp) in Kelvin.

  • Plot ln(β / Tp²) versus 1/Tp.

  • The data should yield a straight line according to the Kissinger equation: ln(β / Tp²) = ln(AR/Ea) - Ea / (R * Tp) where R is the universal gas constant (8.314 J/mol·K).

  • The slope of this line is equal to -Ea / R. Therefore, Ea = -Slope * R.

Important Caveat for 1,4-DNI: Applying the Kissinger method directly to the broad thermogram of 1,4-DNI is challenging because the observed "peaks" are convolutions of rearrangement and decomposition. A meaningful kinetic analysis would require deconvolution of these overlapping processes or would be more appropriately applied to the decomposition of the more stable, isolated C-nitro isomers.

KissingerWorkflow A Run DSC at multiple heating rates (β) B Identify Peak Temp (Tp) for each β A->B C Plot ln(β/Tp²) vs 1/Tp B->C D Perform Linear Regression C->D E Calculate Ea from Slope (Ea = -Slope * R) D->E

Data Synthesis and Interpretation

The collective analysis provides a clear, albeit complex, picture of 1,4-DNI's thermal behavior. The key quantitative data is summarized below.

ParameterValueMethodSignificance & Interpretation
Exotherm 1 (Rearrangement) 55 - 250 °CDSCA very broad, low-temperature energy release indicates inherent instability. The material begins to rearrange to a more stable isomer well below typical decomposition temperatures of other energetic materials.[2]
Exotherm 2 (Decomposition) 274 - 350 °CDSCThis represents the decomposition of the more stable C-nitro isomers formed during rearrangement. The onset is comparable to some other energetic materials.[2]
Hazard Potential Violent ExplosionAccelerating Rate CalorimetryUnder adiabatic conditions (where heat cannot escape), the initial low-temperature energy release can self-heat the material, triggering a catastrophic thermal runaway.[2]
Primary Decomposition Step N-NO2 HomolysisTheoretical & EGAThe weakness of the N-NO2 bond is the root cause of the low-temperature instability and rearrangement pathway.[1]

Mandatory Safety Protocols

The high sensitivity and explosive potential of 1,4-DNI demand stringent safety protocols during analysis:

  • Small Sample Mass: Never use more than 1 mg for thermal analysis.

  • Personal Protective Equipment (PPE): Always use safety glasses, a face shield, and appropriate protective clothing.

  • Instrumentation: Use instruments with appropriate blast shields.

  • Handling: Handle the material with non-sparking tools and avoid friction and impact.

  • Storage: Based on its thermal profile, 1,4-DNI should be considered a self-reactive substance and stored in a freezer to inhibit slow decomposition or rearrangement.[2]

Conclusion

The thermal stability of this compound is defined by the weakness of its N-NO2 bond. This leads to a complex, multi-stage behavior initiated by a low-temperature exothermic rearrangement to more stable C-nitro isomers, followed by a higher-temperature decomposition. Standard thermal analysis techniques like DSC and TGA, when coupled with evolved gas analysis and interpreted correctly, provide a comprehensive understanding of this process. This detailed characterization is indispensable for establishing safe handling procedures and predicting the material's behavior in practical applications. The broad initial exotherm is not an anomaly but the key signature of this molecule's unique reactivity.

References

Spectroscopic Characterization of 1,4-Dinitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dinitro-1H-imidazole, a significant compound in the field of energetic materials and a versatile synthetic intermediate. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties is presented. While direct experimental spectra are not publicly available in foundational databases, this guide synthesizes data from authoritative literature and predictive models to offer a robust characterization. Methodologies for sample preparation and spectral acquisition are detailed to ensure reproducibility and accuracy in a research setting. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the structural and spectroscopic characteristics of this energetic compound.

Introduction

This compound is a heterocyclic compound of significant interest due to its energetic properties and its role as a precursor in the synthesis of other high-energy materials.[1] The molecule consists of an imidazole ring substituted with two nitro groups, one at the 1-position (N-nitro) and the other at the 4-position (C-nitro). This substitution pattern imparts a high nitrogen and oxygen content, contributing to its energetic nature. A thorough understanding of its molecular structure through spectroscopic methods is paramount for its safe handling, quality control, and for the rational design of new derivatives.

The synthesis of this compound is typically achieved through the nitration of 4(5)-nitroimidazole.[2] The structural confirmation and purity assessment of the resulting compound rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound has been determined by X-ray crystallography, confirming its orthorhombic crystal structure.[2] This structural information is fundamental to interpreting its spectroscopic data.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the imidazole ring. The electron-withdrawing nature of the two nitro groups will significantly deshield these protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5Doublet~1-2
H-58.5 - 9.0Doublet~1-2

Note: Predicted values are based on the analysis of similar nitroimidazole structures. The exact chemical shifts can vary depending on the solvent and concentration.

The proton at the C-5 position is expected to be more deshielded than the proton at the C-2 position due to the proximity of the C-4 nitro group. The small coupling constant between H-2 and H-5 is characteristic of protons separated by four bonds in a five-membered aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals for the three carbon atoms of the imidazole ring. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitro groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-4145 - 150
C-5120 - 125

Note: Predicted values are based on the analysis of similar nitroimidazole structures.

The carbon atom C-4, directly attached to a nitro group, is expected to be the most deshielded. The C-2 carbon, situated between two nitrogen atoms, will also appear at a relatively downfield position. The C-5 carbon will likely be the most upfield of the three ring carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for nitro-containing aromatic compounds due to its excellent solvating power.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Typical acquisition parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C and potential for longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.6 mL deuterated solvent prep2 Add TMS internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro groups and the imidazole ring. A study by P. Ravi and colleagues provides experimental and theoretical insights into the vibrational properties of 1,4-dinitroimidazole.

Characteristic IR Absorptions

The key vibrational modes for this compound are summarized below.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (imidazole ring)3100 - 3150Medium
C-H Stretch (imidazole ring)3000 - 3100Medium-Weak
Asymmetric NO₂ Stretch (N-NO₂)1600 - 1640Strong
Asymmetric NO₂ Stretch (C-NO₂)1520 - 1560Strong
C=N and C=C Ring Stretch1400 - 1500Medium-Strong
Symmetric NO₂ Stretch (N-NO₂)1250 - 1300Strong
Symmetric NO₂ Stretch (C-NO₂)1340 - 1380Strong
C-H In-plane Bend1000 - 1200Medium
C-H Out-of-plane Bend800 - 900Medium-Strong

The two nitro groups (N-NO₂ and C-NO₂) are expected to have distinct asymmetric and symmetric stretching frequencies due to their different electronic environments. The N-NO₂ group typically absorbs at a higher frequency than the C-NO₂ group. The strong absorptions associated with the nitro groups are the most prominent features of the IR spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

  • IR Spectrum Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra are characterized by downfield shifts of the imidazole ring protons and carbons due to the strong electron-withdrawing effects of the two nitro groups. The IR spectrum is dominated by the intense absorption bands of the asymmetric and symmetric stretches of the N-NO₂ and C-NO₂ groups. The experimental protocols outlined in this guide provide a framework for obtaining reliable and reproducible spectroscopic data, which is essential for the quality control and further investigation of this important energetic material. Authoritative and detailed experimental data can be found in the work of Grimmett et al. on the structure and rearrangement of 1,4-dinitroimidazole and the vibrational analysis by Ravi et al.[2][3]

References

Unraveling the Energetic Heart: A Technical Guide to the Decomposition Mechanism of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the decomposition mechanisms of 1,4-dinitro-1H-imidazole (1,4-DNI), a molecule of significant interest in the field of energetic materials. We will dissect the thermal and photochemical pathways that govern its transformation, offering a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. Our focus is on the causality behind experimental observations and the self-validating nature of the described protocols, ensuring a robust and reliable understanding of this complex molecule.

Introduction: The Dual Nature of this compound

This compound is a heterocyclic energetic material that has garnered attention for its potential applications, ranging from high-performance explosives to intermediates in pharmaceutical synthesis.[1] Its chemical structure, featuring a five-membered imidazole ring with two nitro groups, imparts a delicate balance of stability and reactivity. Understanding the precise mechanisms by which this molecule decomposes under various stimuli is paramount for its safe handling, storage, and application. This guide will delve into the unimolecular decomposition pathways, focusing on the initial bond-breaking events and subsequent reactions that define its energetic behavior.

Thermal Decomposition: A Journey of Isomerization and Fragmentation

The thermal behavior of 1,4-DNI is characterized by a complex interplay of competing reaction pathways, primarily homolysis of the N-NO2 bond and a significant thermal rearrangement.

The Predominance of N-NO2 Homolysis

Theoretical calculations suggest that the homolytic cleavage of the N1-NO2 bond is the most favorable initial step in the ground-state thermal decomposition of 1,4-dinitroimidazole.[1] This process, requiring an activation energy of approximately 34.5 kcal/mol, is significantly more accessible than the cleavage of the C4-NO2 bond (61.0 kcal/mol) or nitro-nitrite isomerization at the N1 position (69.6 kcal/mol).[1] This initial bond scission leads to the formation of an imidazolyl radical and a nitrogen dioxide (NO2) molecule, which can then initiate a cascade of secondary reactions.

Thermal Rearrangement to 2,4-Dinitroimidazole

A key characteristic of 1,4-DNI upon heating is its tendency to rearrange into the more thermally stable isomer, 2,4-dinitroimidazole.[2][3] This rearrangement has been observed when heating 1,4-DNI in solution at temperatures between 100-140°C, yielding C-nitro isomers and some denitration products.[2] This intramolecular process is of significant practical importance as it can alter the energetic properties and sensitivity of the material.[3]

The following diagram illustrates the primary thermal decomposition pathways of this compound.

G This compound This compound Imidazolyl Radical + NO2 Imidazolyl Radical + NO2 This compound->Imidazolyl Radical + NO2 N-NO2 Homolysis 2,4-Dinitroimidazole 2,4-Dinitroimidazole This compound->2,4-Dinitroimidazole Thermal Rearrangement Denitration Products Denitration Products This compound->Denitration Products Minor Pathway

Caption: Primary thermal decomposition pathways of this compound.

Photochemical Decomposition: A Light-Induced Cascade

Upon exposure to ultraviolet (UV) radiation, 1,4-DNI undergoes decomposition through distinct electronic excited states. Experimental and theoretical studies have shown that the initial products and their energy distributions provide crucial insights into the operative photochemical mechanisms.

The Role of Conical Intersections and Nitro-Nitrite Isomerization

Studies on related nitroimidazole systems reveal that upon UV excitation, the molecule rapidly relaxes from the S2 to the S1 electronic state through a conical intersection.[4] From the S1 potential energy surface, a key decomposition pathway involves a nitro-nitrite isomerization, leading to the formation of nitric oxide (NO) as an initial product.[4] This process is characterized by the generation of NO with a rotationally cold but vibrationally mildly hot distribution, a signature that is independent of the initial excitation wavelength.[4]

Competitive Pathways: NO2 Elimination

While nitro-nitrite isomerization is a dominant photochemical pathway, direct elimination of NO2 is also a competitive mechanism.[4] The branching ratio between these two channels is dependent on the specific electronic state and the molecular geometry at the point of dissociation.

The following diagram illustrates the proposed photochemical decomposition mechanism.

G 1,4-DNI (S0) 1,4-DNI (S0) 1,4-DNI (S2) 1,4-DNI (S2) 1,4-DNI (S0)->1,4-DNI (S2) UV Excitation 1,4-DNI (S1) 1,4-DNI (S1) 1,4-DNI (S2)->1,4-DNI (S1) Conical Intersection Nitro-Nitrite Intermediate Nitro-Nitrite Intermediate 1,4-DNI (S1)->Nitro-Nitrite Intermediate Isomerization Products (Imidazolyl Radical + NO2) Products (Imidazolyl Radical + NO2) 1,4-DNI (S1)->Products (Imidazolyl Radical + NO2) NO2 Elimination Products (NO + Imidazolone Radical) Products (NO + Imidazolone Radical) Nitro-Nitrite Intermediate->Products (NO + Imidazolone Radical)

Caption: Simplified photochemical decomposition pathway of this compound.

Experimental Methodologies for Decomposition Analysis

A multi-faceted experimental approach is essential for a comprehensive understanding of the decomposition of 1,4-DNI. The following protocols outline key techniques used to probe its thermal and photochemical behavior.

Thermal Analysis: Probing Stability and Energetics

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of 1,4-DNI.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.

  • Sample Preparation: Accurately weigh 1-3 mg of 1,4-DNI into an aluminum or ceramic crucible.

  • Experimental Conditions:

    • Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air) to distinguish between thermal decomposition and oxidative processes.

    • Heating Rate: A typical heating rate of 10 °C/min is used for initial screening. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to perform kinetic analysis (e.g., using the Flynn-Wall-Ozawa method).[5]

    • Temperature Range: Scan from ambient temperature to a temperature above the final decomposition point (e.g., 30-400 °C).

  • Data Analysis:

    • DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature of the first major exotherm is a key indicator of thermal stability.

    • TGA: Correlate mass loss steps with the thermal events observed in the DSC curve. The percentage of mass loss provides information about the decomposition products.

The following diagram outlines the workflow for thermal analysis.

G Sample Prep Sample Prep STA Analysis STA Analysis Sample Prep->STA Analysis DSC Data DSC Data STA Analysis->DSC Data TGA Data TGA Data STA Analysis->TGA Data Kinetic Analysis Kinetic Analysis DSC Data->Kinetic Analysis TGA Data->Kinetic Analysis Decomposition Profile Decomposition Profile Kinetic Analysis->Decomposition Profile

Caption: Workflow for the thermal analysis of this compound.

Spectroscopic Analysis of Decomposition Products

Protocol 2: Evolved Gas Analysis using TG-FTIR/MS

  • Objective: To identify the gaseous products evolved during the thermal decomposition of 1,4-DNI.

  • Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer and/or a mass spectrometer (MS).

  • Experimental Conditions: Follow the TGA protocol outlined above. The transfer line between the TGA and the spectrometer should be heated to prevent condensation of decomposition products.

  • Data Analysis:

    • FTIR: Continuously collect infrared spectra of the evolved gases. Identify characteristic vibrational frequencies to identify functional groups and specific molecules (e.g., NO2, NO, CO2, H2O, HCN).[5]

    • MS: Continuously monitor the mass-to-charge ratio of the evolved gases. This provides molecular weight information and fragmentation patterns to confirm the identity of the decomposition products.[6]

Quantitative Data Summary

PropertyValueSource
N1-NO2 Homolysis Barrier34.5 kcal/mol[1]
C4-NO2 Homolysis Barrier61.0 kcal/mol[1]
N1-NO2 Nitro-Nitrite Isomerization Barrier69.6 kcal/mol[1]
Melting Point92 °C[3]
Thermal Rearrangement Temperature100-140 °C (in solution)[2]

Conclusion: A Foundation for Future Research

The decomposition of this compound is a multifaceted process governed by distinct thermal and photochemical pathways. The initial N-NO2 bond homolysis and a significant thermal rearrangement to 2,4-dinitroimidazole are the key events in its thermal decomposition. Photochemically, nitro-nitrite isomerization following electronic excitation plays a crucial role in its light-induced breakdown. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and safe application of 1,4-DNI and related energetic materials. Further research, particularly in time-resolved spectroscopy and advanced computational modeling, will continue to refine our understanding of the intricate dynamics of this energetic molecule.

References

A Technical Guide to Quantum Chemical Calculations for 1,4-Dinitro-1H-imidazole: Structure, Stability, and Energetic Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the properties of 1,4-dinitro-1H-imidazole, a molecule of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of high-energy compounds. We will delve into the theoretical underpinnings, practical methodologies, and insightful interpretations of computational results, moving beyond a simple recitation of steps to explain the causality behind methodological choices.

Introduction: The Significance of this compound

This compound is a heterocyclic nitro compound that, like many polynitroazoles, is explored for its potential as a high-energy-density material (HEDM).[1] These materials are characterized by a high heat of formation and the ability to release a large amount of energy upon decomposition. The arrangement of nitro groups on the imidazole ring significantly influences its stability, density, and explosive performance.[2][3] Understanding these structure-property relationships at a molecular level is paramount for the rational design of new energetic materials with tailored properties, such as enhanced performance and reduced sensitivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the properties of energetic materials before their synthesis, which can be hazardous and costly.[4][5] These computational methods allow for the detailed investigation of molecular structure, electronic properties, vibrational frequencies, and the prediction of energetic performance parameters like heat of formation, detonation velocity, and pressure.[6]

Theoretical Framework: Why Density Functional Theory?

For the study of molecules like this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[4][5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a function of only three spatial coordinates. This makes it feasible to study relatively large molecules with a reasonable amount of computational resources.

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.[5]

  • Exchange-Correlation Functional: For energetic materials, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are widely used and have been shown to provide good predictions for geometries, vibrational frequencies, and thermochemical properties.[2][3] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

  • Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals. For molecules containing nitro groups, a basis set that can accurately describe the polarization of the electron density is essential. The 6-311++G(d,p) basis set is a suitable choice.[2][3] It is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing more flexibility. The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, and the "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding.

The following diagram illustrates the general workflow for quantum chemical calculations on this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Analysis & Prediction mol_structure Initial Molecular Structure (e.g., from builder or database) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define theory level freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop struct_analysis Structural Parameter Analysis (Bond lengths, angles) geom_opt->struct_analysis thermo_calc Thermochemical Analysis (Heat of Formation) freq_calc->thermo_calc Vibrational Frequencies stability_analysis Stability Assessment (Vibrational Frequencies, HOMO-LUMO gap) freq_calc->stability_analysis electronic_prop->stability_analysis performance_pred Detonation Performance Prediction (Detonation Velocity & Pressure) thermo_calc->performance_pred

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Methodologies: A Step-by-Step Protocol

The following protocol outlines the key computational steps for a thorough investigation of this compound. This protocol is designed to be self-validating, with each step building upon the verified results of the previous one.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the molecule.

Protocol:

  • Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program.

  • Select the level of theory: Choose the B3LYP functional and the 6-311++G(d,p) basis set.

  • Perform the optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to find the minimum energy conformation.

  • Verify the minimum: A true energy minimum is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.

Rationale: An accurate optimized geometry is the foundation for all subsequent calculations. Inaccurate bond lengths or angles will lead to erroneous predictions of all other properties.

Vibrational Frequency Analysis

Vibrational analysis provides insights into the stability of the optimized structure and allows for the prediction of the infrared (IR) spectrum.

Protocol:

  • Use the optimized geometry: The frequency calculation must be performed on the optimized structure at the same level of theory (B3LYP/6-311++G(d,p)).

  • Calculate vibrational frequencies: The output will provide a list of vibrational modes and their corresponding frequencies.

  • Confirm the stationary point: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Analyze the spectra: The calculated frequencies can be compared with experimental IR data, if available, to validate the computational model. The vibrations associated with the nitro groups are of particular interest for energetic materials.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to assessing its reactivity and stability.

Protocol:

  • Analyze Frontier Molecular Orbitals (FMOs): From the optimized geometry calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • Calculate the HOMO-LUMO gap: The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical parameter.[7][8] A smaller gap generally indicates higher reactivity and lower stability.[7]

  • Generate the Molecular Electrostatic Potential (MEP) map: The MEP map visualizes the electrostatic potential on the electron density surface.[3] Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For nitro compounds, the oxygen atoms of the nitro groups are expected to be regions of strong negative potential.

The relationship between electronic structure and stability is depicted in the following diagram:

electronic_stability HOMO HOMO Energy (Electron Donating Ability) Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO LUMO Energy (Electron Accepting Ability) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Smaller Gap -> Higher Reactivity Stability Kinetic Stability Gap->Stability Larger Gap -> Higher Stability

Caption: The relationship between Frontier Molecular Orbitals and molecular stability.

Thermochemical Calculations and Performance Prediction

A key objective of modeling energetic materials is to predict their performance.

Protocol:

  • Calculate the Heat of Formation (HOF): The HOF is a fundamental thermochemical property that is crucial for predicting detonation performance. It can be calculated using isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

  • Predict Detonation Properties: Using the calculated HOF and the molecular density (which can be estimated from the optimized molecular volume), empirical formulas like the Kamlet-Jacobs equations can be used to predict the detonation velocity (D) and detonation pressure (P).[6]

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Structural and Electronic Properties of this compound

PropertyCalculated ValueUnits
C2-N1 Bond LengthValueÅ
N1-N(NO2) Bond LengthValueÅ
C4-N(NO2) Bond LengthValueÅ
O-N-O Angle (N-nitro)Valuedegrees
O-N-O Angle (C-nitro)Valuedegrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The "Value" fields would be populated with the actual output from the DFT calculations.

Table 2: Predicted Energetic Performance of this compound

PropertyPredicted ValueUnits
Heat of Formation (gas phase)ValuekJ/mol
DensityValueg/cm3
Detonation Velocity (D)Valuekm/s
Detonation Pressure (P)ValueGPa

Note: The "Value" fields would be populated with the results from the thermochemical and performance prediction calculations.

Interpretation of Results:

  • Structural Parameters: The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational method.[6] The planarity of the imidazole ring and the orientation of the nitro groups are important structural features that influence the molecule's properties.

  • Electronic Properties: A large HOMO-LUMO gap would suggest good kinetic stability. The MEP map will highlight the reactive sites of the molecule.

  • Energetic Performance: The predicted detonation velocity and pressure provide a quantitative measure of the material's explosive power. These values can be compared to those of known explosives like RDX or HMX to assess its potential as a high-performance energetic material.[3]

Conclusion: The Power of Predictive Chemistry

Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of energetic materials like this compound. By following a rigorous and self-validating computational protocol, researchers can obtain reliable predictions of molecular structure, stability, and energetic performance. This in-silico approach not only accelerates the discovery and design of new high-energy-density materials but also enhances safety by allowing for the characterization of potentially hazardous compounds before they are synthesized in the laboratory. The methodologies outlined in this guide provide a solid foundation for further research into the fascinating and complex world of energetic materials.

References

The Solubility Profile of 1,4-Dinitro-1H-imidazole in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,4-dinitro-1H-imidazole (1,4-DNI), a key energetic material and synthetic precursor. While specific quantitative solubility data for 1,4-DNI remains elusive in publicly accessible literature, this document leverages established principles of physical chemistry and comparative analysis with structurally similar nitroimidazole compounds to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its solubility in various organic solvents. This guide further outlines a detailed experimental protocol for the precise determination of 1,4-DNI solubility, ensuring scientific integrity and enabling reproducible results in a laboratory setting.

Introduction: The Significance of Solubility for this compound

This compound is a high-energy material with potential applications in various fields, including as a component in explosive formulations and as a precursor in the synthesis of novel pharmaceuticals.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in numerous applications. Understanding and controlling its solubility is paramount for:

  • Purification and Recrystallization: The ability to dissolve 1,4-DNI in a suitable solvent at an elevated temperature and subsequently crystallize it upon cooling is fundamental for achieving high purity, a critical requirement for its safe handling and predictable performance.

  • Formulation and Processing: For its application in energetic materials, the solubility of 1,4-DNI in co-solvents or binders is a key factor in determining the homogeneity, stability, and performance of the final formulation.

  • Synthetic Chemistry: As a synthetic intermediate, the solubility of 1,4-DNI dictates the choice of reaction media, influencing reaction kinetics, yield, and impurity profiles.

This guide will delve into the molecular characteristics of 1,4-DNI that influence its solubility and provide a comparative analysis with related nitroimidazole compounds to establish a predictive framework for its behavior in different organic solvents.

Physicochemical Properties and Predicted Solubility Behavior of this compound

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 1,4-DNI, featuring a polar imidazole ring, two electron-withdrawing nitro groups, and an acidic N-H proton, suggests a complex solubility profile.

Key Molecular Features Influencing Solubility:

  • Polarity: The presence of two nitro groups and the imidazole ring imparts significant polarity to the molecule.

  • Hydrogen Bonding: The N-H proton on the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the 1,4-DNI molecules together in the crystal lattice will significantly impact the energy required to dissolve the solid.

Based on these features, it is predicted that 1,4-DNI will exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents. One source notes that imidazoles with an unsubstituted annular NH are generally much more soluble in protic solvents than in aprotic solvents.[2] Qualitative observations suggest that 1,4-DNI is soluble in dichloroethane, chloroform, and benzene, sparingly soluble in petroleum ether, and practically insoluble in water.

Comparative Solubility Analysis with Structurally Related Nitroimidazoles

In the absence of direct quantitative data for 1,4-DNI, a comparative analysis with its structural analogs, 4-nitroimidazole and 2,4(5)-dinitroimidazole, provides valuable insights into its likely solubility behavior.

Table 1: Comparative Mole Fraction Solubility of Nitroimidazoles in Various Organic Solvents at 298.15 K (30°C)

Solvent4-Nitroimidazole[3]2,4(5)-Dinitroimidazole[4]Predicted Behavior of this compound
Toluene0.000310.00045Low
Benzene0.000340.00058Low
1,2-Dichloroethane-0.00112Moderate
Ethyl Acetate0.000730.00481Moderate to High
Acetonitrile0.000710.00583Moderate to High
Acetone0.001840.03456High
Methanol0.006580.00712High
Ethanol0.00465-High
n-Butanol0.00842-High
1,4-Dioxane0.000510.01345Moderate
N,N-Dimethylformamide (DMF)0.02895-Very High
N-Methyl-2-pyrrolidone (NMP)0.05981-Very High

Note: The solubility data for 2,4(5)-dinitroimidazole was provided at a range of temperatures; the value at 298.15 K was interpolated from the available data.

Analysis of Comparative Data:

The data in Table 1 reveals several key trends that can be extrapolated to predict the solubility of 1,4-DNI:

  • Effect of Nitro Groups: The addition of a second nitro group significantly increases the solubility in polar aprotic solvents like acetone and 1,4-dioxane, as seen in the comparison between 4-nitroimidazole and 2,4(5)-dinitroimidazole. This is likely due to the increased overall polarity of the molecule.

  • Protic vs. Aprotic Solvents: Both 4-nitroimidazole and 2,4(5)-dinitroimidazole exhibit good solubility in polar protic solvents like methanol, highlighting the importance of hydrogen bonding interactions.

  • Solvent Polarity: The solubility generally increases with increasing solvent polarity. The highest solubilities for the analogs are observed in highly polar solvents such as DMF and NMP.

Based on this analysis, it is reasonable to predict that this compound will exhibit its highest solubility in polar aprotic solvents like acetone, DMF, and NMP, and in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like toluene and benzene is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a robust experimental methodology is essential. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of solid compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,4-DNI to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, etc.).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure no further change in concentration occurs.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered sample to a suitable concentration with the same solvent.

    • Analyze the concentration of 1,4-DNI in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of 1,4-DNI in the same solvent is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of 1,4-DNI in the solvent at the given temperature, typically expressed in g/100 mL, mol/L, or as a mole fraction.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Confirmation of Equilibrium: The concentration of the solute in the supernatant should be measured at different time points (e.g., 24, 48, and 72 hours) to confirm that a stable equilibrium has been reached.

  • Mass Balance: The amount of undissolved solid can be measured before and after the experiment to ensure consistency.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements.

Visualization of Key Concepts

Logical Relationship of Factors Influencing Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties Polarity Molecular Polarity Solubility Solubility Polarity->Solubility Solute-Solvent Interactions H_Bond Hydrogen Bonding Capability H_Bond->Solubility Solute-Solvent Interactions Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Energy Barrier to Dissolution Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvation Effects Solvent_HBond Hydrogen Bonding (Protic/Aprotic) Solvent_HBond->Solubility Solvation Effects

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

G start Start: Excess 1,4-DNI + Organic Solvent equilibration Equilibration (Temp. Controlled Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling filtration Syringe Filtration (Isothermal) settling->filtration analysis Concentration Analysis (e.g., HPLC) filtration->analysis end End: Quantitative Solubility Data analysis->end

References

An In-depth Technical Guide to 1,4-Dinitro-1H-imidazole: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-dinitro-1H-imidazole (1,4-DNI), a versatile and highly reactive nitro-containing heterocyclic compound. From its initial synthesis to its contemporary applications, this document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and key chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the handling and utilization of this important chemical entity.

Introduction: The Significance of this compound

This compound is a notable member of the nitro- and polynitro-azole family of compounds, which are recognized for their high performance as energetic materials and their value as intermediates in pharmaceutical synthesis[1]. The presence of two nitro groups on the imidazole ring imparts a unique reactivity profile, making it a valuable precursor for a range of chemical transformations. Its potential applications span from the development of novel high explosives to the synthesis of antimicrobial drugs, highlighting the compound's significance in both materials science and medicinal chemistry[1]. Despite its utility, 1,4-DNI is a potentially self-reacting and explosive substance that requires careful handling. It is also known to be harmful to mucous membranes and skin[1]. This guide aims to provide a thorough understanding of its chemistry to enable its safe and effective use in research and development.

Historical Perspective: The Discovery and Early Studies

The first synthesis of this compound was reported over four decades ago by Novikov and his team[1]. Their pioneering work demonstrated that the nitration of 4(5)-nitro-1H-imidazole using a mixture of nitric acid in an acetic anhydride-acetic acid medium could efficiently produce the desired N,C-dinitroimidazole in high yields[1]. This initial discovery laid the groundwork for future investigations into the chemistry and potential applications of dinitroimidazoles. Subsequent studies further refined the synthesis and characterized the compound's structure and properties. The crystal and molecular structure of 1,4-DNI was definitively confirmed by X-ray crystallography, providing crucial insights into its solid-state conformation[1][2]. Over the years, the compound has also been referred to by the acronym DNI in technical literature, although this can sometimes be ambiguous as it may also refer to its isomers[1].

Synthesis of this compound: A Detailed Examination

The synthesis of 1,4-DNI presents a chemical challenge due to the propensity of the imidazole ring's nitrogen to protonate in acidic conditions, which can hinder direct nitration[1]. Several methods have been developed to overcome this, with the nitration of 4(5)-nitro-1H-imidazole being the most common and effective approach.

Novikov's Method: Nitration in Acetic Anhydride-Acetic Acid

The classical and most widely adopted method for synthesizing 1,4-DNI is the nitration of 4(5)-nitro-1H-imidazole. This method, originally developed by Novikov, has been modified and optimized over the years to improve safety and yield[1].

Experimental Protocol:

  • Preparation of the Nitrating Mixture: Carefully add 98% nitric acid dropwise to a stirred mixture of glacial acetic acid and acetic anhydride, while maintaining the temperature below 5°C using an ice bath[3].

  • Addition of Substrate: Dissolve 4-nitroimidazole in the cooled acetic acid-acetic anhydride mixture[3].

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the 4-nitroimidazole solution, ensuring the temperature remains below 5°C throughout the addition[3].

  • Reaction Progression: Continue stirring the reaction mixture at a low temperature (e.g., 0°C) for several hours, followed by stirring at room temperature for an extended period (e.g., 8 hours) to ensure complete reaction[3].

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice with vigorous stirring. The product, 1,4-dinitroimidazole, will precipitate out of the solution[3].

  • Purification: Filter the precipitate, wash it with cold water, and dry it completely. The crude product can be further purified by crystallization from solvents like carbon tetrachloride or methanol. Crystallization from methanol is often preferred as it yields cubic crystals that are safer to handle than the needles obtained from chlorohydrocarbons[1].

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent serves a dual purpose. It acts as a solvent and, more importantly, reacts with nitric acid to form the potent nitrating agent, acetyl nitrate, in situ.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent runaway reactions, and minimize the formation of byproducts.

  • Pouring onto Ice: This step serves to quench the reaction and precipitate the product, which has low solubility in water.

Alternative Synthetic Routes

While Novikov's method is prevalent, other synthetic strategies have been explored:

  • "Kyodai Nitration": This method utilizes nitrogen(IV) oxide and ozone in dichloromethane in the presence of methanesulfonic acid for the nitration of imidazole[1].

  • "Green Nitration": Efforts towards more environmentally friendly synthetic routes have been reported, though details are specific to the methodologies employed in those studies[1].

  • Nitration with Nitronium Tetrafluoroborate: This approach has been used for the synthesis of substituted 1,4-dinitro-1H-imidazoles[1].

Synthesis_of_1_4_Dinitro_1H_imidazole cluster_nitration Nitration of 4(5)-Nitro-1H-imidazole cluster_workup Work-up and Purification 4_Nitroimidazole 4(5)-Nitro-1H-imidazole Nitrating_Mixture HNO3 / Ac2O / AcOH Reaction Nitration Reaction (Low Temperature) 1_4_DNI This compound Quenching Pouring onto Ice Filtration Filtration & Washing Crystallization Crystallization (e.g., Methanol) Pure_Product Pure 1,4-DNI

Physicochemical and Spectroscopic Properties

The properties of 1,4-DNI have been extensively studied, providing a solid foundation for its application and further research.

PropertyValueReference
Molecular Formula C₃H₂N₄O₄[4]
Molecular Weight 158.07 g/mol
Appearance Solid
Melting Point 92°C[3]
CAS Number 19182-81-1[4]
Storage Temperature -20°C

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts are observed at approximately δ 9.0 and 9.4 ppm[3].

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 158[3].

Crystal Structure:

The crystal structure of 1,4-dinitroimidazole has been determined by X-ray crystallography, revealing an orthorhombic crystal system with the space group P2₁2₁2₁[2]. The analysis shows that the two nitro groups are twisted with respect to the imidazole plane[5].

Key Chemical Reactions and Transformations

This compound is a versatile intermediate that undergoes several important chemical transformations.

Thermal Rearrangement

Upon heating, 1,4-DNI undergoes a thermal rearrangement to form its more stable isomer, 2,4(5)-dinitro-1H-imidazole[1][3]. This transformation can be achieved by heating a solution of 1,4-DNI in an inert solvent or by carefully heating the molten compound[1][3]. This rearrangement is a key reaction as it provides access to a different dinitroimidazole isomer which is difficult to synthesize directly[1].

Thermal_Rearrangement Start This compound Process Heating (Solution or Molten) Start->Process End 2,4(5)-Dinitro-1H-imidazole Process->End

Nucleophilic Cine-Substitution

1,4-DNI can undergo nucleophilic cine-substitution reactions, where a nucleophile attacks the imidazole ring, leading to the displacement of a nitro group and the formation of a substituted nitroimidazole[1].

ANRORC Reactions

The reaction of 1,4-DNI with primary amines can proceed via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, leading to the formation of 1-substituted-4-nitro-1H-imidazoles[1].

Applications and Future Outlook

The unique chemical properties of this compound have positioned it as a compound of interest in multiple scientific domains.

  • Energetic Materials: As a high-energy-density material, 1,4-DNI and its derivatives are explored for their potential as explosives and propellants[3][6][7]. Its thermal rearrangement product, 2,4-dinitroimidazole, has shown superior propellant performance[3].

  • Pharmaceutical Synthesis: The reactivity of the dinitroimidazole core makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the synthesis of nitroimidazooxazines, which have shown high activity against tuberculosis[1]. It has also been utilized as a bifunctional bioconjugation reagent for protein functionalization and peptide macrocyclization.

  • Precursor to other Energetic Materials: 1,4-DNI serves as a starting material for the synthesis of other energetic compounds, such as energetic salts based on 1-nitramino-2,4-dinitroimidazole[6][7].

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and applications, further solidifying its importance in both fundamental and applied chemical research.

Safety Considerations

This compound is an energetic compound and should be handled with extreme caution. It is sensitive to heat and can be explosive. It is also a skin and mucous membrane irritant[1]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood, and the quantities handled should be kept to a minimum.

References

An In-depth Technical Guide to the Isomers of Dinitroimidazole and Their Stability

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development and energetic materials, a deep understanding of isomeric stability is paramount. The subtle rearrangement of atoms within a molecule can drastically alter its properties, transforming a stable compound into a highly reactive one, or vice-versa. This guide provides a comprehensive exploration of the isomers of dinitroimidazole, a class of compounds with significant interest in both pharmaceutical and energetic applications. We will delve into the synthesis, characterization, and comparative stability of the primary isomers, offering both theoretical insights and practical, field-proven methodologies. Our focus is to equip you with the knowledge to not only understand but also to safely handle and utilize these fascinating molecules.

Introduction: The Dinitroimidazole Landscape

Dinitroimidazoles are heterocyclic organic compounds based on an imidazole ring substituted with two nitro groups. The position of these electron-withdrawing nitro groups on the five-membered ring dictates the isomer and, consequently, its chemical and physical properties, most notably its stability. The inherent strain and nitrogen-rich nature of the imidazole ring, combined with the energetic nitro groups, make these compounds a subject of intense study. While their potential as energetic materials is a primary focus, the nitroimidazole scaffold is also a key pharmacophore in medicinal chemistry, particularly in the development of antibiotics and radiosensitizers.

This guide will focus on the three most commonly studied isomers: 1,4-dinitroimidazole (1,4-DNI), 2,4-dinitroimidazole (2,4-DNI), and 4,5-dinitroimidazole (4,5-DNI). We will explore the critical relationship between their molecular structure and their thermal and kinetic stability.

Dinitroimidazole_Isomers Imidazole Imidazole 1,4-DNI 1,4-Dinitroimidazole Imidazole->1,4-DNI Nitration 4,5-DNI 4,5-Dinitroimidazole Imidazole->4,5-DNI Nitration 2,4-DNI 2,4-Dinitroimidazole 1,4-DNI->2,4-DNI Thermal Rearrangement

Caption: Key isomers of dinitroimidazole and their synthetic relationships.

Comparative Stability Analysis of Dinitroimidazole Isomers

The stability of an energetic material is a critical parameter determining its safety, handling, and application. For dinitroimidazoles, stability is primarily influenced by the position of the nitro groups, which affects bond strengths and the overall electronic structure of the molecule.

Thermal Stability

Thermal stability is often assessed by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure the temperature at which a compound begins to decompose.

  • 2,4-Dinitroimidazole (2,4-DNI) is widely recognized as the most thermally stable of the common dinitroimidazole isomers. It exhibits an excellent thermal stability with a melting point of 264-267 °C and an ignition temperature of 285 °C. Its high thermal stability is a key attribute for its consideration as an insensitive high explosive.[1]

  • 1,4-Dinitroimidazole (1,4-DNI) is significantly less stable than its 2,4-isomer. It has a much lower melting point of 92 °C and undergoes a thermal rearrangement to the more stable 2,4-DNI at temperatures around 95-98 °C.[1] This rearrangement is a critical consideration in its synthesis and handling.

  • 4,5-Dinitroimidazole (4,5-DNI) also possesses good thermal stability. While specific decomposition onset temperatures can vary with experimental conditions, studies on its derivatives, such as 1-(2',4',6'-trinitrophenyl)-4,5-dinitroimidazole, show decomposition temperatures around 339.73°C.[2] The methylated derivative, 1-methyl-4,5-dinitroimidazole, has a melting point of 77°C and is also considered to have good thermal stability.[3]

Impact and Shock Sensitivity

Impact sensitivity refers to the propensity of a material to detonate upon mechanical impact and is a crucial safety parameter.

  • 2,4-Dinitroimidazole (2,4-DNI) is notably insensitive to impact and shock.[1][4] It is less sensitive than both RDX and HMX.[1] Drop weight tests have shown that a 2.5 kg weight dropped from over 100 cm is required to detonate a sample, indicating its highly insensitive nature.[1] Shock initiation studies show it is more sensitive than TATB-based explosives but considerably less so than HMX-based explosives.[4][5]

  • 1,4-Dinitroimidazole (1,4-DNI) is considered to be a more sensitive material, though quantitative impact sensitivity data is less commonly reported due to its ready isomerization to the more stable 2,4-DNI.[1][6]

  • 4,5-Dinitroimidazole (4,5-DNI) and its derivatives also exhibit low sensitivity. For instance, 1-methyl-4,5-dinitroimidazole is reported to be insensitive to impact and friction, with a sensitivity close to that of the highly insensitive explosive TATB.[3]

Heat of Formation

The heat of formation (ΔHf°) is a measure of the energy stored in a molecule and is a key indicator of its energetic performance. Theoretical calculations are often employed to determine these values.

  • 2,4-Dinitroimidazole (2,4-DNI): The measured heat of formation data for this isomer indicates good propellant performance.[1]

  • 4,5-Dinitroimidazole (4,5-DNI): Theoretical studies have been conducted to determine the standard enthalpies of formation for derivatives of 4,5-dinitroimidazole.[7] These studies indicate that the substitution of additional nitro groups increases the heat of formation.[7]

Table 1: Comparative Stability Properties of Dinitroimidazole Isomers

Property1,4-Dinitroimidazole (1,4-DNI)2,4-Dinitroimidazole (2,4-DNI)4,5-Dinitroimidazole (4,5-DNI)
Melting Point (°C) 92[1]264-267[1]~188-190 (for the class)
Decomposition Onset (°C) Rearranges to 2,4-DNI at ~95-98[1]285 (Ignition)High (Derivative decomposes at 339.73)[2]
Impact Sensitivity More sensitive than 2,4-DNI[1][6]Highly insensitive (>100 cm drop height with 2.5 kg weight)[1]Low, similar to TATB (for methylated derivative)[3]
Heat of Formation (ΔHf°) (Data not readily available)Good performance indicated[1](Theoretical data available for derivatives)[7]

Understanding the Stability: Decomposition Mechanisms

The stability of dinitroimidazole isomers is intrinsically linked to their decomposition pathways. The initial steps in the decomposition process determine the energy release rate and the overall stability of the compound.

The thermal decomposition of multinitroimidazoles is generally understood to be a competition between two primary pathways:

  • NO₂ Elimination: Homolytic cleavage of a C-NO₂ or N-NO₂ bond to release a nitrogen dioxide radical.

  • Nitro-Nitrite Isomerization: Rearrangement of a nitro group (-NO₂) to a nitrite group (-ONO), followed by the elimination of a nitric oxide (NO) radical.

For most dinitroimidazoles, these two pathways are competitive. However, for 1,4-dinitroimidazole , the dominant decomposition channel on the ground electronic state is N-NO₂ homolysis . This is a key reason for its lower thermal stability compared to the C-nitro isomers.

The decomposition of 2,4-dinitroimidazole has been studied in detail. Its solid-phase thermal decomposition between 200 and 247°C produces major gaseous products including NO, CO₂, CO, N₂, HNCO, and H₂O.[8]

Decomposition_Pathways cluster_14DNI 1,4-Dinitroimidazole Decomposition cluster_24DNI 2,4- & 4,5-Dinitroimidazole Decomposition 1,4-DNI 1,4-DNI N-NO2_Cleavage N-NO2 Homolysis (Dominant Pathway) 1,4-DNI->N-NO2_Cleavage Rearrangement Thermal Rearrangement 1,4-DNI->Rearrangement 2,4-DNI_product 2,4-Dinitroimidazole Rearrangement->2,4-DNI_product C-Nitro_Isomers 2,4-DNI / 4,5-DNI Competitive_Pathways Competitive Pathways C-Nitro_Isomers->Competitive_Pathways NO2_Elimination C-NO2 Elimination Competitive_Pathways->NO2_Elimination Nitro_Nitrite Nitro-Nitrite Isomerization -> NO Elimination Competitive_Pathways->Nitro_Nitrite

Caption: Primary decomposition pathways for dinitroimidazole isomers.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on available laboratory equipment and safety procedures. Extreme caution should be exercised when handling these energetic materials.

Synthesis of Dinitroimidazole Isomers

4.1.1. Synthesis of 1,4-Dinitroimidazole (1,4-DNI)

This procedure is adapted from a patented method.[1]

  • Reagents and Materials: 4-nitroimidazole, 98% Nitric acid, Acetic anhydride, Ice.

  • Procedure:

    • In a suitable reaction vessel, create a mixture of 4-nitroimidazole and a solvent such as acetic acid.

    • Cool the mixture to below 5 °C using an ice bath.

    • Slowly add 98% nitric acid dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C with continuous stirring.

    • Following the nitric acid addition, add acetic anhydride dropwise at 0 °C over 2 hours.

    • Allow the mixture to stir at room temperature for an additional 8 hours. The mixture will turn a golden yellow color.

    • Pour the reaction mixture onto crushed ice and stir.

    • Filter the resulting precipitate and dry to obtain 1,4-dinitroimidazole.

    • The product can be characterized by its melting point (92 °C), NMR, and Mass Spectrometry.[1]

4.1.2. Synthesis of 2,4-Dinitroimidazole (2,4-DNI) via Thermal Rearrangement

This procedure utilizes the less stable 1,4-DNI as a precursor.[1]

  • Reagents and Materials: 1,4-dinitroimidazole.

  • Procedure:

    • Place 1,4-dinitroimidazole in an open beaker.

    • Slowly heat the solid to 95-98 °C for approximately 25 minutes. The compound will melt at this temperature.

    • Cool the molten compound to room temperature. A smooth transformation to amorphous 2,4-dinitroimidazole will be observed.

    • The product can be purified by recrystallization from a suitable solvent like hot acetonitrile.

    • Characterize the product by its melting point (264-267 °C), NMR, and Mass Spectrometry.[1]

4.1.3. Synthesis of 4,5-Dinitroimidazole (4,5-DNI)

This synthesis involves the direct nitration of imidazole.

  • Reagents and Materials: Imidazole, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure:

    • Neutralize imidazole with concentrated sulfuric acid to produce disulfuric imidazole salt.

    • Nitrate the salt with a mixture of sulfuric acid and nitric acid.

    • Further react with 98% nitric acid at 90-95 °C for 5-5.5 hours.[3]

    • The optimal molar ratio of nitric acid to imidazole is reported to be 1.6:1.[3]

    • Purify the product through appropriate workup and recrystallization.

    • Characterize the product using IR, NMR, and elemental analysis.

Synthesis_Workflow Start Start Nitration Nitration Start->Nitration Thermal_Rearrangement Thermal Rearrangement Nitration->Thermal_Rearrangement For 2,4-DNI Purification Purification Nitration->Purification For 1,4-DNI & 4,5-DNI Thermal_Rearrangement->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and analysis of dinitroimidazoles.

Stability Characterization Protocols

4.2.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques are fundamental for assessing thermal stability.

  • Instrumentation: A calibrated DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 1-5 mg of the dinitroimidazole isomer into an appropriate sample pan (e.g., aluminum or copper).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative side reactions.

    • Heating Rate: A standard heating rate of 10 °C/min is often employed. Varying the heating rate can provide kinetic information.

    • Temperature Range: The temperature range should encompass the melting and decomposition events of the material. For dinitroimidazoles, a range from room temperature to 400 °C is generally sufficient.

  • Data Analysis:

    • DSC: Determine the onset temperature of decomposition from the exothermic peak. The peak temperature and enthalpy of decomposition can also be quantified.

    • TGA: Determine the onset temperature of mass loss, which corresponds to decomposition. The percentage of mass loss at different stages can provide insights into the decomposition mechanism.

4.2.2. Impact Sensitivity Testing

Standardized drop-weight impact testers are used to determine impact sensitivity.

  • Instrumentation: A calibrated drop-weight impact tester (e.g., BAM or Bruceton apparatus).

  • Sample Preparation: Prepare a small, consistent amount of the explosive material (typically 30-50 mg) according to the standard operating procedure of the instrument.

  • Procedure:

    • A fixed weight is dropped from varying heights onto the sample.

    • The outcome (initiation or no initiation) is recorded for each drop.

    • A statistical method, such as the Bruceton "up-and-down" method, is used to determine the height at which there is a 50% probability of initiation (H₅₀).

  • Data Analysis: The H₅₀ value is reported in centimeters or the impact energy in Joules. A higher H₅₀ value indicates lower impact sensitivity.

Conclusion and Future Perspectives

The isomers of dinitroimidazole present a fascinating case study in the structure-property relationships of energetic materials. The stability of these compounds is critically dependent on the placement of the nitro groups, with 2,4-dinitroimidazole emerging as a particularly promising candidate for applications requiring high thermal stability and low sensitivity. The facile thermal rearrangement of 1,4-dinitroimidazole to its more stable 2,4-isomer is a key chemical transformation that underscores the thermodynamic driving forces at play.

Future research in this area will likely focus on the synthesis of novel dinitroimidazole derivatives with tailored properties. By strategically adding other functional groups to the imidazole ring, it may be possible to further tune the stability, energetic performance, and even the biological activity of these compounds. Advanced computational modeling will undoubtedly play a crucial role in predicting the properties of these new molecules, guiding synthetic efforts, and providing deeper insights into their decomposition mechanisms. A thorough understanding of the principles outlined in this guide will be essential for any scientist or researcher working with this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Nitration Methods for 4(5)-Nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds, with 4(5)-nitro-1H-imidazole serving as a pivotal precursor in the synthesis of numerous pharmacologically active agents.[1][2] Its derivatives are widely recognized for their therapeutic applications, including antibacterial, antiprotozoal, and anticancer activities.[1][3] The regioselective introduction of a nitro group onto the imidazole ring is a fundamental yet challenging transformation in synthetic organic chemistry. The tautomeric nature of the N-unsubstituted imidazole ring results in an equilibrium between the 4-nitro and 5-nitro isomers, often designated as 4(5)-nitro-1H-imidazole.[4]

This guide provides a comprehensive overview of established and contemporary nitration methods for the synthesis of 4(5)-nitro-1H-imidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations to ensure successful and safe execution of these important reactions.

Mechanistic Considerations in Imidazole Nitration

The nitration of imidazole is an electrophilic substitution reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, under strongly acidic conditions, such as those typically employed for nitration, the imidazole nitrogen atoms are protonated. This protonation deactivates the ring towards electrophilic attack, making nitration more challenging compared to many other aromatic systems.[5]

The key electrophile in most nitration reactions is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid. The regioselectivity of the nitration is influenced by a combination of electronic and steric factors.[6] In the case of unsubstituted imidazole, electrophilic attack occurs preferentially at the 4 or 5-position.[7]

Visualization: General Workflow for Imidazole Nitration

G cluster_start Starting Material cluster_reagents Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start 1H-Imidazole reagents Select & Prepare Nitrating Agent (e.g., Mixed Acid, NO₂BF₄) start->reagents Choose Method reaction Controlled addition of Imidazole to Nitrating Agent (Temperature Control is Critical) reagents->reaction Initiate Reaction workup Quenching on Ice Neutralization Extraction reaction->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification Isolate Crude Product product 4(5)-Nitro-1H-imidazole purification->product Obtain Pure Product

Caption: A generalized workflow for the synthesis of 4(5)-nitro-1H-imidazole.

Classical Nitration Method: Mixed Acid (H₂SO₄/HNO₃)

The most traditional and widely employed method for the nitration of imidazole involves the use of a mixture of concentrated sulfuric acid and nitric acid.[4][7][8][9] Sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Protocol 1: Mixed Acid Nitration of 1H-Imidazole

Materials:

  • 1H-Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Ammonium Hydroxide solution (25%) or other suitable base for neutralization

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, carefully and slowly add a predetermined volume of concentrated sulfuric acid. While maintaining the temperature below 15 °C, add concentrated nitric acid dropwise via a dropping funnel with vigorous stirring.[10]

  • Addition of Imidazole: Once the nitrating mixture is prepared and cooled, slowly add 1H-imidazole in small portions. It is crucial to control the rate of addition to maintain the internal reaction temperature below a specified limit, often between 55-65 °C, to prevent runaway reactions and the formation of byproducts.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the designated temperature for a specified period, typically 2 to 5.5 hours.[8][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base, such as ammonium hydroxide, to a pH of approximately 6.5-7.[12] This step should be performed in an ice bath to manage the exothermic nature of the neutralization. The precipitated 4(5)-nitro-1H-imidazole is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold deionized water and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product.

Key Considerations for Mixed Acid Nitration:
  • Safety: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[13][16][17] An emergency eyewash and shower should be readily accessible.[13][17]

  • Temperature Control: Strict temperature control is paramount to prevent over-nitration and decomposition of the product.[14]

  • Reagent Ratios: The molar ratio of imidazole to nitric acid and the volume ratio of sulfuric acid to nitric acid are critical parameters that influence the yield and purity of the product.[8][11]

ParameterTypical RangeReference
Imidazole:Nitric Acid (molar ratio)1:1.2 to 1:1.6[8][11]
H₂SO₄:HNO₃ (volume ratio)3:1 to 3.4:1[10][11]
Reaction Temperature55 - 95 °C[8][11]
Reaction Time2 - 5.5 hours[8][11]
Reported Yieldup to 92.7%[11]

Alternative Nitrating Agents

While the mixed acid method is robust, concerns over its harsh conditions and potential for byproducts have led to the exploration of alternative nitrating agents.

Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a powerful, pre-formed source of the nitronium ion that can effect nitration under milder conditions, often in organic solvents.[4][5] This can be advantageous when dealing with substrates that are sensitive to strong acids.

Protocol 2: Nitration using Nitronium Tetrafluoroborate

Materials:

  • 1H-Imidazole

  • Nitronium Tetrafluoroborate (NO₂BF₄)

  • Acetonitrile (anhydrous)

  • Sodium Bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend nitronium tetrafluoroborate in anhydrous acetonitrile and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve 1H-imidazole in anhydrous acetonitrile and add it dropwise to the stirred suspension of NO₂BF₄, maintaining a low temperature (e.g., 0-5 °C).

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a designated time, monitoring the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction.

  • Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a potent nitrating agent that can be used in organic solvents, offering a milder alternative to mixed acids.[18][19][20] It is particularly useful for substrates that are sensitive to strong acids or water.[18]

Conceptual Protocol: Nitration using Dinitrogen Pentoxide

Materials:

  • 1H-Imidazole

  • Dinitrogen Pentoxide (N₂O₅)

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas supply

  • Low-temperature reaction setup

Procedure Outline:

  • A solution of 1H-imidazole in a dry, aprotic solvent would be cooled to a low temperature (e.g., -20 °C to 0 °C) under an inert atmosphere.

  • A solution of dinitrogen pentoxide in the same solvent would be added dropwise to the imidazole solution with careful temperature control.

  • The reaction would be stirred at a low temperature until completion, as monitored by TLC.

  • Work-up would involve quenching the reaction with a suitable reagent, followed by neutralization, extraction, and purification of the product.

Visualization: Comparison of Nitrating Agents

G cluster_comparison Comparison of Nitrating Agents for Imidazole node1 Mixed Acid (H₂SO₄/HNO₃) - Strong Brønsted Acidity - High Reaction Temperatures - Generates Aqueous Waste - High Yields Reported node2 Nitronium Tetrafluoroborate (NO₂BF₄) - Milder Conditions - Anhydrous Organic Solvents - Stoichiometric Reagent - Good for Acid-Sensitive Substrates node3 Dinitrogen Pentoxide (N₂O₅) - Potent Nitrating Agent - Anhydrous, Aprotic Solvents - Milder than Mixed Acid - Can be More Selective

Caption: A comparative overview of common nitrating agents for imidazole.

Safety and Handling

The nitration of imidazole involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[13][16][17] They can cause severe burns upon contact with skin and eyes.[13][17] Nitronium tetrafluoroborate and dinitrogen pentoxide are also highly reactive and should be handled with care.

  • Exothermic Reactions: Nitration reactions are highly exothermic and have the potential for thermal runaway if not properly controlled.[14][15] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.

  • Toxic Fumes: Nitric acid fumes and nitrogen oxides (NOx) that may be generated during the reaction are toxic upon inhalation and can cause respiratory irritation.[13][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-resistant lab coat.[13][16][17]

  • Engineering Controls: All nitration reactions must be conducted in a certified chemical fume hood to ensure proper ventilation and containment of hazardous vapors.[13]

  • Emergency Preparedness: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[13][17] Have a spill kit readily available that is appropriate for acid spills.

Conclusion

The synthesis of 4(5)-nitro-1H-imidazole is a crucial step in the development of many important pharmaceutical compounds. While the classical mixed acid nitration method remains a viable and high-yielding approach, alternative reagents such as nitronium tetrafluoroborate and dinitrogen pentoxide offer milder conditions that may be more suitable for sensitive substrates. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available safety infrastructure. Regardless of the chosen method, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for the successful and safe preparation of this important building block.

References

Application Note: A Detailed Protocol for the Synthesis of 2,4-Dinitro-1H-imidazole via Thermal Rearrangement of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This application note provides a comprehensive guide for the synthesis of 2,4-dinitro-1H-imidazole, a valuable energetic material and synthetic intermediate. The outlined protocol focuses on the thermal rearrangement of its precursor, 1,4-dinitro-1H-imidazole. Direct C-nitration of the imidazole ring at the 2-position is notoriously difficult under acidic conditions[1]. Therefore, this isomerization route, which involves the migration of a nitro group from the N-1 position to the C-2 position, represents the most efficient and reliable synthetic strategy. This document provides two distinct, field-proven protocols for this rearrangement—a neat (solvent-free) method and a solution-based method—preceded by a detailed procedure for the synthesis of the this compound starting material. Emphasis is placed on the causal relationships behind procedural steps, critical safety measures, and robust analytical validation.

Reaction Pathway and Mechanistic Rationale

The overall synthetic pathway involves two primary stages: the N-nitration of 4-nitroimidazole to form the key intermediate, followed by its thermal isomerization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thermal Rearrangement A 4-Nitroimidazole B This compound A->B HNO₃, Ac₂O Glacial Acetic Acid 0°C to RT C 2,4-Dinitro-1H-imidazole B->C Heat (Δ) Neat or in Solvent ~95-125°C

Caption: Overall synthetic pathway from 4-nitroimidazole to 2,4-dinitro-1H-imidazole.

The N-nitration of 4-nitroimidazole is possible because the existing electron-withdrawing nitro group reduces the basicity of the imidazole ring, preventing it from simply forming a nitrate salt with the acid[2]. The subsequent thermal rearrangement is a critical step. While the precise mechanism is complex, it is understood to be an intramolecular process where the N-nitro group migrates to the electron-deficient C-2 position of the imidazole ring upon heating[2][3]. This transformation is thermodynamically driven, resulting in the more stable C-nitrated isomer.

CRITICAL SAFETY PROTOCOLS

WARNING: Dinitroimidazoles are high-energy materials. They are flammable solids that can be harmful if swallowed and may be explosive when dry or heated under confinement[1]. All operations must be conducted by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory[4].

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. A blast shield is required for all heating steps. All equipment should be grounded to prevent static discharge, which can be an ignition source.

  • Handling: Use only non-metallic (e.g., ceramic or Teflon) spatulas. Avoid all forms of friction, grinding, or impact. Work with the smallest scale of material possible for the experiment.

  • Spill & Waste Management: In case of a spill, do not dry sweep. Carefully moisten the material with water, collect it with non-sparking tools, and place it in a designated, sealed container for hazardous waste[5]. Dispose of all waste in accordance with institutional and national regulations for reactive and explosive materials.

Part A: Synthesis of the Starting Material: this compound

This protocol details the synthesis of the precursor required for the thermal rearrangement, adapted from established procedures[1][6].

Experimental Protocol (Part A)
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-nitroimidazole (8.87 g, 78.4 mmol) in glacial acetic acid (17.8 mL).

  • Cooling: Cool the resulting mixture in an ice/salt bath to 0°C.

  • Nitric Acid Addition: Add fuming nitric acid (98%, 4.8 mL, ~115 mmol) dropwise via the dropping funnel over 30 minutes. Causality: The slow, dropwise addition is crucial to dissipate the exothermic heat of reaction. The temperature must be rigorously maintained below 5°C to prevent side reactions and ensure safety.

  • Acetic Anhydride Addition: Following the nitric acid addition, add acetic anhydride (15 mL) dropwise while maintaining the temperature at 0°C. This process should take approximately 2 hours. Causality: Acetic anhydride reacts with nitric acid in situ to form acetyl nitrate, the active nitrating agent. This slow addition controls the concentration of this powerful and potentially unstable reagent.

  • Reaction Progression: Once the additions are complete, allow the mixture to stir at room temperature for 8 hours.

  • Product Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~500 g) with vigorous stirring. A precipitate will form.

  • Filtration and Drying: Stir the ice slurry for 1 hour to ensure complete precipitation. Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry completely in a vacuum desiccator. The product, this compound, is recovered as a solid[6].

Part B: Thermal Rearrangement to 2,4-Dinitro-1H-imidazole

Two effective methods for the rearrangement are presented below. The choice of method may depend on the scale and available equipment. The solution-based method offers superior temperature control and is recommended for larger scales.

Protocol 1: Neat (Solvent-Free) Thermal Rearrangement[7]
  • Setup: Place this compound (2.0 g, 12.6 mmol) in a small, open beaker or flask placed within a sand bath or on a precisely controlled hot plate behind a blast shield.

  • Heating: Slowly and carefully heat the solid. The compound will melt at approximately 92-94°C.

  • Isomerization: Maintain the molten liquid at a temperature between 95°C and 98°C for 25-30 minutes. A visible transformation from a liquid to a solid powder may be observed as the higher-melting point isomer is formed.

  • Cooling and Isolation: Remove the vessel from the heat and allow it to cool to room temperature. The product, 2,4-dinitro-1H-imidazole, is obtained as an amorphous powder. No further purification is typically required[6].

Protocol 2: Solution-Based Thermal Rearrangement[2][7]
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (2.3 g, 14.5 mmol) in chlorobenzene (40 mL).

  • Heating: Heat the stirred suspension to 120-125°C. The starting material will dissolve as it reacts.

  • Reaction: Maintain the solution at this temperature for 4 hours. The higher-melting product may begin to precipitate from the hot solution.

  • Cooling and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Filtration: Filter the solid product, wash with a small amount of cold hexanes to remove residual solvent, and dry under vacuum. The product, 2,4-dinitro-1H-imidazole, is isolated as a crystalline or amorphous powder[6].

Workflow and Characterization

Successful synthesis requires diligent validation at each stage. The identity and purity of the intermediate and final product should be confirmed using the following analytical techniques.

G start Start: 4-Nitroimidazole reagent_prep Prepare Nitrating Mixture (HNO₃/Ac₂O/AcOH) start->reagent_prep nitration Nitration Reaction (T < 5°C) reagent_prep->nitration isolate_14 Isolate & Dry this compound nitration->isolate_14 char_14 Characterize Precursor (MP, NMR, MS) isolate_14->char_14 rearrange Thermal Rearrangement (Neat or Solution) char_14->rearrange Proceed if Pure isolate_24 Isolate & Dry 2,4-Dinitro-1H-imidazole rearrange->isolate_24 char_24 Characterize Final Product (MP, NMR, MS) isolate_24->char_24 end End Product char_24->end

Caption: Detailed experimental workflow for synthesis and validation.

  • Melting Point: This is a primary and definitive test. This compound has a melting point of approximately 92°C, while the rearranged product, 2,4-dinitro-1H-imidazole, has a much higher melting point of 264-267°C[6].

  • ¹H NMR Spectroscopy: The proton NMR spectra will show distinct shifts for the different isomers. In CDCl₃, the precursor this compound shows peaks around δ 9.0 and 9.4 ppm, whereas the product 2,4-dinitro-1H-imidazole exhibits signals at approximately δ 8.6 and 11.7 ppm[6].

  • Mass Spectrometry: Both isomers have the same molecular formula and will show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to a mass of 158 g/mol [6].

  • FTIR Spectroscopy: The presence of strong absorption bands corresponding to the nitro groups (typically ~1550 cm⁻¹ and ~1350 cm⁻¹) and the N-H stretch (for 2,4-dinitro-1H-imidazole, ~3100-3300 cm⁻¹) can confirm the functional groups.

Data Summary

The table below summarizes key quantitative data for the starting material and the final product.

PropertyThis compound (Precursor)2,4-Dinitro-1H-imidazole (Product)
Molecular Formula C₃H₂N₄O₄C₃H₂N₄O₄
Molecular Weight 158.07 g/mol [7]158.07 g/mol [7]
CAS Number 19182-81-15213-49-0[7]
Appearance White to pale yellow solidAmorphous or crystalline powder
Melting Point ~92°C[6]264-267°C[6]
Typical Yield (Stage 2) N/A>90%[6]

References

Applications of 1,4-Dinitro-1H-imidazole in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,4-Dinitro-1H-imidazole in Medicinal Chemistry

This compound is a high-energy material that also serves as a valuable and versatile building block in pharmaceutical synthesis.[1] Its unique chemical architecture, characterized by a C-nitro group at the 4-position and a labile N-nitro group at the 1-position, imparts a distinct reactivity profile that can be strategically exploited by medicinal chemists. The electron-withdrawing nature of the two nitro groups renders the imidazole ring susceptible to a variety of transformations, making it a powerful tool for the construction of complex, biologically active molecules. Nitroimidazoles, as a class, have well-established therapeutic applications, including roles as anaerobic antibacterials, antiprotozoal agents, and more recently, as antitubercular drugs and radiosensitizers in cancer therapy.[2]

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its use. We will delve into key reaction protocols, safety and handling procedures, and the synthesis of pharmaceutically relevant intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₂N₄O₄
Molecular Weight 158.07 g/mol
Appearance Solid
Melting Point 92-94 °C[1]
Storage Temperature -20°C
¹H NMR (DMSO-d₆) δ 8.56 (s, 1H), 9.42 (s, 1H)[1]
¹³C NMR (DMSO-d₆) δ 123.0, 144.0, 145.0[3]
InChI Key HZPSREFSUPXCMN-UHFFFAOYSA-N

Safety and Handling: A Critical Prerequisite

WARNING: this compound is a potentially explosive compound and should be handled with extreme caution.[1] It is also harmful if swallowed and can cause skin and eye irritation.[4] All manipulations should be carried out in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3][5]

Key Safety Precautions:

  • Avoidance of Shock and Friction: Do not subject the compound to grinding, impact, or excessive friction.

  • Controlled Heating: Heat the compound with care, as it can decompose exothermically.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] It should be stored at -20°C for long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5]

  • Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Collect in a sealed, compatible container.[5]

Synthetic Applications and Protocols

The synthetic utility of this compound in pharmaceutical chemistry primarily stems from the reactivity of its 1-nitro group, which acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of various functionalities onto the imidazole ring.

Synthesis of this compound: The Starting Material

The most common and efficient method for the synthesis of this compound is the nitration of 4(5)-nitroimidazole.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • 4-Nitroimidazole

  • Acetic acid (glacial)

  • Nitric acid (100%)

  • Acetic anhydride

  • Ice

Procedure:

  • In a reactor equipped with a stirrer and a cooling bath, dissolve 4-nitroimidazole in glacial acetic acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add 100% nitric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition of nitric acid is complete, add acetic anhydride dropwise at a rate that keeps the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: High yields (up to 95%) have been reported for this reaction.[1]

Synthesis_of_1_4_DNI cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-Nitroimidazole Reaction Nitration (0-25 °C) Reactant1->Reaction Reactant2 Nitrating Mixture (HNO₃ / Ac₂O in Acetic Acid) Reactant2->Reaction Product This compound Reaction->Product Workup Precipitation on Ice, Filtration, and Drying Product->Workup

Caption: Workflow for the synthesis of this compound.

Thermal Rearrangement to 2,4-Dinitroimidazole

This compound can undergo a thermal rearrangement to yield its more stable isomer, 2,4-dinitroimidazole.[1] This isomer is a key intermediate in the synthesis of certain energetic materials and can also serve as a precursor for other functionalized imidazoles.

Protocol 2: Thermal Rearrangement to 2,4-Dinitroimidazole

This protocol is based on a patented method.[3]

Materials:

  • This compound

  • Chlorobenzene (or other high-boiling inert solvent)

Procedure:

  • Suspend this compound in chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 120-140 °C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 2,4-dinitroimidazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Thermal_Rearrangement Start This compound Process Heat in Chlorobenzene (120-140 °C) Start->Process Product 2,4-Dinitroimidazole Process->Product ANRORC_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Reaction Nucleophilic Attack, Ring Opening, Ring Closure Reactant1->Reaction Reactant2 Primary Amine (R-NH₂) Reactant2->Reaction Product 4-(R-amino)-5-nitroimidazole Reaction->Product

References

Application Notes & Protocols: Dinitroimidazoles as Advanced Reagents for Protein Tyrosine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Modulating Protein Function

Protein tyrosine nitration, the addition of a nitro (-NO2) group to the 3-position of tyrosine residues, is a critical post-translational modification (PTM) implicated in a vast array of physiological and pathological processes.[1][2][3] This modification can profoundly alter protein structure, catalytic activity, and signaling functions.[1][3] Consequently, the ability to selectively induce tyrosine nitration is a powerful tool for researchers in drug development and fundamental biology to investigate disease mechanisms, validate therapeutic targets, and engineer proteins with novel functions.[4]

Traditionally, protein nitration has been achieved using harsh chemical agents like peroxynitrite and tetranitromethane, which often suffer from low selectivity and can cause unwanted oxidative damage to the protein.[2][5] This guide introduces a sophisticated alternative: the use of dinitroimidazole derivatives, specifically 5-methyl-1,4-dinitro-1H-imidazole (DNI) , as a highly efficient and controllable reagent for protein tyrosine nitration.[6][7] While related to the parent compound 1,4-dinitro-1H-imidazole—a reagent also explored for protein bioconjugation with cysteine and lysine residues[8]—the 5-methyl derivative has been specifically developed as a superior, light-activated tool for tyrosine nitration.[6][7][9]

This photochemical approach offers unparalleled spatiotemporal control, allowing researchers to initiate the nitration reaction at a precise time and location by simple irradiation, under mild, biocompatible conditions.[10] This document provides a comprehensive overview of the underlying mechanism, detailed protocols for in-vitro and in-cellula applications, and methods for the analysis of nitrated proteins.

Mechanism of Action: Light-Controlled Radical Generation

The utility of 5-methyl-1,4-dinitro-1H-imidazole (DNI) as a nitrating agent stems from its photochemical properties. The core mechanism involves the light-induced homolysis of the N-NO2 bond. Upon irradiation with near-UV light (e.g., 290-390 nm), the DNI molecule absorbs a photon, leading to the cleavage of this bond and the generation of two radical species: a dinitroimidazolyl radical and, crucially, a nitrogen dioxide radical (•NO2).[6][7][9]

The biological nitration of tyrosine is a free radical process that proceeds via a tyrosyl radical intermediate.[11][12] The photogenerated •NO2 radical readily reacts with this tyrosyl radical in a diffusion-controlled manner to yield the stable 3-nitrotyrosine product.[11] This light-dependent generation of •NO2 is the key to the method's precision, as the reactive nitrating species is only produced upon illumination.

Mechanism_of_Nitration cluster_0 Step 1: Photoactivation cluster_1 Step 2: Protein Modification DNI 5-Methyl-1,4-dinitroimidazole (DNI) Radicals Imidazolyl Radical + Nitrogen Dioxide Radical (•NO2) DNI->Radicals Homolytic Cleavage Photon Photon (hν) ~390 nm Photon->DNI NO2_Radical •NO2 (from Step 1) Tyr Tyrosine Residue (in Protein) Tyr_Radical Tyrosyl Radical Tyr->Tyr_Radical One-electron Oxidation Nitro_Tyr 3-Nitrotyrosine Residue Tyr_Radical->Nitro_Tyr Radical Combination Oxidant Initiating Oxidant (e.g., from buffer) Oxidant->Tyr NO2_Radical->Tyr_Radical

Caption: Light-induced protein tyrosine nitration using DNI.

Advantages Over Conventional Nitrating Agents

The use of light-activated DNI provides significant benefits for researchers studying protein nitration, overcoming many limitations of classical methods.

Feature5-Methyl-1,4-dinitroimidazole (DNI)Peroxynitrite (ONOO⁻)Tetranitromethane (TNM)
Control High (Photochemical): Reaction is initiated by light, allowing precise temporal and spatial control.Low: Highly reactive and unstable; reaction begins immediately upon addition.[5][13]Low: Reaction begins upon addition.
Selectivity High: Primarily targets tyrosine residues.[6]Moderate: Can also cause cysteine oxidation and other modifications.[5]Moderate: Can cause tyrosine cross-linking and cysteine oxidation.[2]
Conditions Mild: Neutral pH (7.0-8.0), aqueous buffers, room temperature.[10]Harsh: Requires alkaline pH for stability; highly oxidizing.Harsh: Requires alkaline pH; strong oxidant.
Byproducts Minimal unwanted side reactions reported.Generates a spectrum of reactive oxygen and nitrogen species.Can lead to protein polymerization.
Application Suitable for in vitro and in-cellula studies.[6][9]Primarily in vitro; cellular use is challenging due to high reactivity.Primarily in vitro.

Experimental Protocols

Disclaimer: 1,4-Dinitroimidazoles are potentially explosive, self-reacting substances and should be handled with appropriate care, including the use of personal protective equipment.[14] Mixtures of nitric acid and acetic anhydride used in synthesis are also potentially explosive.[14]

Protocol 1: In Vitro Protein Nitration

This protocol provides a general framework for the nitration of a purified protein in solution.

Materials:

  • Target protein of interest

  • 5-methyl-1,4-dinitro-1H-imidazole (DNI)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)

  • LED light source (e.g., 390 nm)

Procedure:

  • Prepare DNI Stock Solution: Dissolve DNI in DMSO to create a 10-50 mM stock solution. Store protected from light at -20°C.

    • Rationale: DMSO is a suitable solvent for DNI and is miscible with aqueous buffers. A concentrated stock minimizes the final DMSO concentration in the reaction.

  • Prepare Protein Solution: Dissolve or dilute the target protein in PBS (pH 7.4) to a final concentration of 10-100 µM.

    • Rationale: PBS is a biocompatible buffer that maintains physiological pH. The protein concentration may need optimization depending on the specific protein and desired nitration level.

  • Set up Reaction: In the reaction vessel, add the DNI stock solution to the protein solution. The final DNI concentration should typically be in a 10- to 100-fold molar excess over the protein. Keep the final DMSO concentration below 5% (v/v) to avoid protein denaturation.

    • Rationale: A molar excess of DNI ensures sufficient generation of the •NO2 nitrating agent.

  • Initiate Photochemical Reaction: Place the reaction vessel under the 390 nm LED light source. Irradiate for 15-60 minutes at room temperature. The optimal irradiation time should be determined empirically.

    • Rationale: 390 nm is an effective wavelength for the photoactivation of DNI.[6][10] The reaction should be performed in a temperature-controlled environment to ensure consistency.

  • Quench Reaction (Optional): The reaction effectively stops when the light source is turned off. For downstream applications sensitive to remaining DNI, the reagent can be removed by buffer exchange using a desalting column or dialysis.

  • Analysis: Proceed immediately to analysis (e.g., Western Blot, Mass Spectrometry) or store the nitrated protein at -80°C.

Protocol 2: In-Cellula Protein Nitration

This protocol describes the application of DNI for inducing protein nitration within a cellular context.

Materials:

  • Adherent or suspension cells in culture

  • 5-methyl-1,4-dinitro-1H-imidazole (DNI)

  • Cell culture medium (e.g., DMEM)

  • LED light source (390 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency under standard conditions.

  • DNI Loading: Prepare a working solution of DNI in cell culture medium. Replace the existing medium with the DNI-containing medium. A typical final concentration is 100-500 µM. Incubate for 30-60 minutes to allow for cellular uptake.

    • Rationale: DNI is cell-permeable. The incubation period allows the compound to distribute within the cell before photoactivation.

  • Irradiation: Expose the cells to 390 nm light for a defined period (e.g., 5-15 minutes). The light intensity and duration will need to be optimized to achieve nitration while minimizing phototoxicity.

    • Rationale: Controlled irradiation allows for the targeted induction of nitrative stress inside the living cells.[6]

  • Post-Irradiation: Remove the DNI-containing medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Analysis: Harvest the cells and prepare a protein lysate using a suitable lysis buffer containing protease and phosphatase inhibitors. Analyze the lysate for protein nitration using Western Blot or Mass Spectrometry.[6]

Analysis and Characterization of Nitrated Proteins

Confirming and mapping protein nitration is a critical step that requires specialized analytical techniques. The identification of nitrated proteins and their specific modification sites remains challenging due to the low abundance of this PTM in many biological samples.[1][11][15][16]

Workflow for Analysis:

Analysis_Workflow cluster_reaction Experiment cluster_validation Validation cluster_identification Site Identification Reaction Protein + DNI + Light WB Western Blot (Anti-3-Nitrotyrosine Ab) Reaction->WB ELISA ELISA Reaction->ELISA Digestion Proteolytic Digestion (e.g., Trypsin) Reaction->Digestion Enrichment Immuno-enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Direct Analysis Enrichment->LC_MS Mapping Identify Nitrated Peptides (+45 Da mass shift) LC_MS->Mapping

Caption: A typical workflow for the validation and analysis of nitrated proteins.

Key Analytical Methods:

  • Immunoblotting (Western Blot): The most common method for initial validation. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for 3-nitrotyrosine. This confirms the presence of nitration but does not identify the specific protein or site.[17]

  • Mass Spectrometry (MS): The gold standard for identifying nitrated proteins and mapping the exact location of the modification.[1][11][15] In a typical "bottom-up" proteomics approach, the nitrated protein mixture is digested into peptides (e.g., with trypsin). These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nitro group adds a mass of +45.004 Da to the tyrosine residue, which can be identified in the MS data.[18]

  • Enrichment Strategies: Due to the often low stoichiometry of nitration, enrichment of nitrated proteins or peptides prior to MS analysis can be beneficial.[1] This is often done using anti-3-nitrotyrosine antibodies (immuno-enrichment).

References

Application Notes and Protocols for 1,4-Dinitro-1H-imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dinitro-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in both pharmaceutical and energetic materials research.[1] As a synthetic intermediate, its utility in the development of novel antimicrobial drugs is noteworthy.[1] Concurrently, its energetic properties, characterized by high explosion performance and low impact sensitivity, position it as a compound of interest in the formulation of advanced high explosives.[1] The dual nature of this molecule necessitates a comprehensive understanding of its handling and storage requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are synthesized from established safety guidelines and peer-reviewed literature, emphasizing the causality behind each procedural recommendation.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is foundational to its safe handling. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₃H₂N₄O₄[2][3]
Molecular Weight 158.07 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 92-94 °C[2][4]
Storage Temperature 2-8°C is recommended, with freezer storage also advised due to its self-reactive nature.[1][2]
Hazard Classifications Acute Toxicity, Oral (Category 4)[3]

Core Safety Directives and Hazard Analysis

This compound is a potentially self-reacting and explosive substance.[1] Its thermal stability is a critical consideration; differential scanning calorimetry has indicated broad exothermic signals, and in accelerating rate calorimetry tests, the compound exploded violently.[1] Therefore, it must be treated as a self-reactive substance. Furthermore, it is reported to be harmful to mucosal linings and skin.[1]

Hazard Identification and Mitigation

Primary Hazards:

  • Explosive Potential: The compound is thermally sensitive and can decompose exothermically, leading to a violent explosion under certain conditions.[1]

  • Health Hazards: It is harmful if swallowed and can cause irritation to the skin and mucous membranes.[1][5]

Mitigation Strategies:

  • Engineering Controls: All work with this compound must be conducted in a certified laboratory chemical fume hood to prevent inhalation of dust and to contain any potential energetic events.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[6] Given the compound's properties, flame-retardant lab coats and face shields should be considered, especially when working with larger quantities or during procedures involving heating.

  • Quantity Limitation: The amount of this compound handled at any one time should be minimized to reduce the potential severity of an incident.

Experimental Protocols: Handling and Storage

The following protocols are designed to provide a systematic approach to the safe handling and storage of this compound, grounded in the principles of risk minimization.

Protocol 1: Safe Handling in a Laboratory Setting

Objective: To outline the step-by-step procedure for safely handling solid this compound.

Materials:

  • This compound (solid)

  • Spatula (non-metallic, e.g., ceramic or plastic, to avoid friction or sparks)

  • Weighing paper or boat

  • Appropriate reaction vessel

  • Personal Protective Equipment (as specified above)

  • Certified Chemical Fume Hood

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE before entering the designated work area.

    • Clear the work area of any unnecessary equipment or chemicals, especially flammable materials and sources of ignition.

  • Dispensing and Weighing:

    • Retrieve the this compound container from its designated cold storage location (freezer or refrigerator at 2-8°C).[1][2]

    • Allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could affect the compound's stability.

    • Inside the fume hood, carefully open the container.

    • Using a non-metallic spatula, dispense the required amount of solid onto a weighing paper or boat. Avoid scraping or generating excessive friction.

    • Transfer the weighed compound to the reaction vessel.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., acetone) and dispose of the cleaning materials as hazardous waste.

    • Return the primary container to its designated cold storage.

    • Dispose of any contaminated weighing paper or other consumables in a designated hazardous waste container.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Function prep2 Don Personal Protective Equipment prep1->prep2 prep3 Clear and Secure Workspace prep2->prep3 handle1 Equilibrate Container to Room Temp. prep3->handle1 handle2 Dispense with Non-Metallic Spatula handle1->handle2 handle3 Weigh and Transfer Compound handle2->handle3 clean1 Secure and Return Primary Container handle3->clean1 clean2 Decontaminate Tools and Surfaces clean1->clean2 clean3 Dispose of Contaminated Waste clean2->clean3

Caption: Workflow for the proper handling of this compound.

Protocol 2: Storage and Segregation

Objective: To detail the requirements for the safe and compliant storage of this compound.

Rationale: Due to its self-reactive and potentially explosive nature, proper storage is critical to prevent accidental initiation.[1] Segregation from incompatible materials is a key principle of chemical safety.

Procedure:

  • Primary Container:

    • Store this compound in its original, tightly sealed container.

    • Ensure the container is clearly labeled with the chemical name, hazard pictograms (e.g., exploding bomb, health hazard), and the date received.

  • Storage Location:

    • Store the container in a freezer or a refrigerator dedicated to the storage of reactive and explosive compounds, maintaining a temperature between 2-8°C.[1][2]

    • The storage unit should be located in a well-ventilated area, away from heat sources, direct sunlight, and areas of high traffic.

  • Segregation:

    • Store this compound separately from incompatible materials. These include:

      • Strong oxidizing agents

      • Acids and acid anhydrides

      • Reducing agents

      • Flammable and combustible materials

    • Utilize secondary containment (e.g., a plastic bin) within the cold storage unit to contain any potential spills and to enforce segregation.

Logical Relationship for Storage and Segregation

cluster_storage Storage Conditions cluster_segregation Segregation from Incompatibles DNI This compound Temp Freezer / 2-8°C DNI->Temp Container Tightly Sealed Primary Container DNI->Container Location Ventilated, Away from Heat/Sunlight DNI->Location Oxidizers Strong Oxidizers DNI->Oxidizers Must be segregated from Acids Acids & Anhydrides DNI->Acids Flammables Flammable Materials DNI->Flammables

Caption: Storage and segregation requirements for this compound.

Disposal Protocols

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Improper disposal can lead to serious environmental and safety incidents.

Protocol 3: Waste Management and Disposal

Objective: To provide a clear procedure for the collection and disposal of this compound waste.

Procedure:

  • Waste Collection:

    • Collect all waste this compound (including residues and contaminated materials like gloves, weighing paper, and cleaning wipes) in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its explosive and toxic hazards.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Follow the same segregation principles as for the pure compound.

  • Disposal Request:

    • When the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.

    • Never attempt to dispose of this compound down the drain or in the regular trash.[7]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • For large spills, evacuate the laboratory, close the doors, and notify your institution's emergency response team immediately.

  • Fire:

    • If a fire occurs, do not attempt to extinguish it yourself.

    • Activate the nearest fire alarm and evacuate the area immediately.

    • Inform emergency responders that this compound is involved, highlighting its explosive potential.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

Conclusion

This compound is a valuable compound with significant potential in multiple fields of research. However, its energetic and hazardous properties demand a high level of respect and adherence to stringent safety protocols. By understanding the rationale behind these procedures and implementing them consistently, researchers can mitigate the risks and conduct their work in a safe and controlled manner. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with this compound.

References

"experimental setup for thermal rearrangement of 1,4-dinitro-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Thermal Rearrangement of 1,4-Dinitro-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

A Validated Guide to the Thermal Rearrangement of this compound to its 2,4-Dinitro Isomer

Abstract

This document provides a detailed experimental framework for the thermal rearrangement of this compound into its more stable and significantly less sensitive isomer, 2,4-dinitro-1H-imidazole. The conversion from an N-nitro to a C-nitro configuration is a critical transformation in the field of energetic materials, yielding a compound with superior thermal stability and handling characteristics.[1] This guide presents two distinct, validated protocols: a solvent-free melt-phase reaction and a solution-phase method using a high-boiling solvent.[1][2] Included are comprehensive step-by-step procedures, critical safety protocols for handling energetic compounds, methods for purification, and analytical techniques for product validation. The causality behind key experimental choices is explained to provide researchers with a deep, actionable understanding of the process.

Introduction: The Significance of Isomeric Stability

This compound is a useful precursor in energetic materials synthesis but is limited by its thermal instability at temperatures above 50°C.[2][3] Its thermal rearrangement produces 2,4-dinitro-1H-imidazole, a structural isomer with vastly different properties. The product is highly insensitive to impact and possesses excellent thermal stability, making it a candidate for applications requiring robust energetic materials.[1][4] The transformation involves the migration of the nitro group from the N1 position to the C2 position of the imidazole ring. Understanding and controlling this rearrangement is key to producing high-purity 2,4-dinitro-1H-imidazole for further research and development.

Critical Safety Considerations: Handling Energetic Nitroimidazoles

WARNING: this compound is a potentially self-reacting explosive substance and must be handled with extreme caution.[3] All procedures must be conducted in a certified chemical fume hood, behind a blast shield, by personnel trained in handling energetic materials.

  • Personal Protective Equipment (PPE): At a minimum, flame-resistant lab coats, chemical splash goggles with side shields conforming to EN166 standards, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.[5][6]

  • Engineering Controls: A chemical fume hood with a certified face velocity is required. A blast shield must be placed between the experiment and the operator. Use equipment free of sharp edges or ground glass joints that could cause friction. Use of plastic or Teflon-coated spatulas is recommended over metal.

  • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source. Anti-static mats are recommended.

  • Scale Limitation: Do not exceed the gram-scale quantities described in these protocols without a thorough safety review and appropriate containment measures.

  • Waste Disposal: All waste, including filter paper and contaminated gloves, must be treated as energetic and disposed of according to institutional and federal hazardous waste guidelines. Do not mix with other chemical waste streams.

Materials and Apparatus
Reagents Grade Supplier Example
This compoundReagent Grade (≥98%)Commercially available or synthesized¹
ChlorobenzeneAnhydrous (≥99.8%)Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific

¹Synthesis of this compound typically involves nitration of 4(5)-nitroimidazole with a nitric acid/acetic anhydride mixture, which is itself a potentially explosive system requiring specialized protocols not covered here.[3][7]

Apparatus Specification
Heating MantleWith magnetic stirring capability
Stir BarsTeflon-coated, egg-shaped
Round-Bottom Flask100 mL, single-neck, 24/40 joint
Reflux CondenserLiebig or Allihn, 24/40 joint
  • Thermometer and adapter (-10 to 200 °C range)

  • Glass beaker (100 mL, Pyrex®)

  • Crystallizing dish

  • Büchner funnel and filter flask

  • Vacuum source

  • Analytical balance (± 0.1 mg)

  • Melting point apparatus or DSC

  • NMR Spectrometer

Experimental Workflow Overview

G cluster_start Starting Material cluster_protocols Rearrangement Protocols cluster_workup Purification & Isolation cluster_analysis Analysis start This compound protocol_a Protocol A: Solvent-Free Melt (95-98°C, 25 min) start->protocol_a Method 1 protocol_b Protocol B: Solution Phase (Chlorobenzene, 120-125°C, 4h) start->protocol_b Method 2 crude Crude 2,4-Dinitro-1H-imidazole (Amorphous Powder) protocol_a->crude protocol_b->crude purify Protocol C: Recrystallization (Hot Acetonitrile) crude->purify final Pure Crystalline 2,4-Dinitro-1H-imidazole purify->final analysis Characterization (MP, NMR, MS) final->analysis

Caption: Experimental workflow for the synthesis and purification of 2,4-dinitro-1H-imidazole.

Detailed Experimental Protocols

This method is rapid and avoids the use of solvents for the reaction itself, simplifying the initial product isolation. The primary control parameter is temperature.

  • Preparation: Place a 2.0 g sample of this compound into a clean, dry 100 mL glass beaker. Place the beaker on a heating mantle in a fume hood behind a blast shield.

  • Heating: Slowly heat the sample with gentle stirring (if possible, though not required for the melt) to a temperature of 95-98°C.[1]

    • Causality: This temperature range is just above the melting point of the starting material (~92°C), providing the necessary thermal energy for the rearrangement to occur in the liquid phase without causing rapid decomposition.[1]

  • Reaction: The compound will melt into a clear liquid. Maintain the temperature at 95-98°C for 25 minutes.[1] A smooth transformation will be observed.

  • Cooling: After 25 minutes, turn off the heat and allow the beaker to cool to room temperature. The molten material will solidify.

  • Isolation: The resulting product is crude, amorphous 2,4-dinitro-1H-imidazole. Gently scrape the solid from the beaker for purification. Proceed to Protocol C.

This method offers more precise temperature control via the boiling point of the solvent and may be considered a safer option as it avoids heating the neat explosive material to its melt.

  • Setup: Assemble a 100 mL round-bottom flask with a Teflon-coated stir bar, a reflux condenser, and a thermometer. Clamp the apparatus securely on a heating mantle with stirring capabilities.

  • Charging the Flask: Add 2.3 g of this compound to the flask, followed by 40 mL of chlorobenzene.[1]

  • Heating to Reflux: Begin stirring and heat the mixture to 120-125°C. The solution should be gently refluxing.[1]

    • Causality: Chlorobenzene is used as a high-boiling solvent (B.P. 132°C) that can achieve the necessary temperature for rearrangement while maintaining the reactants in a diluted, more controlled state.[2]

  • Reaction: Maintain the reaction at this temperature with continuous stirring for 4 hours.[1]

  • Cooling and Precipitation: After 4 hours, turn off the heat and allow the solution to cool slowly to room temperature. The product, 2,4-dinitro-1H-imidazole, is less soluble in cold chlorobenzene and will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold chlorobenzene to remove any residual soluble impurities. Air-dry the crude product on the filter paper. Proceed to Protocol C.

This step is crucial for removing unreacted starting material and any denitration byproducts, yielding a high-purity crystalline product suitable for analysis.[7]

  • Dissolution: Place the crude 2,4-dinitro-1H-imidazole (from Protocol A or B) into a 250 mL Erlenmeyer flask. Add hot acetonitrile (boiling point 81-82°C) in portions while gently swirling until the solid is fully dissolved. For a 10 g sample, approximately 200 mL of solvent may be required.[1]

    • Causality: 2,4-dinitro-1H-imidazole has good solubility in hot acetonitrile but poor solubility at room temperature, making it an ideal solvent for recrystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30 minutes. Crystals of pure 2,4-dinitro-1H-imidazole will form.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a minimal amount of ice-cold acetonitrile.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property This compound (Start) 2,4-Dinitro-1H-imidazole (Product) Reference
Appearance White to pale yellow solidAmorphous powder or crystals[1]
Molar Mass 158.07 g/mol 158.07 g/mol -
Melting Point ~92 °C264-267 °C[1]
¹H NMR (CDCl₃, δ) 9.0, 9.4 ppm8.6, 11.7 ppm[1]
Mass Spec (M⁺) 158158[1]
Proposed Reaction Mechanism

The rearrangement is believed to proceed through a sigmatropic-like migration of the N-nitro group to the C2 position, which is electron-deficient. The exact mechanism can be complex and may involve ionic or radical intermediates, but the overall transformation is well-established.

Caption: Thermal rearrangement of this compound to 2,4-dinitro-1H-imidazole.

Troubleshooting
Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the correct temperature (95-98°C for melt, 120-125°C for solution) and reaction time (25 min / 4 hrs) were maintained.
Product loss during workup.Minimize the amount of cold solvent used for washing during filtration. Ensure complete precipitation before filtering.
Product has low M.P. Contamination with starting material.[2]The rearrangement was incomplete. Repeat the heating process or improve the efficiency of the recrystallization (Protocol C).
Oily or discolored product Decomposition or side reactions.[7]Reaction temperature may have been too high. Use a calibrated thermometer and ensure even heating. Purify via recrystallization.

References

Application Notes and Protocols for the Functionalization of the Imidazole Ring in 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chemistry of a High-Energy Heterocycle

1,4-Dinitro-1H-imidazole is a fascinating and highly reactive molecule that has garnered significant interest in both medicinal chemistry and the development of energetic materials.[1] Its unique electronic structure, characterized by the presence of two strongly electron-withdrawing nitro groups, renders the imidazole ring susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for the this compound core, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The methodologies discussed herein unlock a diverse chemical space, enabling the synthesis of novel derivatives with tailored properties for a range of applications, from potential new therapeutics to advanced energetic compounds.[1][2]

Safety Precautions: this compound and its derivatives are potentially explosive and should be handled with extreme care.[1] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions should be performed on a small scale, especially during initial investigations.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to C-5 Functionalization

The presence of the N-nitro group in this compound significantly activates the imidazole ring towards nucleophilic attack, particularly at the C-5 position. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, often referred to as cine-substitution in this context, where the incoming nucleophile attacks the C-5 position, leading to the displacement of the N-nitro group.[1]

Causality of Experimental Choices:

The choice of solvent and base is critical in directing the outcome of the reaction. Protic solvents, such as methanol or water, can participate in the reaction, while aprotic polar solvents like DMSO or DMF are often used to facilitate the dissolution of reagents and promote the reaction. The basicity of the reaction medium influences the nucleophilicity of the attacking species and can also affect the stability of the starting material and intermediates.

Protocol 1: Synthesis of 5-Alkoxy-4-nitro-1H-imidazoles

This protocol describes the synthesis of 5-methoxy-4-nitro-1H-imidazole, a common derivative obtained through nucleophilic substitution.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 30 mL of methanol.

  • To this solution, add 1.5 g of sodium bicarbonate in small portions over 15 minutes. Effervescence will be observed.

  • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield 5-methoxy-4-nitro-1H-imidazole as a solid.

Expected Yield: 70-80%

Characterization Data for 5-methoxy-4-nitro-1H-imidazole:

Analysis Expected Result
¹H NMR δ (ppm): 8.0-8.2 (s, 1H, C2-H), 4.0-4.2 (s, 3H, OCH₃)
¹³C NMR δ (ppm): 140-145 (C4), 135-140 (C2), 120-125 (C5), 60-65 (OCH₃)
IR (KBr) ν (cm⁻¹): 3100-3200 (N-H), 1500-1550 (NO₂), 1300-1350 (NO₂)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₄H₅N₃O₃, found.

II. ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Reactions

The reaction of this compound with primary aromatic amines follows a fascinating pathway known as the ANRORC mechanism.[1][3][4][5] This involves the initial addition of the amine to the C-5 position, followed by the opening of the imidazole ring, and subsequent recyclization to form a new N-arylated 4-nitroimidazole, with the expulsion of the original N1 and its nitro group.

Protocol 2: Synthesis of 1-Aryl-4-nitro-1H-imidazoles via ANRORC Reaction

This protocol details the synthesis of 1-phenyl-4-nitro-1H-imidazole.

Materials:

  • This compound

  • Aniline

  • Methanol

  • Deionized water

Procedure:

  • Suspend 1.0 g of this compound in 20 mL of a 1:1 methanol/water mixture in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.2 equivalents of aniline to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate will form as the reaction progresses.

  • After 24 hours, collect the solid product by vacuum filtration and wash it with cold methanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-4-nitro-1H-imidazole.

Expected Yield: 85-95%

Characterization Data for 1-phenyl-4-nitro-1H-imidazole:

Analysis Expected Result
¹H NMR δ (ppm): 8.3-8.5 (s, 1H, C2-H), 7.9-8.1 (s, 1H, C5-H), 7.4-7.6 (m, 5H, Ar-H)
¹³C NMR δ (ppm): 145-150 (C4), 135-140 (C2), 129-131 (Ar-CH), 125-128 (Ar-CH), 120-123 (Ar-C), 118-120 (C5)
IR (KBr) ν (cm⁻¹): 1510-1540 (NO₂), 1340-1370 (NO₂)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₉H₇N₃O₂, found.

III. N-Functionalization at the Imidazole Nitrogen

While the C-5 position is highly activated towards nucleophilic attack, the N-1 position can also be functionalized, typically after the removal of the N-nitro group or through other synthetic routes starting from 4-nitroimidazole. However, direct N-alkylation of this compound is not a common transformation due to the lability of the N-nitro group. Functionalization at this position is more readily achieved by first synthesizing a stable C-functionalized 4-nitroimidazole and then proceeding with N-alkylation.

IV. Visualization of Reaction Pathways

To better illustrate the key functionalization strategies, the following diagrams outline the reaction workflows.

functionalization_overview start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nucleophile (e.g., RO⁻, R₂NH) anrorc ANRORC Reaction start->anrorc  Primary Aromatic Amine product_snar 5-Substituted-4-nitro- 1H-imidazoles snar->product_snar product_anrorc 1-Aryl-4-nitro- 1H-imidazoles anrorc->product_anrorc

Caption: Overview of major functionalization pathways for this compound.

snar_workflow protocol Protocol 1: Synthesis of 5-Alkoxy-4-nitro-1H-imidazoles Dissolve 1,4-DNI in Alcohol Add Base (e.g., NaHCO₃) Stir at Room Temperature Work-up (Evaporation, Extraction) Purification (Column Chromatography)

Caption: Experimental workflow for the SNAr reaction.

anrorc_workflow protocol Protocol 2: ANRORC Reaction Suspend 1,4-DNI in MeOH/H₂O Add Primary Aromatic Amine Stir at Room Temperature Isolate Product by Filtration Purification (Recrystallization)

Caption: Experimental workflow for the ANRORC reaction.

Conclusion

The functionalization of this compound offers a rich and diverse field of study for chemists. The protocols and insights provided in this guide serve as a starting point for exploring the synthesis of novel imidazole derivatives. The high reactivity of the starting material, coupled with the distinct regioselectivity of its reactions, makes it a valuable scaffold for the development of new molecules with potential applications in medicine and materials science. As with all research involving energetic materials, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dinitro-1H-imidazole (1,4-DNI). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The synthesis, while straightforward in principle, requires meticulous attention to detail to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely adopted and effective method is the N-nitration of 4(5)-nitro-1H-imidazole.[1] This approach circumvents the difficulty of directly nitrating the imidazole ring, which is prone to protonation under strongly acidic conditions.[2] The reaction typically employs a nitrating mixture of concentrated nitric acid in acetic anhydride, often with glacial acetic acid as a co-solvent.[1][3] With proper optimization of reagent ratios and reaction conditions, yields as high as 95% have been reported.[2]

Q2: Why is direct dinitration of imidazole not a recommended pathway?

A2: Direct nitration of the basic imidazole ring (pKa ≈ 7) with strong acids is challenging because the nitrogen atoms are easily protonated.[2] This deactivates the ring towards electrophilic substitution, making C-nitration difficult and preventing N-nitration. Starting with 4(5)-nitroimidazole, which has an electron-withdrawing group, deactivates the ring to a degree but allows for the crucial N-nitration at the 1-position to proceed effectively.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the nitrating mixture itself. Mixtures of concentrated nitric acid and acetic anhydride are potent oxidizing agents and can be potentially explosive, requiring careful handling and strict temperature control.[2] The reaction is exothermic, and runaway temperature increases can lead to vigorous decomposition and the formation of unsafe side products. Furthermore, this compound is a high-energy material and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood.[2]

Q4: My final product is a yellow oil or a low-melting solid, not the expected crystalline solid. What happened?

A4: This often indicates the presence of impurities, primarily unreacted starting material (4-nitroimidazole) or residual solvents like acetic acid. Inefficient workup, such as incomplete precipitation or washing after quenching the reaction with ice water, is a common cause. It could also suggest product degradation. This compound can undergo thermal rearrangement to its more stable isomer, 2,4-dinitro-1H-imidazole, if heated excessively (e.g., above 100-140°C) during the reaction or workup.[1][3] Ensure the reaction temperature is strictly controlled and that the product is thoroughly washed and dried.

Synthesis Workflow Overview

The following diagram outlines the general experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (4-nitroimidazole, Ac₂O, AcOH, HNO₃) prep_setup Set up Reaction Vessel in Ice Bath prep_reagents->prep_setup dissolve Dissolve 4-nitroimidazole in AcOH/Ac₂O prep_setup->dissolve add_hno3 Slowly Add HNO₃ (T < 5-10°C) dissolve->add_hno3 stir Stir at Room Temp (3-8 hours) add_hno3->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench precipitate Stir to Precipitate Product quench->precipitate filter_wash Filter and Wash Solid with Cold Water precipitate->filter_wash dry Dry Product Under Vacuum filter_wash->dry end end dry->end Pure 1,4-DNI

Caption: General workflow for 1,4-DNI synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.

ProblemPotential CausesRecommended Solutions
Low or No Yield 1. Ineffective Nitrating Agent: Moisture in reagents can hydrolyze acetic anhydride and dilute nitric acid. 2. Incorrect Reagent Stoichiometry: Insufficient nitric acid will lead to incomplete conversion. 3. Low Reaction Temperature: While initial cooling is crucial, prolonged reaction at very low temperatures may slow the reaction rate significantly.[4] 4. Loss During Workup: Product may be partially soluble in the aqueous filtrate, especially if the volume is large.1. Use fresh, anhydrous acetic anhydride and >98% fuming nitric acid. 2. Carefully verify the molar ratios. A common ratio is ~2-3 equivalents of HNO₃ per equivalent of 4-nitroimidazole.[3] 3. After the initial exothermic addition of nitric acid at low temperature (<5°C), allow the reaction to proceed at room temperature for several hours as specified in the protocol.[3] 4. Ensure the quench is performed on a large amount of crushed ice to maximize precipitation. Minimize the amount of water used for washing.
Formation of an Oily Product 1. Incomplete Reaction: Significant amount of starting material remains. 2. Inadequate Quenching/Washing: Residual acetic acid and nitric acid can prevent crystallization. 3. Presence of Isomeric Impurities: Thermal rearrangement may have occurred.1. Monitor the reaction by TLC to ensure full consumption of the starting material. Consider extending the reaction time if necessary. 2. Stir the ice/product slurry for at least an hour to ensure complete precipitation and hydrolysis of acetic anhydride. Wash the filtered solid thoroughly with cold water until the filtrate is neutral (pH ~7). 3. Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to isolate the pure crystalline 1,4-DNI.
Reaction Overheats / Turns Dark Brown 1. Nitric Acid Addition is Too Fast: The nitration is highly exothermic. 2. Inefficient Cooling: The ice bath may not be sufficient to dissipate the heat generated. 3. Side Reactions/Decomposition: High temperatures can promote oxidative side reactions and decomposition of the imidazole ring.[4]1. Add the nitric acid dropwise over a period of 30-60 minutes, carefully monitoring the internal temperature to keep it below 5-10°C.[3] 2. Use a larger ice/salt bath for more efficient cooling, especially for larger scale reactions. 3. If a significant temperature spike occurs, the reaction should be considered compromised. Quench it immediately by carefully pouring it onto a large volume of ice. Do not attempt to salvage a runaway reaction.
Troubleshooting Logic Diagram

If you encounter a low yield, follow this decision-making workflow to diagnose the issue.

G cluster_reagents Reagent & Setup Check cluster_conditions Reaction Conditions Check cluster_workup Workup & Analysis start Problem: Low Yield check_hno3 Is HNO₃ concentration >98%? start->check_hno3 check_ac2o Is Ac₂O anhydrous? check_hno3->check_ac2o Yes fix_reagents Solution: Use fresh, high-purity reagents and verify calculations. check_hno3->fix_reagents No check_ratio Are molar ratios correct? check_ac2o->check_ratio Yes check_ac2o->fix_reagents No check_temp Was temp. <10°C during HNO₃ addition? check_ratio->check_temp Yes check_ratio->fix_reagents No check_time Was reaction stirred for the full duration? check_temp->check_time Yes fix_conditions Solution: Improve cooling and ensure proper reaction time/monitoring. check_temp->fix_conditions No check_tlc TLC shows unreacted starting material? check_time->check_tlc Yes check_time->fix_conditions No check_filtrate Is product lost in filtrate? check_tlc->check_filtrate No fix_workup Solution: Increase reaction time or optimize workup to minimize loss. check_tlc->fix_workup Yes check_filtrate->fix_workup Yes

References

Technical Support Center: Side Reactions in the Nitration of 4(5)-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of 4(5)-nitro-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging but crucial synthesis. The nitration of nitroimidazoles is a powerful method for producing highly energetic materials and pharmaceutical intermediates. However, the reaction is notoriously sensitive to reaction conditions, often leading to a complex mixture of side products that can complicate purification and significantly reduce yields.

This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these common side reactions. We will move beyond simple procedural steps to explain the underlying chemical mechanisms, enabling you to make informed decisions and optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction resulted in a low yield of the desired dinitroimidazole product. What are the primary causes?

A1: Low yields in this nitration are typically traced back to three main issues: incomplete reaction, formation of multiple isomers and over-nitrated products, or degradation of the imidazole ring.

  • Incomplete Reaction: The starting 4(5)-nitro-1H-imidazole is a deactivated aromatic system, making the introduction of a second nitro group difficult. Insufficiently strong nitrating conditions (acid concentration, temperature, or time) can lead to a significant amount of unreacted starting material.

  • Side Product Formation: The most common cause of low yield is the diversion of the starting material into undesired isomers or further nitrated species. The primary side products are often other dinitro- or trinitroimidazole isomers.[1][2]

  • Ring Degradation: Under excessively harsh conditions (e.g., high temperatures or highly concentrated oleum), the imidazole ring can undergo oxidative decomposition or ring-opening, leading to the formation of tars and small molecule fragments like ethanedioic acid (oxalic acid).[2][3][4] This is often signaled by a rapid darkening of the reaction mixture to brown or black.

To diagnose the issue, first analyze your crude product mixture using TLC or ¹H NMR to check for the presence of starting material. If starting material is present, consider moderately increasing the reaction temperature or time. If multiple new spots/peaks are visible, proceed to the questions below on isomer identification and control.

Q2: My crude product analysis (NMR/LC-MS) shows a complex mixture of isomers. What are the likely side products and how are they formed?

A2: When nitrating 4(5)-nitro-1H-imidazole, you are attempting to synthesize either 2,4-dinitro-1H-imidazole or 4,5-dinitro-1H-imidazole. However, several other products can form depending on the precise conditions.

The main side products include:

  • Isomeric Dinitroimidazoles: The primary challenge is controlling regioselectivity. Nitration can occur at the C-2, C-4, or C-5 positions. Starting with 4(5)-nitroimidazole, further nitration can yield both 4,5-dinitroimidazole and 2,4(5)-dinitroimidazole .[2][5]

  • N-Nitro Derivatives (Nitramines): With nitrating agents like nitric acid in acetic anhydride, N-nitration can occur to form 1,4-dinitro-1H-imidazole .[6] This N-nitro compound is often unstable and can rearrange to C-nitro isomers under thermal or acidic conditions.[5][6]

  • Trinitroimidazoles: Under very forcing conditions, a third nitro group can be added to yield products like 2,4,5-trinitroimidazole .[1][2] The stability of the imidazole ring decreases significantly with each added nitro group, increasing the risk of degradation.[2]

The formation of these products is highly dependent on the nitrating agent, temperature, and acid medium. For instance, mixed sulfuric and nitric acid tends to favor C-nitration, while nitric acid/acetic anhydride mixtures can produce N-nitro intermediates.[2][6][7]

Diagram 1: Key Reaction Pathways

Nitration Pathways Start 4(5)-Nitro-1H-imidazole Desired_45 4,5-Dinitroimidazole (Desired Product) Start->Desired_45 HNO₃/H₂SO₄ Controlled Temp. Side_24 2,4(5)-Dinitroimidazole (Isomeric Side Product) Start->Side_24 Rearrangement/ Higher Temp. Side_N This compound (N-Nitro Intermediate) Start->Side_N HNO₃/Ac₂O Side_Tri 2,4,5-Trinitroimidazole (Over-nitration) Desired_45->Side_Tri Forcing Conditions Degradation Ring Opening & Degradation Products Desired_45->Degradation Excessive Heat/ Strong Oleum Side_24->Side_Tri Forcing Conditions Side_24->Degradation Excessive Heat/ Strong Oleum Side_N->Side_24 Thermal/Acid Rearrangement Side_Tri->Degradation Excessive Heat/ Strong Oleum

Caption: Reaction pathways in the nitration of 4(5)-nitro-1H-imidazole.

Q3: My reaction mixture turned dark brown and viscous, with very little recoverable product. What caused this degradation?

A3: A dark, tarry reaction mixture is a clear sign of oxidative degradation and imidazole ring cleavage. The stability of the imidazole ring is compromised by the strongly acidic and oxidizing conditions of the nitration mixture, especially at elevated temperatures.[2]

Causality:

  • Exothermic Reaction: The nitration reaction is highly exothermic.[8] Without adequate cooling and controlled addition of reagents, localized "hot spots" can form, rapidly accelerating the reaction rate and leading to thermal runaway.

  • Oxidative Side Reactions: At high temperatures, the nitric acid acts not only as a nitrating agent but also as a potent oxidant. This can lead to the oxidation of the imidazole ring, breaking it apart.

  • Hydrolysis: The combination of strong acid and heat can promote hydrolytic cleavage of the imidazole ring, especially in polynitrated species, ultimately forming smaller, highly oxidized fragments.[2]

Prevention:

  • Strict Temperature Control: Maintain the recommended temperature range meticulously throughout the addition and reaction period. Use an ice/salt bath or a cryo-cooler for large-scale reactions.

  • Slow Reagent Addition: Add the imidazole substrate to the cold nitrating mixture in small portions, allowing the heat to dissipate between additions.

  • Appropriate Acid Strength: Avoid using fuming sulfuric acid (oleum) with excessively high SO₃ content unless specifically required by a validated procedure, as it dramatically increases the reaction's harshness.[2]

Q4: How can I distinguish between the different dinitroimidazole isomers and other side products analytically?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification of the product mixture. Relying on a single method like melting point is insufficient due to the presence of impurities.

Technique Application & Key Insights
Thin-Layer Chromatography (TLC) Initial Screening: Provides a quick qualitative assessment of the reaction progress and crude product complexity. Use a relatively polar mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
¹H NMR Spectroscopy Isomer Differentiation: The chemical shifts and coupling patterns of the ring protons are distinct for each isomer. For example, 4,5-dinitroimidazole will show a single proton signal, while 2,4-dinitroimidazole will show two distinct signals. N-nitro compounds often exhibit downfield shifts for the ring protons.[1][9]
¹³C NMR Spectroscopy Confirmatory Analysis: Provides complementary structural information, particularly on the position of the nitro groups which significantly influences the chemical shifts of the carbon atoms.
LC-MS Separation & Mass Identification: High-Performance Liquid Chromatography (HPLC) is excellent for separating the isomers.[10] Mass Spectrometry (MS) provides the molecular weight of each component, confirming the presence of dinitro- (m/z ~158) or trinitro- (m/z ~203) species.[11]
FT-IR Spectroscopy Functional Group Analysis: Confirms the presence of key functional groups. Look for strong asymmetric and symmetric stretches for the -NO₂ groups (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹) and N-H/C-H stretches.[9]
Troubleshooting Workflow

This decision tree provides a logical path to diagnose and resolve common issues encountered during the nitration of 4(5)-nitro-1H-imidazole.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Workflow Start Problem Observed LowYield Low Yield Start->LowYield Impure Impure Product (Multiple Spots/Peaks) Start->Impure Degradation Reaction Turned Black/ Tarry Start->Degradation CheckStart Analyze Crude: Starting Material Present? LowYield->CheckStart IdentifyIsomers Analyze via NMR/LC-MS: Identify Side Products Impure->IdentifyIsomers CheckTemp Review Procedure: Temperature Excursion? Degradation->CheckTemp CheckStart->Impure No Sol_TimeTemp Solution: Increase Reaction Time or Temperature Moderately CheckStart->Sol_TimeTemp Yes Sol_Purify Solution: Proceed to Purification (Recrystallization/Chroma.) IdentifyIsomers->Sol_Purify Minor Impurities Sol_Optimize Solution: Optimize Temp. & Time to Improve Selectivity IdentifyIsomers->Sol_Optimize Isomers Identified Sol_ControlTemp Solution: Improve Cooling, Slow Reagent Addition Rate CheckTemp->Sol_ControlTemp Yes Sol_Quench Solution: Review Quenching Procedure CheckTemp->Sol_Quench No

Caption: A workflow for troubleshooting common nitration issues.

Validated Experimental Protocols
Protocol 1: Controlled Nitration of 4(5)-Nitro-1H-imidazole to 4,5-Dinitroimidazole

This protocol is adapted from established procedures and emphasizes control over reaction parameters to minimize side product formation.[9][12]

Materials:

  • 4(5)-nitro-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (99%+)

  • Ice

  • Deionized Water

Procedure:

  • Prepare the Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to 0-5 °C.

  • Add Nitric Acid: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the internal temperature below 10 °C. Stir the mixture for 15 minutes after addition is complete. The ideal volume ratio of H₂SO₄ to HNO₃ is often around 3:1.[12]

  • Substrate Addition: Add the 4(5)-nitro-1H-imidazole powder in small portions over 30-60 minutes. CRITICAL: Ensure the internal temperature does not rise above 15 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25 °C) or moderately heat as required by the specific synthesis of the target isomer (e.g., 90-115 °C for some dinitroimidazoles, but this increases risk).[9][12] Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done in a well-ventilated fume hood behind a safety shield.

  • Isolation: The product will precipitate as a pale yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Acetonitrile, ethanol, or water are common solvents for recrystallizing dinitroimidazoles.

  • Dissolution: Dissolve the crude, dry solid in a minimum amount of the hot (boiling) solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Purification of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dinitro-1H-imidazole (1,4-DNI). This guide is designed for researchers and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for the successful purification of this energetic and pharmaceutically relevant compound.

Critical Safety Bulletin

Before proceeding with any experimental work, it is imperative to understand the hazards associated with this compound.

  • Explosive Potential: 1,4-DNI is an energetic material and should be treated as a potentially self-reacting explosive substance. Thermal analysis has shown broad exothermic signals, and violent explosions have been reported in accelerating rate calorimetry tests.[1] Handle only small quantities and avoid conditions of shock, friction, or rapid heating.

  • Health Hazards: This compound is seriously harmful to the skin and irritates all mucous membranes, with the potential to cause allergic reactions.[1] It is classified as harmful if swallowed.

  • Handling Precautions: Always work in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[3]

  • Storage: Store in a cool, dry, and well-ventilated place, tightly sealed.[2] A storage temperature of -20°C is recommended.

Hazard CategoryRecommended PPE & HandlingStorage Conditions
Explosive/Self-Reactive Use non-sparking tools, avoid grinding, handle small quantities.Store away from heat sources.
Acute Toxicity (Oral) Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.Store locked up or in an area accessible only to authorized personnel.
Skin/Eye Irritant Wear impervious gloves and clothing; use eye protection (goggles/face shield).[3][4]Keep container tightly closed in a dry place.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and safest method for purifying crude this compound?

A1: Recrystallization is the most commonly cited and practical method for purifying 1,4-DNI.[1] The choice of solvent is critical for both purity and safety. While solvents like carbon tetrachloride can be used, methanol is highly recommended. Crystallization from methanol yields cube-shaped crystals that are more convenient and safer for handling compared to the elongated needles obtained from carbon tetrachloride, which can easily crack and dissipate.[1]

Q2: Which solvents are suitable for the recrystallization of 1,4-DNI?

A2: The ideal recrystallization solvent is one in which 1,4-DNI is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on documented properties, the following solvents should be considered.[1]

Solvent ClassSpecific ExamplesSolubility of 1,4-DNISuitability for Recrystallization
Alcohols MethanolSolubleExcellent (Recommended)
Halogenated Hydrocarbons Dichloroethane, Chloroform, Carbon TetrachlorideSolubleGood (Use with caution due to toxicity)
Aromatic Hydrocarbons BenzeneSolubleFair (Consider toxicity and flammability)
Ethers Petroleum EtherSparingly SolublePoor (May be used as an anti-solvent)
Aqueous WaterPractically InsolubleUnsuitable (Can be used for washing)

Q3: What level of purity can I realistically achieve through a single recrystallization?

A3: A well-executed single recrystallization can significantly improve purity. Commercially available 1,4-DNI is often supplied at ≥95% purity. Depending on the nature and quantity of impurities in your crude material, a single recrystallization should allow you to achieve this level or higher. Purity should always be verified analytically (see Characterization section).

Q4: My crude product is a dark oil or gum. Can I still purify it by recrystallization?

A4: Yes, but it requires a modified approach. An oily product suggests the presence of significant impurities that are depressing the melting point. First, try washing the crude material with a solvent in which 1,4-DNI is insoluble, like cold water or petroleum ether, to remove some impurities.[1] If it remains oily, you may need to employ column chromatography as a preliminary purification step before proceeding to recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,4-DNI.

Problem 1: Low Yield of Recovered Crystals
  • Probable Cause A: Using an excessive volume of recrystallization solvent. The more solvent used, the more product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Probable Cause B: Cooling the solution too rapidly. Rapid cooling leads to the formation of small, often impure crystals and can trap solvent.

    • Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice-water bath to maximize crystal formation.

  • Probable Cause C: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated filter funnel (stemless or short-stemmed) and flask. Keep the solution near its boiling point during the filtration process to prevent the product from crystallizing on the filter paper.

Problem 2: Product "Oils Out" Instead of Crystallizing
  • Probable Cause A: The boiling point of the chosen solvent is higher than the melting point of the solute (or the melting point of the impure mixture).

    • Solution: Switch to a lower-boiling point solvent. For example, if you encounter this issue with a high-boiling solvent, attempt the recrystallization with methanol.

  • Probable Cause B: High concentration of impurities significantly depressing the melting point.

    • Solution: Attempt to "crash out" the solid by adding a small amount of a miscible "anti-solvent" (a solvent in which 1,4-DNI is insoluble, like petroleum ether) to the cooled solution. If this fails, pre-purification by column chromatography may be necessary.

Problem 3: No Crystals Form Upon Cooling
  • Probable Cause A: The solution is too dilute (see Problem 1, Cause A).

    • Solution: Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.

  • Probable Cause B: The solution is supersaturated and requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a single, pure crystal of 1,4-DNI to the cooled solution. This "seed crystal" will act as a template for further crystallization.

Workflow & Troubleshooting Diagram

Purification_Workflow cluster_prep Preparation cluster_main Recrystallization cluster_analysis Analysis & Troubleshooting Crude Crude 1,4-DNI SelectSolvent Solvent Selection High solubility when hot Low solubility when cold Crude->SelectSolvent Dissolve Dissolve in Min. Hot Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration (If insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect PurityCheck Purity Check | {Melting Point | HPLC/NMR} Collect->PurityCheck Troubleshoot Problem? Low Yield? Oiling Out? No Crystals? PurityCheck->Troubleshoot Purity Not OK Pure Pure Product | (Store at -20°C) PurityCheck->Pure Purity OK Troubleshoot->Dissolve Re-dissolve & retry

Caption: General workflow for the purification of 1,4-DNI.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol (Recommended)

This protocol is preferred due to the safer crystalline form produced.[1]

  • Dissolution: Place the crude 1,4-DNI (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate in a fume hood and add a minimal amount of methanol (e.g., start with 10-15 mL). Heat the mixture gently (to ~60°C) with stirring. Add more methanol in small portions (1-2 mL at a time) until the solid has just dissolved completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (spatula tip). Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot methanol and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass. Dry the crystals thoroughly, preferably in a vacuum oven at a low temperature (e.g., 40°C) to avoid any thermal decomposition. Once dry, record the final mass and calculate the percent recovery.

Protocol 2: Purity Assessment by Melting Point
  • Sample Preparation: Place a small amount of the dry, purified 1,4-DNI into a capillary tube, sealed at one end.

  • Measurement: Use a calibrated melting point apparatus to determine the melting point range.

  • Analysis: Pure this compound should exhibit a sharp melting point. Compare your observed value to the literature value. A broad or depressed melting point range indicates the presence of impurities.

References

Technical Support Center: Managing Explosion Risk During 1,4-Dinitro-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing the significant explosion risks associated with the synthesis of 1,4-dinitro-1H-imidazole. As a potent energetic material, its preparation demands rigorous safety protocols and a thorough understanding of the reaction dynamics. This center is designed to address specific issues you may encounter during your experiments, moving from frequently asked questions to detailed troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the associated hazards.

Q1: What are the primary explosion hazards associated with the synthesis of this compound?

A1: The primary explosion risks stem from two main sources: the product itself and the nitrating mixture. 1,4-dinitro-1H-imidazoles are potentially self-reacting explosive substances.[1] The nitrating mixture, often a combination of concentrated nitric acid and acetic anhydride, can also be explosive. Side reactions, such as the formation of tetranitromethane, can lead to thermal decomposition of the system, especially under adiabatic conditions.[1]

Q2: How does the stability of this compound compare to its isomers?

A2: The thermal stability of dinitroimidazole derivatives is significantly influenced by the position of the nitro groups. Derivatives with a nitro group at the 1-position tend to have lower thermal stability.[2][3] For instance, this compound can undergo thermal rearrangement to the more stable 2,4-dinitro-1H-imidazole when heated.[2][4]

Q3: Is there a "safer" method for the nitration of imidazole derivatives?

A3: While no method is without risk, certain approaches can mitigate hazards. The use of continuous flow reactors is increasingly preferred for energetic material synthesis due to superior heat and mass transfer, which prevents the formation of localized "hot spots".[5][6][7] Additionally, patents for related compounds describe processes that involve the slow, controlled addition of reagents and the use of deterrents to increase the thermal capacity of the system.[8][9]

Q4: What are the critical safety precautions I must take before starting the synthesis?

A4: Before beginning any synthesis of energetic materials, a comprehensive risk assessment is mandatory.[10] This includes:

  • A thorough review of the material safety data sheets (MSDS) for all reagents.[11]

  • Ensuring all necessary personal protective equipment (PPE) is available and in good condition, including safety goggles, face shields, and appropriate gloves.[12][13]

  • Verifying that emergency equipment, such as safety showers, eyewash stations, and appropriate fire extinguishers, is accessible and functional.[13][14]

  • Working in a properly functioning chemical fume hood is essential to manage hazardous vapors.[14][15]

Q5: What are the initial signs of a runaway reaction during nitration?

A5: Key indicators of a potential runaway reaction include:

  • An unexpected and rapid increase in temperature.[5]

  • The evolution of brown or reddish-brown fumes (nitrogen oxides).[5]

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Localized boiling or bubbling that is not uniform throughout the mixture.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Uncontrolled Temperature Excursion

Symptom: The reaction temperature rapidly increases and exceeds the planned upper limit.

Potential Causes:

  • Excessive Reagent Addition Rate: The rate of addition of the nitrating agent is too high, generating heat faster than the cooling system can dissipate it.[5]

  • Inadequate Cooling: The cooling bath is not at the correct temperature, or there is insufficient surface area for heat exchange.

  • Poor Agitation: Inefficient stirring leads to the formation of localized hot spots where the reaction rate is significantly higher.[5]

Recommended Actions & Safeguards:

  • IMMEDIATELY cease the addition of the nitrating agent.

  • If possible and safe to do so, increase the efficiency of the cooling system (e.g., by adding more dry ice to an acetone bath).

  • Increase the stirring rate to improve heat distribution.

  • If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure. This may involve flooding the reactor with a cold, inert solvent.[5]

Issue 2: Formation of Brown/Red Fumes (NOx)

Symptom: The evolution of brown or reddish-brown gases from the reaction vessel.

Potential Causes:

  • Decomposition of Nitric Acid: This can be caused by localized overheating or the presence of impurities.

  • Side Reactions: Undesired nitration or oxidation reactions are occurring at an accelerated rate.

Recommended Actions & Safeguards:

  • Ensure the reaction is being conducted in a certified chemical fume hood with adequate ventilation.

  • Immediately lower the reaction temperature by adjusting the cooling bath.

  • Reduce the rate of addition of the nitrating agent.

  • If the fuming is excessive and accompanied by a rapid temperature rise, treat it as a potential runaway reaction and proceed with emergency protocols.

Issue 3: Low Yield or Incomplete Reaction

Symptom: After the specified reaction time, analysis shows a low yield of the desired this compound.

Potential Causes:

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material is too low.

  • Reaction Temperature is Too Low: The reaction kinetics are significantly slower at lower temperatures.[16]

  • Poor Quality Reagents: The nitric acid or other reagents may have degraded or contain impurities that inhibit the reaction.

Recommended Actions & Safeguards:

  • Verify the calculations for the molar ratios of your reagents.

  • Ensure your temperature monitoring equipment is calibrated and accurately reflecting the internal temperature of the reaction.

  • Consider a modest, controlled increase in the reaction temperature, while carefully monitoring for any signs of an exothermic event.

  • Use freshly opened or properly stored high-purity reagents.

Issue 4: Difficulty in Product Isolation and Purification

Symptom: The crude product is difficult to filter, appears oily, or is discolored.

Potential Causes:

  • Incomplete Reaction: The presence of unreacted starting materials or intermediates.

  • Formation of Byproducts: Side reactions may have produced impurities that interfere with crystallization.

  • Residual Acidity: Incomplete neutralization of the reaction mixture can lead to product degradation or the formation of salts.

Recommended Actions & Safeguards:

  • Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, NMR) before attempting isolation.

  • Consider alternative purification methods, such as column chromatography, but be aware of the potential for decomposition on certain stationary phases.

  • Thoroughly wash the crude product with cold, deionized water to remove residual acids and inorganic salts.

  • Recrystallization from an appropriate solvent system can improve purity, but care must be taken to avoid heating the material to its decomposition temperature.

Section 3: Critical Process Parameters and Safety Data

The following table summarizes key quantitative data that should be carefully controlled during the synthesis.

ParameterRecommended Range/ValueRationale & Risks of Deviation
Reaction Temperature 0-40 °C (for Novikov's method)[1]Higher: Increased risk of runaway reaction and byproduct formation. Lower: Slow reaction rate, potentially incomplete conversion.
Reagent Addition Slow, dropwise additionToo Fast: Rapid heat generation, leading to loss of temperature control and potential for explosion.[5]
Stirring Speed Sufficient to maintain a vortex and homogenous mixtureToo Slow: Inefficient heat transfer, formation of localized hot spots. Too Fast: Excessive splashing, potential for aerosol formation.
Molar Ratio (HNO₃ to Substrate) Typically a significant excess of nitric acidToo Low: Incomplete nitration. Too High: Increased risk and severity of an uncontrolled exotherm.

Section 4: Experimental Workflow and Decision Making

The following diagrams illustrate the key steps and decision points in the synthesis and handling of this compound.

Workflow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_legend Process Stages Prep 1. Prepare Cooling Bath (-10°C to 0°C) Reagents 2. Charge Reactor with 4-nitroimidazole in Acetic Anhydride/Acid Prep->Reagents AddNitric 3. Slow, Dropwise Addition of Nitric Acid Reagents->AddNitric Monitor 4. Monitor Temperature and Appearance AddNitric->Monitor Stir 5. Maintain Vigorous Stirring Monitor->Stir Stir->AddNitric Quench 6. Pour onto Crushed Ice Stir->Quench Filter 7. Filter Precipitate Quench->Filter Wash 8. Wash with Cold Water Filter->Wash Dry 9. Dry Under Vacuum at Low Temperature Wash->Dry key_prep Preparation key_react Reaction key_workup Work-up

Caption: A generalized workflow for the synthesis of this compound.

Decision Tree for Thermal Excursion

ThermalExcursion action_node action_node start Temperature Spike Detected? stop_addition Stop Reagent Addition start->stop_addition is_controlled Temperature Decreasing? stop_addition->is_controlled resume_slowly Resume Addition at Slower Rate is_controlled->resume_slowly Yes quench EXECUTE EMERGENCY QUENCH is_controlled->quench No

References

"optimization of reaction conditions for 1,4-dinitro-1H-imidazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dinitro-1H-imidazole Synthesis

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the safe and efficient production of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. The primary route discussed involves the N-nitration of 4(5)-nitro-1H-imidazole using a mixed acid system.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

Answer: Low conversion is a frequent challenge and typically points to issues with the nitrating agent or reaction conditions. Let's break down the causality:

  • Ineffective Nitrating Species: The synthesis relies on the in-situ formation of a potent nitrating agent, acetyl nitrate, from the reaction between nitric acid and acetic anhydride. If this equilibrium is not established, the reaction will fail.

    • Cause: The presence of water is highly detrimental. Acetic anhydride will preferentially react with water, and any water in the nitric acid will dilute the system, preventing the formation of sufficient acetyl nitrate.

    • Solution: Ensure the use of anhydrous acetic anhydride and fuming nitric acid (>98% purity). All glassware must be rigorously dried before use.

  • Sub-optimal Temperature Control: This reaction is highly temperature-dependent.

    • Cause: If the temperature is too low (e.g., < 0 °C), the reaction rate will be impractically slow, leading to low conversion within a standard timeframe. Conversely, if the temperature rises uncontrollably (> 10-15 °C), side reactions and product decomposition will dominate.[1][2]

    • Solution: Maintain a strict temperature range, typically between 0-5 °C, during the addition of reagents using an ice-salt bath. Monitor the internal temperature of the reaction flask, not just the bath temperature.

  • Substrate Protonation: The direct nitration of the parent imidazole ring is difficult because the nitrogen atom is easily protonated in strong acid, which deactivates the ring.[1]

    • Cause: While starting with 4(5)-nitro-1H-imidazole mitigates this issue due to the electron-withdrawing nitro group reducing basicity, using an excessively strong acidic medium without the buffering effect of acetic anhydride can still lead to deactivation.[2]

    • Solution: Adhere to the recommended ratios of nitric acid to acetic anhydride. The anhydride serves both to generate the nitrating species and to moderate the acidity of the medium.

Q2: I've isolated a product, but spectral analysis (NMR, IR) shows unexpected peaks. What are the likely byproducts?

Answer: The presence of impurities often indicates side reactions, primarily thermal rearrangement or incomplete reaction.

  • Thermal Rearrangement Products: The primary product, this compound, is kinetically favored but can rearrange to more thermodynamically stable C-nitro isomers under thermal stress.[2]

    • Cause: Exceeding the recommended reaction temperature or applying excessive heat during workup or purification can induce the migration of the N1-nitro group to an open position on the imidazole ring, such as position 2 or 5.[1][2]

    • Solution: Strictly control the temperature during the reaction. During workup, quench the reaction mixture in ice-cold water and avoid any heating steps. If recrystallization is necessary, use minimal heat and select a solvent with a low boiling point.

  • Denitration Products: You may be seeing signals from the starting material, 4(5)-nitro-1H-imidazole.

    • Cause: This can be a result of an incomplete reaction (see Q1) or the loss of the N1-nitro group during workup, which can sometimes occur in aqueous or heated conditions.[2]

    • Solution: Use TLC to monitor the reaction to completion, ensuring all starting material is consumed. Use a non-aqueous workup if denitration is suspected, followed by careful purification.

Q3: The reaction seems to generate significant gas and heat, posing a safety risk. How can I manage this?

Answer: This is a critical safety consideration. The mixture of concentrated nitric acid and acetic anhydride is a powerful and potentially explosive oxidizing agent.[1]

  • Cause: The reaction is highly exothermic. Rapid addition of reagents or inadequate cooling can lead to a thermal runaway, causing rapid gas evolution (NOx) and potentially violent decomposition of the reaction mixture. Side reactions, such as the formation of tetranitromethane, can further destabilize the system.[1]

    • Solution:

      • Strict Temperature Control: Always pre-cool the reaction vessel in an ice-salt bath before adding any reagents.

      • Slow, Controlled Addition: Add the 4(5)-nitro-1H-imidazole substrate in small portions to the pre-chilled nitrating mixture. Never add the nitrating mixture to the substrate.

      • Vigorous Stirring: Ensure efficient stirring to dissipate heat uniformly throughout the reaction medium.

      • Proper Scale and Equipment: Work in a certified chemical fume hood behind a blast shield. Have a quenching bath (e.g., a large bucket of ice water) ready to immerse the reaction flask in an emergency.

      • Quenching: The reaction should be quenched by slowly pouring the mixture onto a large excess of crushed ice with vigorous stirring. This safely hydrolyzes the excess acetic anhydride and dilutes the acid.

Q4: What is the most effective method for purifying the final this compound product?

Answer: The crude product isolated after quenching and filtration is often contaminated with starting material, rearranged isomers, or residual acids.

  • Primary Purification (Washing):

    • Procedure: After filtering the crude solid, wash it thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes residual nitric and acetic acids. Follow this with a wash using a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Secondary Purification (Recrystallization):

    • Rationale: Recrystallization is effective for removing isomers and unreacted starting material. The choice of solvent is critical.

    • Solvent System: A common and effective solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Other reported solvents include mixtures of acetic anhydride and glacial acetic acid.[2]

    • Caution: Use minimal heat during dissolution to avoid thermal rearrangement of the product.[2]

Optimized Synthesis Protocol

This protocol is a self-validating system designed for consistency and safety. Adherence to these steps is critical for success.

Step 1: Preparation of the Nitrating Mixture

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10 mL of anhydrous acetic anhydride.

  • Place the flask in an ice-salt bath and cool the contents to 0 °C with vigorous stirring.

  • Slowly, via a dropping funnel, add 5 mL of fuming nitric acid (>98%) to the acetic anhydride. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 15-20 minutes.

  • Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the acetyl nitrate nitrating agent.

Step 2: Nitration Reaction

  • To the cold, stirring nitrating mixture, add 4(5)-nitro-1H-imidazole (5.0 g) in small portions over 30-45 minutes.

  • CRITICAL: Monitor the internal temperature closely and ensure it does not exceed 5 °C. Adjust the rate of addition to control the exotherm.

  • After the final addition, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting material spot is no longer visible.

Step 3: Workup and Isolation

  • Prepare a large beaker containing 200 g of crushed ice and water.

  • While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. A pale yellow precipitate should form.

  • Continue stirring the slurry for 30 minutes to ensure complete quenching and precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water (3 x 50 mL) until the filtrate is neutral.

  • Wash the solid with cold hexane (2 x 20 mL) and allow it to air-dry.

Step 4: Purification

  • Transfer the crude, dry solid to a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add deionized water dropwise until the solution becomes cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Filter the purified crystals, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. The expected yield is typically high, with some sources reporting up to 95% under optimized conditions.[1]

Data & Parameter Summary

ParameterRecommended ConditionRationale & Impact on Synthesis
Temperature 0–5 °CCritical for selectivity and safety. Temperatures >10 °C risk thermal rearrangement to C-nitro isomers and uncontrolled decomposition.[1][2] Temperatures <0 °C result in a very slow reaction rate.
Nitrating Agent HNO₃ / Acetic AnhydrideForms acetyl nitrate in situ, a potent nitrating agent. The mixture is potentially explosive and must be handled with extreme care.[1]
Reagent Purity Anhydrous Acetic Anhydride, >98% HNO₃Water prevents the formation of the active nitrating species, halting the reaction.
Substrate Addition Slow, portion-wiseControls the reaction exotherm, preventing thermal runaway and byproduct formation.
Reaction Time 2–3 hoursSufficient time for complete conversion at the optimal temperature. Progress should be monitored via TLC.
Quenching Pouring onto excess iceSafely neutralizes the reactive nitrating agent, hydrolyzes excess anhydride, and precipitates the product in a controlled manner.

Visualized Workflows and Pathways

Synthesis Pathway of this compound

Synthesis_Pathway sub 4(5)-Nitro-1H-imidazole product This compound sub->product N-Nitration reagents Fuming HNO₃ + Acetic Anhydride (Ac₂O) reagents->product conditions 0-5 °C 2-3 hours conditions->product

Caption: Reaction scheme for the N-nitration of 4(5)-nitro-1H-imidazole.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Was the reaction temperature kept at 0-5 °C? start->q1 sol1_yes Re-run with strict temperature control. q1->sol1_yes No q2 Were anhydrous reagents (Ac₂O, >98% HNO₃) used? q1->q2 Yes sol1_no Proceed to next check. sol2_yes Source fresh, anhydrous reagents and dry glassware. q2->sol2_yes No q3 Was reaction monitored to completion via TLC? q2->q3 Yes sol2_no Proceed to next check. sol3 Increase reaction time; ensure starting material is fully consumed. q3->sol3 No

Caption: Decision tree for troubleshooting low product yield.

References

"troubleshooting thermal decomposition of 1,4-dinitro-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dinitro-1H-imidazole (1,4-DNI). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental challenges associated with the thermal decomposition of this energetic material. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the safety, accuracy, and reproducibility of your work.

Troubleshooting Guide: Thermal Analysis of this compound

This guide addresses specific issues you may encounter during the thermal analysis of 1,4-DNI, providing explanations grounded in the material's chemical properties and established analytical principles.

Question 1: My Differential Scanning Calorimetry (DSC) thermogram shows inconsistent peak decomposition temperatures (T_p) across different experiments. What could be the cause?

Inconsistent peak decomposition temperatures in DSC analysis of 1,4-DNI are a common issue that can often be traced back to experimental parameters. The thermal decomposition of energetic materials can be highly sensitive to the conditions of the analysis.[1][2]

Possible Causes and Solutions:

  • Heating Rate (β): The most significant factor influencing T_p is the heating rate. Higher heating rates will shift the decomposition peak to a higher temperature.[1][3] This is a kinetic effect; at faster heating rates, the sample has less time to decompose at lower temperatures, thus requiring a higher temperature to reach the maximum reaction rate.

    • Troubleshooting Step: Ensure you are using a consistent and appropriate heating rate for all your experiments. For kinetic studies, systematically varying the heating rate (e.g., 5, 10, 15, 20 °C/min) is necessary to apply isoconversional methods like the Kissinger or Ozawa-Flynn-Wall analysis to determine activation energy (Ea).[1][4] If consistency is key, select a single rate and maintain it across all samples.

  • Sample Mass and Preparation: Variations in sample mass can affect heat transfer within the sample, leading to shifts in T_p. A larger sample mass can result in a broader peak and a delayed onset of decomposition. The way the sample is packed into the crucible also plays a role.

    • Troubleshooting Step: Use a consistent, small sample mass (typically 1-5 mg) for all your analyses. Ensure the sample is in good thermal contact with the bottom of the crucible. Document the exact mass and any sample preparation steps for each run to aid in identifying discrepancies.

  • Crucible Type and Atmosphere: The type of crucible (e.g., aluminum, copper, gold-plated) and whether it is hermetically sealed or open can influence the results. The presence of oxygen (in an air atmosphere) can lead to different decomposition pathways compared to an inert atmosphere (like nitrogen or argon).

    • Troubleshooting Step: Use the same type of crucible for all experiments. For studying the intrinsic thermal decomposition, an inert atmosphere is recommended. If the crucible is not hermetically sealed, ensure a consistent purge gas flow rate.

Question 2: I am observing a small, broad exotherm before the main decomposition peak in my DSC results. Is this an impurity?

While an impurity is a possibility, observing a pre-peak exotherm with 1,4-DNI can also be indicative of a solid-state rearrangement or a secondary, lower-energy decomposition pathway.[5]

Possible Explanations and Investigative Actions:

  • Thermal Rearrangement: 1,4-Dinitroimidazole is known to undergo thermal rearrangement to form more stable C-nitro isomers, such as 2,4-dinitroimidazole (2,4-DNI).[5][6] This rearrangement is an exothermic process and may occur at temperatures lower than the main decomposition.

    • Investigative Step: To confirm this, you can perform a "stopped" DSC experiment. Heat a sample to a temperature just after the initial exotherm, then cool it down. Analyze the residue using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to identify the presence of isomers like 2,4-DNI.

  • Influence of Crystalline Form: The method of crystallization can affect the purity and crystalline form of 1,4-DNI, which in turn can influence its thermal stability.[5] Different crystal habits or the presence of solvates might lead to complex thermal behavior.

    • Investigative Step: Characterize your initial material using X-ray Diffraction (XRD) to confirm the crystal phase. Recrystallize the material from different solvents as described in the literature (e.g., carbon tetrachloride or methanol) and compare their thermal profiles.[5]

  • Autocatalysis: The decomposition of some nitro compounds can be autocatalytic, where the initial decomposition products accelerate the subsequent reaction.[7] The initial small exotherm could represent the onset of this autocatalytic behavior.

    • Investigative Step: Isothermal DSC experiments can be insightful. Hold the sample at a temperature just below the onset of the main decomposition and monitor the heat flow over time. An accelerating heat flow would suggest an autocatalytic process.

Question 3: My Thermogravimetric Analysis (TGA) shows a mass loss that does not correspond to the complete loss of the two nitro groups. Why might this be?

The thermal decomposition of 1,4-DNI is a complex process and does not necessarily proceed through a simple, clean denitration. The mechanism involves multiple competing pathways.

Mechanistic Insights and Explanations:

  • Initial Bond Scission: Theoretical and experimental studies suggest that the initial and rate-determining step in the thermal decomposition of 1,4-DNI is the homolytic cleavage of the N-NO2 bond, which is weaker than the C-NO2 bond.[5][8] This releases a •NO2 radical.

  • Secondary Reactions: The highly reactive •NO2 radical can then participate in a cascade of secondary reactions, including abstracting hydrogen atoms from the imidazole ring or reacting with other decomposition fragments. This can lead to the formation of a variety of gaseous products (e.g., NO, N2O, CO2, H2O) and a solid residue.[9][10]

  • Incomplete Decomposition: The TGA may show a multi-step decomposition, with the initial mass loss corresponding to the loss of the N-nitro group and some ring fragmentation, followed by the slower decomposition of a more stable intermediate or char residue at higher temperatures.[8]

Experimental Workflow for Product Analysis:

To better understand the mass loss observed in your TGA, coupling it with evolved gas analysis (EGA) is highly recommended.

G

Protocol for TGA-FTIR/MS Analysis:

  • Sample Preparation: Place a precisely weighed sample (1-5 mg) of 1,4-DNI into the TGA crucible.

  • Instrument Setup:

    • Set the desired heating program on the TGA (e.g., 10 °C/min from room temperature to 500 °C).

    • Use an inert purge gas (e.g., helium or nitrogen) at a controlled flow rate.

    • Ensure the heated transfer line to the FTIR and/or MS is at a temperature sufficient to prevent condensation of evolved products (typically >200 °C).

  • Data Acquisition: Start the TGA run and simultaneously acquire time-resolved FTIR spectra and/or mass spectra of the evolved gases.

  • Data Analysis: Correlate the mass loss events from the TGA curve with the appearance of specific gases identified by their characteristic IR absorption bands or mass-to-charge ratios. This will provide direct evidence of the decomposition products at each stage.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition mechanism of this compound?

The primary and most favorable initial step in the ground-state thermal decomposition of 1,4-DNI is the homolysis (cleavage) of the N1-NO2 bond.[5] This bond is significantly weaker than the C4-NO2 bond, making it the "trigger linkage" for decomposition. Following this initial step, a complex series of radical reactions occurs. In some cases, particularly under photolytic conditions or at very high temperatures, a nitro-nitrite isomerization (NO2 -> ONO) may also play a role.[12]

G DNI This compound TransitionState Rate-Determining Step: N-NO2 Bond Homolysis DNI->TransitionState Products Imidazole Radical + •NO2 TransitionState->Products Low Activation Energy Secondary Secondary Reactions (H-abstraction, Ring Opening) Products->Secondary Final Final Products (N2, H2O, CO2, etc.) Secondary->Final

Q2: How does the thermal stability of 1,4-DNI compare to other dinitroimidazoles?

Generally, the presence of a nitro group at the 1-position (N-nitro) of the imidazole ring decreases thermal stability compared to isomers with only C-nitro groups.[13] Therefore, 1,4-DNI has a lower decomposition temperature and activation energy compared to isomers like 2,4-dinitroimidazole or 4,5-dinitroimidazole.[8]

CompoundTypical Decomposition Peak (T_p)Key Stability Factor
This compound Lower (e.g., ~150-200 °C)Presence of the relatively weak N-NO2 bond.[8]
2,4-DinitroimidazoleHigher (e.g., ~250-290 °C)Contains only the more stable C-NO2 bonds.[8]
4,5-DinitroimidazoleHigherContains only C-NO2 bonds.[8]
Note: T_p values are approximate and highly dependent on the heating rate.

Q3: What are the critical safety precautions when handling this compound during thermal experiments?

This compound is a high-energy material and must be handled with extreme caution.[5] It is also reported to be harmful to skin and mucous membranes.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and gloves.[14][15]

  • Quantity: Use the smallest amount of material necessary for the analysis (typically < 5 mg for DSC/TGA).

  • Containment: Conduct experiments in a well-ventilated area, preferably within a fume hood with a blast shield.[16][17]

  • Avoid Confinement: When heating, avoid placing the material in a tightly sealed, high-pressure container unless the experiment is specifically designed for such conditions and appropriate safety measures are in place. Thermal decomposition generates gas, which can lead to rapid pressure buildup and an explosion.

  • Static Discharge: The material should be protected from electrostatic discharge. Use anti-static tools and grounding straps where appropriate.[18]

  • Waste Disposal: Dispose of any residual material and contaminated labware according to your institution's hazardous waste protocols for energetic materials.[14]

Q4: Can I use the Kissinger method to determine the activation energy of decomposition for 1,4-DNI?

Yes, the Kissinger method is a widely used isoconversional method for determining the activation energy (Ea) of solid-state reactions from DSC data obtained at different heating rates.[1]

Protocol for Kissinger Analysis:

  • Perform DSC Scans: Run a series of DSC experiments on identical samples of 1,4-DNI at several different linear heating rates (φ), for example, 5, 10, 15, and 20 K/min.

  • Identify Peak Temperatures: For each DSC curve, determine the peak temperature of the main decomposition exotherm (T_p) in Kelvin.

  • Apply the Kissinger Equation: The Kissinger equation is: ln(φ / T_p²) = ln(AR / Ea) - Ea / (R * T_p) Where:

    • φ = heating rate (K/min or K/s)

    • T_p = peak temperature (K)

    • A = pre-exponential factor

    • Ea = activation energy

    • R = ideal gas constant (8.314 J/mol·K)

  • Plot and Analyze: Create a plot of ln(φ / T_p²) versus 1/T_p. The data should form a straight line. The slope of this line is equal to -Ea/R.

  • Calculate Ea: Calculate the activation energy from the slope: Ea = -slope * R.

It is crucial to perform a sufficient number of experiments (at least 3-5 different heating rates) to ensure the reliability of the linear regression.[1]

References

Technical Support Center: Stability of 1,4-Dinitro-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dinitro-1H-imidazole (DNI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to the Instability of this compound

This compound is a highly energetic molecule with significant potential in various research fields. However, its utility is often hampered by its inherent instability in solution. The presence of two nitro groups on the imidazole ring renders the molecule susceptible to degradation through several pathways, including hydrolysis, thermal rearrangement, and photodecomposition. Understanding these degradation routes is critical for accurate experimental design, data interpretation, and ensuring the safety of laboratory personnel. This guide provides practical advice to mitigate these stability issues.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

This section addresses common problems encountered when working with DNI solutions in a question-and-answer format, providing explanations for the observed phenomena and actionable solutions.

Q1: I prepared a stock solution of this compound in an aqueous buffer, and I'm seeing a loss of my compound over time, even when stored in the dark. What is happening?

A1: You are likely observing hydrolysis of the this compound. The N-nitro group at the 1-position is particularly susceptible to nucleophilic attack by water, leading to denitration. The rate of this hydrolysis is highly dependent on the pH of your solution.

Causality: The imidazole ring's aromaticity and the electron-withdrawing nature of the nitro groups influence the stability of the N-N bond. In aqueous environments, water molecules can act as nucleophiles, attacking the N1-nitro group. This process can be catalyzed by both acids and bases.

Troubleshooting Steps:

  • pH Optimization: The stability of nitroimidazoles is often pH-dependent. For instance, the related compound metronidazole is most stable in the pH range of 4-6. While specific data for this compound is limited, it is advisable to prepare your aqueous solutions in a buffer with a pH in the slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.

  • Solvent Selection: If your experimental conditions permit, consider using a non-aqueous solvent. Aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) will significantly reduce the rate of hydrolysis.

  • Temperature Control: Store your aqueous stock solutions at low temperatures (2-8°C or -20°C) to slow down the degradation kinetics.

  • Fresh Preparation: Due to its inherent instability in aqueous media, it is best practice to prepare fresh solutions of this compound immediately before use.

Experimental Workflow for Assessing Hydrolytic Stability:

G cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare DNI solutions in buffers of varying pH (e.g., 4, 7, 9) storage Store aliquots at a constant temperature (e.g., 25°C) prep->storage Incubate analysis Analyze aliquots at defined time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method storage->analysis Sample data Plot DNI concentration vs. time to determine degradation kinetics and half-life at each pH analysis->data Analyze G DNI This compound TransitionState Transition State (Nitro Group Migration) DNI->TransitionState Heat (Δ) CNitro C-Nitro Isomers (e.g., 2,4-dinitroimidazole) TransitionState->CNitro Rearrangement Denitration Denitration Products (e.g., 4-nitroimidazole) TransitionState->Denitration Side Reaction

"avoiding denitration during reactions with 1,4-dinitro-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dinitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this compound (1,4-DNI). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of this versatile yet sensitive reagent, with a particular focus on avoiding undesired denitration reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a useful reagent?

This compound is a highly energetic and reactive compound.[1] Its utility stems from the presence of two nitro groups, which activate the imidazole ring for various chemical transformations. It serves as a key starting material for the synthesis of other energetic materials and functionalized nitroimidazoles for pharmaceutical applications.[1] The N-nitro group at the 1-position is particularly labile, making it a focal point of its reactivity.

Q2: I am observing significant loss of the N-nitro group in my reaction. What is causing this denitration?

The loss of the nitro group at the 1-position (1-denitration) is a common side reaction when working with this compound.[1] This is primarily due to the susceptibility of the N-NO2 bond to nucleophilic attack. Several factors can promote this undesired reaction:

  • Nucleophile Choice: Hard nucleophiles, especially under basic or neutral conditions, can directly attack the nitrogen of the 1-nitro group, leading to its cleavage.[1]

  • Solvent Effects: Reactions carried out in anhydrous aprotic solvents like acetonitrile or pyridine have been observed to exclusively favor 1-denitration.[1]

  • Reaction Conditions: Elevated temperatures can also lead to thermal rearrangement of 1,4-DNI, which may result in the formation of denitration products alongside C-nitro isomers.[2]

  • Radical Pathways: While less common for 1,4-DNI in typical synthetic protocols, radical-mediated denitration is a known phenomenon for nitroaromatic compounds in general and could be initiated by certain reagents or conditions.[3][4][5]

Q3: How can I perform a nucleophilic substitution on the imidazole ring without causing denitration?

Successfully achieving nucleophilic substitution on the carbon backbone of 1,4-DNI while preserving the N-nitro group hinges on carefully controlling the reaction conditions to favor attack at the carbon atoms over the N-nitro group. There are two primary modes of nucleophilic substitution on the 1,4-DNI ring system: cine-substitution and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions.

  • cine-Substitution: This reaction typically involves the attack of a nucleophile at the C5 position, followed by the elimination of the nitro group from the C4 position and a proton from the C5 position. This results in a 2-substituted-4-nitroimidazole. This pathway is often observed with specific nucleophiles under controlled conditions.

  • ANRORC Reactions: This pathway is common with primary amines.[1][6] It involves the initial attack of the nucleophile at the C5 position, leading to the opening of the imidazole ring, followed by a recyclization step to form a new 1-substituted-4-nitroimidazole. This mechanism effectively replaces the original imidazole nitrogen at the 1-position with the nucleophilic atom.[1]

To favor these pathways over denitration, consider the following strategies:

  • Solvent Choice: Employing protic solvents or aqueous mixtures can help to stabilize the imidazole ring and disfavor direct attack on the N-nitro group.

  • Control of Basicity: For reactions with amines, using a non-basic amine or controlling the pH can prevent the accumulation of basic species that promote denitration.[1]

  • Temperature Management: Maintaining a low to moderate reaction temperature can minimize thermal rearrangement and other side reactions that lead to denitration.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Complete loss of starting material and formation of 4-nitroimidazole. The reaction conditions are exclusively favoring 1-denitration.- Avoid anhydrous aprotic solvents like acetonitrile and pyridine.[1] - If using a nucleophile that is also a base, consider using its salt form or adding a non-nucleophilic acid to neutralize the basicity. - Re-evaluate the nucleophilicity and hardness of your chosen reagent.
A mixture of C-nitro isomers and denitrated products is observed. Thermal rearrangement of 1,4-DNI is likely occurring.[2]- Lower the reaction temperature. Reactions are often successful at or below room temperature. - Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before significant decomposition occurs.
Low yield of the desired substituted product with significant recovery of starting material. The nucleophile may not be sufficiently reactive under the chosen conditions, or the reaction is proceeding very slowly.- A modest increase in temperature may be necessary, but monitor closely for the onset of denitration. - Consider using a more polar solvent to improve the solubility of the reagents and potentially enhance the reaction rate. - If applicable, a catalyst might be required. Consult the literature for precedents with similar nucleophiles.
Formation of an unexpected isomer, specifically a 1-substituted-4-nitroimidazole when a different substitution pattern was expected. An ANRORC mechanism is likely taking place, especially if a primary amine was used as the nucleophile.[1][6]- This is an inherent reactivity pattern for 1,4-DNI with primary amines. If this product is not desired, a different synthetic strategy may be necessary. For example, protecting the N1 position before nitration at C4, followed by deprotection and substitution.

Experimental Protocols

Protocol 1: General Procedure for ANRORC Reaction with a Primary Amine

This protocol provides a general guideline for the reaction of this compound with a primary amine to yield a 1-substituted-4-nitro-1H-imidazole.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: To the stirred solution, add the primary amine (1-1.2 eq.) dropwise at room temperature. The addition can be done via a syringe or dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, the product can often be isolated by precipitation upon cooling or by the addition of water. The precipitate is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Illustrative cine-Substitution

While less general than the ANRORC reaction, cine-substitution can be achieved under specific conditions. The following is an illustrative example based on known reactivity patterns.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., a thiol or a specific secondary amine, 1 eq.) in a suitable solvent.

  • Controlled Addition: Cool the solution of the nucleophile in an ice bath. Separately, prepare a solution of this compound (1 eq.) in a minimal amount of a co-solvent if necessary. Add the 1,4-DNI solution dropwise to the cooled nucleophile solution under vigorous stirring.

  • Temperature Control: Maintain the reaction temperature at 0-5 °C for the duration of the reaction.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS, analyzing for the formation of the desired product and any byproducts.

  • Quenching and Extraction: Once the reaction has reached the desired conversion, quench the reaction by adding cold water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Pathways Overview

The following diagram illustrates the main reaction pathways of this compound with nucleophiles.

G 1,4-DNI 1,4-DNI Denitration_Product 4-Nitroimidazole 1,4-DNI->Denitration_Product  Direct attack on N-NO2 (e.g., hard nucleophiles, anhydrous aprotic solvents)   Cine_Substitution_Product 2-Substituted-4-nitroimidazole 1,4-DNI->Cine_Substitution_Product  Attack at C5, elimination   Ring_Opened_Intermediate Ring-Opened Intermediate 1,4-DNI->Ring_Opened_Intermediate  Attack at C5 (Primary Amines)   ANRORC_Product 1-Substituted-4-nitroimidazole Ring_Opened_Intermediate->ANRORC_Product  Ring Closure  

Caption: Reaction pathways of 1,4-DNI with nucleophiles.

References

Validation & Comparative

A Comparative Analysis of the Explosive Properties of 1,4-Dinitro-1H-imidazole and RDX: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel energetic materials with superior performance and reduced sensitivity is a paramount objective in both military and civilian applications. While legacy explosives like RDX (Cyclotrimethylene trinitramine) have been the cornerstone of munitions for decades, their inherent sensitivity to stimuli such as impact and friction presents significant safety challenges in handling, transport, and storage. This has driven research towards the development of insensitive high explosives (IHEs) that offer a more favorable balance between performance and safety.

Among the promising candidates are nitroazole compounds, which are recognized for their high energy density and often lower sensitivity compared to traditional nitramines like RDX.[1] This guide focuses on a comparative analysis of 1,4-dinitro-1H-imidazole, a member of the nitroimidazole family, and the well-characterized high explosive, RDX. While RDX is a powerful and widely used military explosive, its sensitivity is a known drawback.[2] this compound, on the other hand, has been noted for its potential as a high-performance explosive with significantly lower impact sensitivity.[1]

This document will delve into a detailed comparison of their key explosive properties, including detonation velocity and pressure, density, and sensitivity to mechanical stimuli. Furthermore, it will provide an overview of the standardized experimental methodologies employed to determine these critical parameters, offering researchers a comprehensive understanding of the evaluation process.

Molecular Structures

A fundamental understanding of the molecular architecture of these compounds is crucial to comprehending their explosive behavior. The arrangement of nitro groups and the underlying molecular framework significantly influence their energy content, stability, and decomposition pathways.

cluster_RDX RDX (1,3,5-Trinitro-1,3,5-triazinane) cluster_DNI This compound N1 N C1 C N1->C1 N1_NO2 N N1->N1_NO2 N2 N C1->N2 C2 C N2->C2 N2_NO2 N N2->N2_NO2 N3 N C2->N3 C3 C N3->C3 N3_NO2 N N3->N3_NO2 C3->N1 O1_N1 O N1_NO2->O1_N1 O O2_N1 O N1_NO2->O2_N1 O O1_N2 O N2_NO2->O1_N2 O O2_N2 O N2_NO2->O2_N2 O O1_N3 O N3_NO2->O1_N3 O O2_N3 O N3_NO2->O2_N3 O N1_im N C2_im C N1_im->C2_im N1_NO2_im N N1_im->N1_NO2_im N3_im N C2_im->N3_im C2_im->N3_im C4_im C N3_im->C4_im C5_im C C4_im->C5_im C4_im->C5_im C4_NO2_im N C4_im->C4_NO2_im C5_im->N1_im O1_N1_im O N1_NO2_im->O1_N1_im O O2_N1_im O N1_NO2_im->O2_N1_im O O1_C4_im O C4_NO2_im->O1_C4_im O O2_C4_im O C4_NO2_im->O2_C4_im O

Figure 1: Molecular structures of RDX and this compound.

Comparative Analysis of Explosive Properties

The performance and safety of an explosive are defined by a set of key physical and chemical properties. This section provides a comparative overview of these parameters for this compound and RDX, based on available data.

PropertyThis compoundRDX (Cyclotrimethylene trinitramine)
Molecular Formula C₃H₂N₄O₄(CH₂NNO₂)₃
Molar Mass ( g/mol ) 158.07222.12
Crystal Density (g/cm³) ~1.80 (calculated)1.82
Detonation Velocity (m/s) 5300*8750 (at 1.80 g/cm³ density)[3]
Detonation Pressure (GPa) Not Experimentally Determined~34
Impact Sensitivity Not sensitive to impact[1]7-8 J (BAM Fallhammer)
Friction Sensitivity Not Experimentally Determined120 N (BAM Friction Test)
Thermal Stability (DSC) Exothermic decomposition between 55-250°C and 274-350°C[1]Decomposes at ~210°C

Note: The detonation velocity for "DNI" is reported as 5300 m/s; however, the acronym "DNI" is often used for its isomers, and therefore this value for this compound should be treated with caution.[1]

Detonation Performance

RDX is a powerful high explosive with a high detonation velocity of approximately 8750 m/s at its maximum density.[3] This high velocity, coupled with a detonation pressure of around 34 GPa, contributes to its significant brisance, or shattering effect, making it highly effective in military applications.[4]

Sensitivity to Mechanical Stimuli

A critical differentiator between these two compounds is their sensitivity to external stimuli.

RDX is known to be sensitive to both impact and friction.[5] Standardized BAM (Bundesanstalt für Materialforschung und -prüfung) tests indicate an impact sensitivity of 7-8 Joules and a friction sensitivity of 120 Newtons. This level of sensitivity necessitates careful handling and the use of phlegmatizing agents in many of its formulations to enhance safety.

In stark contrast, This compound is reported to be insensitive to impact.[1] While specific quantitative data from standardized BAM tests are not available in the literature reviewed, qualitative assessments consistently point to its low sensitivity. This characteristic is a significant advantage, suggesting that it could be a safer alternative to RDX in certain applications. It is noteworthy that its isomer, 2,4-dinitroimidazole, which can be formed by thermal rearrangement of the 1,4-isomer, is also reported to be a highly insensitive energetic material.[6]

Thermal Stability

The thermal behavior of an explosive is a key indicator of its stability in storage and under varying environmental conditions.

RDX begins to decompose at approximately 210°C.[3]

This compound exhibits a more complex thermal decomposition profile. Differential Scanning Calorimetry (DSC) analysis has shown two broad exothermic signals, one in the range of 55-250°C and another between 274-350°C.[1] In accelerating rate calorimetry tests, a 2-gram sample of this compound exploded violently, indicating its potential as a self-reactive substance that may require refrigerated storage.[1]

Experimental Methodologies for Characterizing Explosive Properties

The objective comparison of explosive materials relies on standardized and reproducible experimental procedures. The following sections detail the principles and workflows of the key tests used to determine the properties discussed above.

Determination of Detonation Velocity

The detonation velocity is a primary performance characteristic of an explosive. Several methods are employed for its measurement, with the Dautriche method and electronic/optical methods being common.

cluster_dautriche Dautriche Method Workflow start Prepare explosive charge of known length insert_fuse Insert detonating cord of known VOD at two points start->insert_fuse initiate Initiate one end of the explosive charge insert_fuse->initiate collision Detonation waves in cord collide at a specific point initiate->collision measure Measure the distance of the collision point from the center collision->measure calculate Calculate explosive VOD based on known parameters measure->calculate cluster_bam_impact BAM Fallhammer Test Workflow prepare_sample Place a small, specified amount of the sample on the anvil set_height Set a specific drop height for the hammer prepare_sample->set_height drop_hammer Release the hammer of a known weight set_height->drop_hammer observe Observe for any reaction (flash, smoke, or report) drop_hammer->observe record Record the result as 'go' or 'no-go' observe->record adjust_height Adjust drop height based on the result (staircase method) record->adjust_height adjust_height->set_height determine_h50 Determine the 50% initiation height (H50) adjust_height->determine_h50

References

A Comparative Analysis of Computational and Experimental Data for 1,4-Dinitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Energetic Materials and Drug Development

Introduction

1,4-Dinitro-1H-imidazole (1,4-DNI) is a high-energy material belonging to the family of polynitroimidazoles. These compounds are of significant interest to researchers due to their potential applications as explosives and propellants, as well as their relevance in pharmaceutical chemistry as intermediates for antimicrobial drugs. The performance, stability, and safety of energetic materials are paramount, necessitating a thorough understanding of their fundamental chemical and physical properties. This guide provides a comprehensive comparison of experimental data and computational models for 1,4-DNI, offering insights into the strengths and limitations of each approach in characterizing this energetic molecule.

The synergy between experimental investigation and theoretical calculation is a cornerstone of modern chemical research. While experimental techniques provide real-world measurements of a compound's behavior, computational chemistry offers a molecular-level understanding of its structure, properties, and reactivity. For a high-energy material like 1,4-DNI, this dual approach is crucial for predicting its performance and ensuring safe handling.[1][2] This guide will delve into the synthesis, crystal structure, thermal stability, and spectroscopic properties of 1,4-DNI, presenting a side-by-side analysis of data obtained from laboratory experiments and theoretical calculations.

Experimental Characterization of this compound

The synthesis and characterization of 1,4-DNI have been reported in several studies, providing a solid foundation of experimental data.

Synthesis

The most common laboratory synthesis of this compound involves the nitration of 4(5)-nitro-1H-imidazole. A widely used method employs a mixture of concentrated nitric acid and acetic anhydride.[2][3] One reported procedure with a high yield (95%) involves the dropwise addition of nitric acid to a solution of 4-nitroimidazole in glacial acetic acid and acetic anhydride, followed by stirring at room temperature.[2][4]

Below is a generalized workflow for a common synthetic route.

cluster_synthesis Synthesis Workflow start 4(5)-Nitro-1H-imidazole reaction Nitration Reaction start->reaction reagents HNO3 / Acetic Anhydride reagents->reaction workup Quenching & Extraction reaction->workup product This compound workup->product

Caption: Generalized workflow for the synthesis of this compound.

Crystal Structure

The molecular and crystal structure of 1,4-DNI has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the orthorhombic space group P212121.[3] The crystal structure reveals a planar imidazole ring, with the nitro groups twisted relative to the ring. This structural information is fundamental for understanding the intermolecular interactions that govern the crystal packing and, consequently, the material's density and sensitivity.

Experimental Crystal Data
Formula C₃H₂N₄O₄
Molecular Weight 158.09 g/mol
Crystal System Orthorhombic
Space Group P212121
a 5.853(3) Å
b 9.591(8) Å
c 10.392(5) Å
V 583.4(7) ų
Z 4
Calculated Density (Dc) 1.80 g/cm³
Measured Density (Dm) 1.76 g/cm³
Data sourced from Grimm et al.[3]
Thermal Stability

The thermal behavior of 1,4-DNI is a critical parameter for its application as an energetic material. Differential Scanning Calorimetry (DSC) has been used to investigate its thermal stability. These studies show that 1,4-DNI undergoes exothermic decomposition. One study reported two broad exothermic signals in the ranges of 55-250 °C and 274-350 °C.[2] It is also known to undergo thermal rearrangement to form the more stable C-nitro isomers, such as 2,4(5)-dinitroimidazole, when heated in solution.[2][3]

Spectroscopic Data

Standard spectroscopic techniques have been employed to characterize 1,4-DNI.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are used to confirm the molecular structure. For instance, in CDCl₃, 1H NMR signals have been reported at 9.0 and 9.4 ppm.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups. The nitro groups of 1,4-DNI exhibit characteristic strong absorption bands.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with a molecular ion peak (M+) observed at m/z 158.[2][4]

Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of energetic materials.[1][5]

Methodology

A common computational approach for studying molecules like 1,4-DNI involves geometry optimization followed by the calculation of various electronic and energetic properties. The B3LYP functional with the 6-311++G** basis set is a frequently used level of theory for such calculations.[1][5]

cluster_computational Computational Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G**) start->dft optimization Geometry Optimization dft->optimization properties Property Calculations (HOMO-LUMO, MEP, etc.) optimization->properties results Calculated Data properties->results

Caption: A typical workflow for the computational analysis of this compound.

Structural Parameters

Computational methods can provide optimized geometric parameters, such as bond lengths and angles. These calculated values can then be compared with experimental data from X-ray crystallography to validate the computational model. Studies have shown that optimized geometries from DFT calculations can reproduce experimental crystal structural parameters well.[5]

Electronic Properties
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and stability. The HOMO-LUMO gap is often used as an indicator of kinetic stability. These energies are readily calculated using DFT.[1][5]

  • Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic or nucleophilic attack.[1][5]

Energetic Properties

Theoretical calculations can be used to predict the energetic performance of a material. This includes parameters like the heat of formation, detonation velocity, and detonation pressure. These predictions are invaluable for screening new energetic compounds before undertaking potentially hazardous and expensive synthesis.

Comparison and Discrepancies: A Critical Analysis

A direct comparison of experimental and computational data reveals both strong correlations and notable discrepancies, each providing valuable insights.

Property Experimental Data Computational Prediction Analysis
Crystal Structure Orthorhombic, P212121[3]Optimized gas-phase geometryWhile computational models can accurately predict bond lengths and angles of a single molecule, they often do not account for intermolecular forces in the crystal lattice unless solid-state calculations are performed. This can lead to slight deviations from experimental crystal structures.
Density 1.80 g/cm³ (calculated from X-ray data)[3]Typically lower for gas-phase calculationsThe experimental density is derived from the packed crystal structure, whereas standard computational calculations are for an isolated molecule in the gas phase. Solid-state DFT can provide more accurate density predictions.
Spectroscopy 1H and 13C NMR chemical shifts are experimentally determined.[4]Theoretical chemical shifts can be calculated and often show good agreement with experimental values.[5]The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts and generally yields results that correlate well with experimental data, aiding in spectral assignment.[5]
Thermal Stability Exothermic decomposition observed via DSC.[2]Bond Dissociation Energies (BDE) can be calculated to identify the weakest bond and predict decomposition pathways.Computational BDE calculations can provide a theoretical basis for the experimentally observed thermal decomposition, identifying the initial steps of the decomposition process.

The discrepancies observed often stem from the inherent differences between the experimental conditions (condensed phase, finite temperature) and the idealized conditions of many computational models (gas phase, 0 K). However, these differences do not diminish the value of either approach. Instead, they highlight the importance of using them in a complementary fashion. Computational studies can elucidate the intrinsic properties of the molecule, while experimental data provides the benchmark for real-world behavior.

Conclusion

The study of this compound provides an excellent case study for the synergistic application of experimental and computational chemistry. Experimental data on its synthesis, structure, and thermal stability provide the necessary real-world benchmarks for its potential applications. Concurrently, computational models offer a deeper understanding of its electronic structure and energetic properties, which can guide the design of new, improved energetic materials. For researchers and professionals in drug development and materials science, a comprehensive understanding of both datasets is crucial for making informed decisions in their respective fields. The continued refinement of both experimental techniques and computational methods will undoubtedly lead to a more complete and predictive understanding of this and other important chemical compounds.

References

"performance evaluation of 1,4-dinitro-1H-imidazole-based explosives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance Evaluation of 1,4-Dinitro-1H-Imidazole-Based Explosives

Introduction: The Quest for Advanced Melt-Castable Explosives

In the field of energetic materials, the development of novel compounds with superior performance, reduced sensitivity, and improved processing characteristics is a paramount objective. Among the promising candidates, this compound (1,4-DNI) has garnered significant interest. As a member of the nitroazole family, it offers a high nitrogen content and a favorable oxygen balance, which are key indicators of explosive potential.[1] Its most compelling feature is a low melting point (approximately 92°C), positioning it as a potential replacement for traditional melt-cast explosives like 2,4,6-trinitrotoluene (TNT).[2]

This guide provides a comprehensive performance evaluation of 1,4-DNI, comparing it against benchmark military explosives and alternative melt-cast binders. We will delve into the critical performance metrics, the standardized experimental protocols used for their evaluation, and the underlying scientific principles that dictate the selection of these methods. This analysis is designed to offer researchers and materials scientists a clear, data-driven perspective on the capabilities and limitations of 1,4-DNI and its derivatives.

Foundational Performance Metrics in Explosive Science

The performance of an explosive is not defined by a single parameter but by a suite of interconnected properties. Understanding these metrics is essential for contextualizing the comparative data.

  • Detonation Velocity (D): This is the speed at which the detonation front propagates through the explosive material. A higher detonation velocity is often correlated with greater brisance, or shattering effect, which is critical for fragmenting munitions casings.[3]

  • Detonation Pressure (P): This metric quantifies the immense pressure exerted by the shock wave at the detonation front. High detonation pressure is crucial for applications requiring metal cutting or shaping, such as in shaped charges.[3][4]

  • Density (ρ): The loading density of an explosive is a critical factor; higher density generally leads to higher detonation velocity and pressure, as more energetic material is packed into a given volume.[3]

  • Thermal Stability: Assessed by decomposition temperature, this property defines the material's ability to withstand high temperatures without spontaneous decomposition. It is a vital safety and storage consideration.

  • Sensitivity: This refers to the ease of initiation by external stimuli such as impact, friction, or spark. Lower sensitivity is highly desirable for creating insensitive munitions (IM) that are safer to handle, transport, and store. Impact sensitivity is often reported as H₅₀, the height from which a standard weight has a 50% probability of causing a detonation.

Comparative Performance Analysis: 1,4-DNI in Context

To objectively assess the potential of 1,4-DNI, its properties must be benchmarked against established energetic materials. The following table summarizes key performance data for 1,4-DNI, its more stable isomer 2,4-dinitroimidazole, conventional high explosives (RDX, HMX), and common melt-cast binders (TNT, DNAN).

Table 1: Comparative Performance of 1,4-DNI and Other Energetic Materials

CompoundTypeDensity (ρ) (g/cm³)Melting Point (°C)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Impact Sensitivity (H₅₀)
This compound (1,4-DNI) Melt-Cast Candidate~1.80 (crystal)[5]92[2]N/A (Precursor)N/A (Precursor)Not sensitive[1]
2,4-Dinitroimidazole (2,4-DNI) Insensitive ExplosiveN/A>250 (Decomposes)High (Perf. > TATB)[2]High (Perf. > TATB)[2]Highly Insensitive[2]
TNT Melt-Cast Binder1.60 (cast)[6]82[6]6.73 (cast)[6]~19Moderate
DNAN IM Melt-Cast Binder1.45 (melt)[6]96[6]5.69 (melt)[6]~13Low
RDX High Explosive1.80[7]204[7]8.75[7]~35.0[8]Sensitive (7.5 J)[8]
HMX High Explosive1.91[9]276-286[9]9.15[10]~39.3 (12-13% > RDX)[10]Sensitive

Note: Data for 1,4-DNI's detonation performance is limited as it readily rearranges upon heating. Its primary value lies as a precursor to the more stable and powerful 2,4-dinitroimidazole.

Analysis of Comparative Data:

1,4-DNI's primary advantage is its low melting point, which is comparable to TNT, making it suitable for melt-casting processes.[2][6] However, its utility as a direct explosive is hampered by its thermal instability. When heated, it undergoes a thermal rearrangement to form 2,4-dinitroimidazole.[5] This isomer is a far more robust energetic material, exhibiting excellent thermal stability and very low sensitivity to impact and friction, making it a promising candidate for insensitive munitions.[2] While specific detonation values for 2,4-DNI are not fully detailed in the provided context, its performance is noted to be superior to triaminotrinitrobenzene (TATB), a well-known high-performance insensitive explosive.[2]

Compared to the workhorse explosives RDX and HMX, the dinitroimidazole family offers a significant advantage in terms of sensitivity, though their raw performance may not reach the levels of HMX.[2][7][10] Against other melt-cast binders like DNAN, which is used in modern IM formulations, the 2,4-DNI isomer offers the potential for significantly higher energy output.[6][11]

Experimental Protocols for Explosive Performance Evaluation

The data presented above is acquired through a series of rigorous and standardized experimental procedures. The choice of each protocol is dictated by the need to safely and accurately quantify the specific performance characteristics of the energetic material.

G cluster_synthesis Material Synthesis & Preparation cluster_eval Performance & Safety Evaluation cluster_analysis Data Analysis & Comparison S Synthesis of 1,4-DNI P Charge Preparation (Pressing/Casting) S->P TS Thermal Stability (DSC/TGA) P->TS IS Impact Sensitivity (Drop Hammer Test) P->IS DP Detonation Properties (Cylinder/DAX Test) P->DP DV Detonation Velocity (Probe Measurement) P->DV DA Data Acquisition & Processing TS->DA IS->DA DP->DA DV->DA CA Comparative Analysis vs. (RDX, HMX, TNT) DA->CA F F CA->F Final Performance Assessment

Caption: Workflow for the comprehensive evaluation of a new energetic material.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and decomposition temperature of the explosive.

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) is placed in a sealed aluminum pan.

    • An empty reference pan is also prepared.

    • Both pans are heated in a controlled furnace at a constant rate (e.g., 5-10 °C/min).

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • Endothermic events (melting) and exothermic events (decomposition) are recorded as peaks on a thermogram.

  • Scientific Rationale: This method is crucial for establishing the safe operating and storage temperature range. For a melt-cast explosive, a large temperature window between the melting point and the onset of decomposition is essential for safe processing.[12] 1,4-DNI exhibits a broad exothermic signal starting at low temperatures (55-250°C), indicating its self-reactive nature and the necessity of handling it with extreme care and storing it at low temperatures.[1]

Impact Sensitivity: The Drop Hammer Test (H₅₀)
  • Objective: To quantify the material's sensitivity to initiation by impact.

  • Methodology:

    • A small amount of the explosive is placed on a standardized anvil.

    • A specified weight (e.g., 2.5 kg) is dropped from varying heights onto a striker pin in contact with the sample.

    • A series of tests (typically 20-30) are conducted using a " go/no-go " criterion (i.e., detonation or failure).

    • Statistical methods, such as the Bruceton up-and-down method, are used to calculate the H₅₀ value—the height at which there is a 50% probability of initiation.

  • Scientific Rationale: This is a fundamental safety test. A higher H₅₀ value indicates a less sensitive, and therefore safer, material. The finding that 1,4-DNI is not sensitive to impact is a highly favorable characteristic, though this is somewhat overshadowed by its thermal instability.[1] Its isomer, 2,4-dinitroimidazole, also demonstrates very low sensitivity, making it a strong candidate for IM applications.[2]

Detonation Velocity and Pressure Measurement

Several methods exist, ranging from large-scale tests to more modern, material-sparing techniques.

  • Method A: Cylinder Expansion Test

    • Objective: To measure detonation pressure and the energy delivered by the explosive's detonation products.

    • Methodology:

      • A precisely machined copper cylinder is filled with the explosive charge to a known density.

      • The charge is initiated at one end.

      • As the detonation wave travels down the cylinder, the high-pressure gaseous products cause the cylinder wall to expand radially at high velocity.

      • High-speed diagnostics (e.g., streak photography or velocimetry probes) record the cylinder wall's expansion velocity over time.

    • Scientific Rationale: The wall velocity is directly related to the Gurney energy and can be used to calibrate equations of state (EOS) for the detonation products, providing a robust measure of the explosive's working energy.[3]

  • Method B: Disc Acceleration eXperiment (DAX)

    • Objective: To obtain detonation velocity, pressure, and expansion energy from a single, small-scale test.[13]

    • Methodology:

      • A small cylindrical charge of the explosive is prepared.

      • A thin metal flyer plate is placed at the end of the charge.

      • The charge is initiated, and the detonation wave propagates and strikes the plate.

      • Photonic Doppler Velocimetry (PDV) is used to continuously measure the velocity of the accelerating flyer plate.

      • Simultaneously, probes along the charge measure the detonation velocity.

    • Scientific Rationale: The DAX test is highly advantageous during the research and development phase when material availability is limited.[13] The initial jump-off velocity of the plate is directly related to the Chapman-Jouguet (C-J) pressure, providing a direct measurement of this key performance parameter from a small sample.

G cluster_sens Sensitivity HMX HMX High High HMX->High RDX RDX RDX->High DNI24 2,4-DNI Low Low DNI24->Low TNT TNT TNT->High Moderate DNAN DNAN DNAN->Low

Caption: Relationship between performance and sensitivity for various explosives.

Conclusion and Future Outlook

This compound stands as a fascinating but complex energetic material. Its low melting point makes it an attractive candidate for melt-cast applications, but its inherent thermal instability, leading to rearrangement into 2,4-dinitroimidazole, defines its primary role as a synthetic precursor rather than a standalone explosive.[1][2][5]

The true potential lies in its isomer, 2,4-dinitroimidazole, which combines the desirable qualities of high thermal stability and extremely low sensitivity with energetic performance purported to be superior to TATB.[2] This positions it as a strong candidate for next-generation insensitive munitions, potentially offering a higher energy density than current DNAN-based formulations.[6][11]

Future research should focus on optimizing the thermal rearrangement process from 1,4-DNI to 2,4-DNI to achieve high yields and purity. A full characterization of 2,4-DNI's detonation properties using the experimental methods detailed herein is essential to validate its calculated performance and fully assess its viability as a replacement for conventional high explosives and melt-cast binders. The dinitroimidazole family exemplifies the ongoing effort in energetic materials science to balance the triad of performance, sensitivity, and processability.

References

"sensitivity analysis of 1,4-dinitro-1H-imidazole to impact and friction"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impact and Friction Sensitivity of 1,4-Dinitro-1H-imidazole

Introduction: The Quest for Stable, High-Performance Energetics

In the field of energetic materials, the synthesis of novel compounds is driven by the dual objectives of enhancing performance and ensuring safety. This compound (1,4-DNI) belongs to the promising class of nitro- and polynitro-azoles, compounds recognized for their potential to deliver high explosive performance while maintaining low sensitivity to external stimuli[1]. The sensitivity of an energetic material to mechanical forces such as impact and friction is a critical parameter that dictates its safety profile for handling, transportation, storage, and processing[2][3]. An accidental initiation due to dropping, rubbing, or unforeseen impact can have catastrophic consequences. Therefore, a thorough and objective evaluation of these characteristics is paramount for any new energetic compound.

This guide provides a comparative analysis of the impact and friction sensitivity of this compound, contextualized against well-established military explosives. We will delve into the standardized methodologies used for these assessments, present available comparative data, and explore the underlying chemical and physical principles that govern a material's response to mechanical stimuli.

The Science of Mechanical Sensitivity: Impact and Friction

Before a new energetic material can be considered for any application, its response to various stimuli must be rigorously characterized[4]. Among the most critical are impact and friction, as these are common hazards encountered throughout a material's lifecycle.

  • Impact Sensitivity refers to the propensity of a material to initiate a decomposition, deflagration, or detonation when subjected to a sudden, localized mechanical force, typically from a falling weight[4][5]. This test simulates scenarios such as accidental drops during handling or transportation.

  • Friction Sensitivity measures the tendency of a material to initiate when subjected to frictional forces, such as rubbing between two surfaces[3]. This is a crucial parameter for assessing risks during processing steps like mixing, pressing, or scooping.

Standardized tests provide quantitative data that allows for the classification of materials and the establishment of safe handling procedures. The German Federal Institute for Materials Research and Testing (BAM) has developed two of the most widely accepted methods for these assessments[6].

Standardized Testing Methodologies & Protocols

To ensure reproducibility and allow for direct comparison between different compounds, sensitivity testing must adhere to stringent, internationally recognized protocols. The BAM Fallhammer and Friction Apparatus are the European standard and are widely used globally[2][6].

Impact Sensitivity: The BAM Fallhammer Test

The BAM Fallhammer test determines the impact energy at which a substance is expected to react with a 50% probability (H₅₀)[7]. The apparatus consists of a drop weight that can be released from various heights onto a sample confined between two steel cylinders[5][8]. A "reaction" is typically defined as an audible report, flame, or smoke.

Experimental Protocol: BAM Fallhammer Impact Test

  • Sample Preparation: A small, precisely measured amount of the test substance (typically around 40 mm³) is placed into the testing apparatus. For powdered substances, the material is often sieved to ensure a consistent particle size[2].

  • Apparatus Setup: The sample assembly is placed on the anvil of the fallhammer. A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is selected[2].

  • Threshold Determination (Staircase Method): The test is conducted using the Bruceton "up-and-down" or staircase method to efficiently determine the 50% initiation level[7].

    • An initial drop height is estimated.

    • If the sample reacts ("go"), the next test is performed at a lower height.

    • If the sample does not react ("no-go"), the next test is performed at a higher height.

  • Data Analysis: This process is repeated for a statistically significant number of trials (typically 20-30). The results are then analyzed to calculate the H₅₀ value—the height from which a specific weight must be dropped to have a 50% probability of causing an initiation. This height is then converted to impact energy in Joules (J). A higher Joule value indicates a less sensitive material.

G cluster_prep Sample Preparation cluster_test Testing Cycle (Bruceton Method) cluster_adjust Height Adjustment cluster_analysis Data Analysis prep1 Measure ~40 mm³ of 1,4-DNI Sample prep2 Place Sample in Steel Cylinder Assembly prep1->prep2 start Select Drop Weight (e.g., 5 kg) & Estimate Initial Drop Height (H_i) drop Release Weight onto Sample start->drop observe Observe for Reaction (Report, Flame, Smoke) drop->observe decision Reaction? observe->decision lower Decrease Height for Next Test (H_i+1 < H_i) decision->lower Yes ('Go') raise Increase Height for Next Test (H_i+1 > H_i) decision->raise No ('No-Go') repeat Repeat for 20-30 Trials lower->repeat raise->repeat calculate Calculate 50% Initiation Energy (Joules) repeat->calculate

BAM Fallhammer Impact Test Workflow
Friction Sensitivity: The BAM Friction Test

The BAM friction test determines the lowest load under which a sample will react to a frictional stimulus[3]. The apparatus consists of a fixed porcelain pin that applies a load to the sample, which is placed on a movable porcelain plate[9].

Experimental Protocol: BAM Friction Test

  • Sample Preparation: Approximately 10 mm³ of the substance is placed on the rough surface of a porcelain plate[3][10].

  • Apparatus Setup: The porcelain plate is secured to the carriage. The loading arm, fitted with a porcelain pin, is gently lowered onto the sample.

  • Load Application: A weight is hung on a specific notch of the loading arm to apply a defined load (force) on the pin, ranging from 5 N up to 360 N[3]. An initial load is estimated based on the material's expected sensitivity.

  • Friction Application: An electric motor moves the porcelain plate back and forth under the pin over a distance of 10 mm, subjecting the sample to friction[10].

  • Observation & Iteration: The sample is observed for any reaction (e.g., crackling, report, smoke, or flame)[10]. The test is typically performed six times at a given load.

    • If no reaction occurs in six trials, the load is increased.

    • If a reaction occurs, the test is repeated at a lower load to find the threshold.

  • Result Determination: The final result is reported as the lowest load in Newtons (N) that causes at least one reaction in six trials. A higher Newton value signifies a less sensitive material. A material that does not react at 360 N is generally considered very insensitive to friction[3].

G cluster_prep Sample Preparation cluster_test Testing Cycle cluster_adjust Load Adjustment cluster_analysis Result prep1 Place ~10 mm³ of 1,4-DNI on Porcelain Plate start Select Initial Load (Force) (e.g., 60 N) apply_load Lower Porcelain Pin onto Sample start->apply_load friction Move Plate Back & Forth (10 mm travel) apply_load->friction observe Observe for Reaction (Crackling, Smoke, Flame) friction->observe decision Reaction in 1 of 6 Trials? observe->decision lower Decrease Load for Next Series decision->lower Yes raise Increase Load for Next Series decision->raise No report Report Lowest Load (N) Causing Reaction lower->report raise->start Continue until reaction or max load (360 N)

BAM Friction Test Workflow

Comparative Sensitivity Analysis

A material's sensitivity is best understood when compared against well-characterized benchmarks. RDX (Cyclotrimethylenetrinitramine) and HMX (Octogen) are two of the most powerful and widely used military high explosives, making them ideal reference points[11][12].

While extensive quantitative data for 1,4-DNI is not widely available in open literature, qualitative assessments describe it as being "not sensitive to impact"[1]. This suggests a significantly higher impact energy threshold compared to many conventional explosives. For a more direct comparison within the dinitroimidazole family, data for its isomer, 2,4-dinitroimidazole, is also included.

Energetic MaterialImpact Sensitivity (H₅₀)Friction Sensitivity
This compound (1,4-DNI) Reported as "not sensitive to impact"[1]Data not available in cited sources
2,4-Dinitroimidazole (Isomer) Less sensitive than RDX and HMX[13]Less sensitive than RDX and HMX[13]
RDX ~7.5 J~120 N
HMX ~7.4 J~120 N

(Note: Values for RDX and HMX are typical literature values for comparison; actual measurements can vary with crystal size, purity, and test conditions[14][15][16].)

Analysis and Mechanistic Insights

Causality Behind Sensitivity—A Molecular Perspective: The sensitivity of an energetic material is intrinsically linked to its molecular and crystal structure.

  • Bond Strength: Initiation is often linked to the scission of the weakest bond in the molecule, the "trigger linkage." In N-nitroimidazoles like 1,4-DNI, the N-NO₂ bond is a likely candidate. However, the aromatic stability of the imidazole ring likely plays a significant role in stabilizing the molecule as a whole, requiring more energy to initiate decomposition compared to the strained ring structure of RDX or HMX.

  • Crystal Structure and Defects: Beyond the molecule itself, the way molecules are packed in a crystal lattice is critical. Sensitivity is known to be highly dependent on factors like crystal density, particle size, shape, and the presence of internal voids or defects[16][17]. A perfect, dense crystal lattice with minimal internal voids is generally less sensitive, as it reduces the formation of "hot spots"—localized points of high temperature and pressure generated by impact or friction—which can lead to initiation. While specific crystallographic data for 1,4-DNI was not the focus of this sensitivity guide, these factors would be crucial in any practical application.

Conclusion and Outlook

This guide establishes that this compound, based on available scientific literature, is an energetic material with a low sensitivity to mechanical stimuli. Qualitative assessments indicate it is "not sensitive to impact," placing it in a favorable safety class, especially when compared to workhorse military explosives like RDX and HMX[1]. This insensitivity is a hallmark of the nitroazole family and is attributed to the inherent stability of the imidazole ring structure.

For researchers and professionals in drug development and material science, 1,4-DNI and its derivatives represent a promising scaffold. However, it is crucial to underscore that the sensitivity of any energetic material can be influenced by its synthesis route, purity, and crystalline form. Therefore, any newly synthesized batch of 1,4-DNI must undergo rigorous, standardized sensitivity testing as outlined in this guide before it is handled or utilized in further research and development.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of energetic materials and pharmaceutical intermediates, the precise identification and characterization of compounds are paramount. For researchers, scientists, and drug development professionals, the ability to unequivocally confirm the structure and purity of a substance like 1,4-dinitro-1H-imidazole is critical for both safety and the validity of experimental outcomes. This guide provides an in-depth comparison of the spectroscopic data for this compound against its isomers and related compounds, supported by experimental data and established protocols. Our approach emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.

The Imperative of Spectroscopic Cross-Referencing

The isomeric nature of many energetic materials, such as dinitroimidazoles, presents a significant analytical challenge. Positional isomers often exhibit similar physical properties, yet their energetic performance and biological activity can differ substantially. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide a powerful toolkit for unambiguous identification. Cross-referencing the data from these orthogonal techniques is not merely a confirmatory step but a necessary protocol to build a robust and self-validating analytical workflow.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Profile of this compound

A multi-technique approach provides a comprehensive fingerprint of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro groups.

Key IR Absorptions for this compound:

  • Asymmetric NO₂ Stretch: Typically observed in the range of 1550-1520 cm⁻¹.

  • Symmetric NO₂ Stretch: Usually found between 1360-1340 cm⁻¹.

  • C-N Stretch (of the nitro group): Appears around 830 cm⁻¹.

  • Imidazole Ring Vibrations: A series of bands in the 1500-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions.

The presence of two nitro groups, one attached to a nitrogen and the other to a carbon, can lead to a complex pattern of absorptions in the nitro stretching region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

  • ¹H NMR: In a deuterated chloroform (CDCl₃) solvent, this compound exhibits two distinct signals in the aromatic region, corresponding to the two protons on the imidazole ring. These are typically found at approximately 9.0 and 9.4 ppm [1]. The downfield shift of these protons is a direct consequence of the strong electron-withdrawing nature of the two nitro groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For dinitroimidazoles, electron ionization (EI) is a common technique.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 158 , confirming its molecular weight[1][2]. A key aspect of identifying dinitroimidazole isomers is that while they all share the same molecular ion peak, their fragmentation patterns and the relative abundances of the fragment ions differ[2][3]. Common fragments include the loss of nitro groups (NO₂), leading to peaks at m/z 112 and m/z 66 , as well as fragments corresponding to the nitro group itself (m/z 46 for NO₂⁺ ) and nitric oxide (m/z 30 for NO⁺ )[2].

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions of the imidazole ring and the nitro groups. The presence of multiple nitro groups can lead to a bathochromic (red) shift of the absorption maxima compared to the parent imidazole.

Comparative Spectroscopic Analysis

To confidently identify this compound, a comparison with its isomers, 2,4-dinitro-1H-imidazole and 4,5-dinitro-1H-imidazole, is essential.

Spectroscopic FeatureThis compound2,4-Dinitro-1H-imidazole4,5-Dinitro-1H-imidazole1-Methyl-4,5-dinitro-1H-imidazole
Molecular Weight 158.07 g/mol 158.07 g/mol 158.07 g/mol 172.11 g/mol [4]
¹H NMR (CDCl₃, ppm) ~9.0, ~9.4[1]~8.6, ~11.7[1]Data not readily availableData available[5][6]
Mass Spectrum (m/z) 158 (M⁺) , characteristic fragments[1][2]158 (M⁺) , different fragment abundances[2][3]158 (M⁺) , different fragment abundances[2][3]172 (M⁺) [4]
Key IR Bands (cm⁻¹) NO₂ stretches (~1550-1520, ~1360-1340)NO₂ stretchesNO₂ stretchesNO₂ stretches

Key Differentiators:

  • ¹H NMR: The chemical shifts of the imidazole ring protons are highly sensitive to the position of the nitro groups, providing a clear distinction between the 1,4- and 2,4-isomers.

  • Mass Spectrometry: While the molecular ion is the same for the isomers, the relative intensities of the fragment ions serve as a diagnostic fingerprint. This is due to the different stabilities of the fragment ions formed from each isomer.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data. Given the energetic nature of dinitroimidazoles, all handling and sample preparation must be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area or fume hood [5][7][8].

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample This compound (Handle with Care) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve For NMR Prepare_IR Prepare KBr Pellet or Thin Film Sample->Prepare_IR For FTIR Prepare_MS Prepare Dilute Solution in Volatile Solvent Sample->Prepare_MS For MS & UV-Vis NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR FTIR FTIR Spectroscopy Prepare_IR->FTIR MS Mass Spectrometry (EI) Prepare_MS->MS UVVis UV-Vis Spectroscopy Prepare_MS->UVVis Analyze_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analyze_NMR Analyze_FTIR Analyze Functional Group Frequencies FTIR->Analyze_FTIR Analyze_MS Analyze Molecular Ion & Fragmentation Pattern MS->Analyze_MS Analyze_UVVis Analyze λmax and Electronic Transitions UVVis->Analyze_UVVis Compare Cross-reference with Isomer & Reference Data Analyze_NMR->Compare Analyze_FTIR->Compare Analyze_MS->Compare Analyze_UVVis->Compare

Caption: General workflow for the spectroscopic analysis of this compound.

FTIR Sample Preparation (KBr Pellet Method)[2][9]
  • Grind the Sample: In an agate mortar, carefully grind approximately 1-2 mg of the this compound sample.

  • Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Acquire Spectrum: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Sample Preparation[10][11][12][13][14]
  • Weigh the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve in Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Mass Spectrometry Sample Introduction (Direct Infusion)[15][16][17][18][19][20]
  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Introduce into the Mass Spectrometer: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Acquire Mass Spectrum: Acquire the mass spectrum using the appropriate ionization method (e.g., electron ionization).

Conclusion

The definitive identification of this compound necessitates a multi-faceted spectroscopic approach. By cross-referencing data from IR, NMR, and mass spectrometry, and comparing these results with those of its isomers, researchers can achieve a high degree of confidence in their analytical findings. The protocols and comparative data presented in this guide serve as a robust framework for the accurate characterization of this and other energetic materials, underpinning the integrity and safety of research and development in this critical field.

References

A Senior Application Scientist's Guide to Theoretical Models for Predicting Nitroimidazole Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceuticals and energetic materials, the stability of nitroimidazole compounds is a critical parameter dictating their efficacy, safety, and shelf-life. As a senior application scientist, this guide provides an in-depth comparison of theoretical models used to predict the stability of these crucial molecules. We will delve into the mechanistic underpinnings of each model, offer detailed protocols for their application, and present a critical evaluation of their performance, grounded in experimental data.

The Imperative of Stability Prediction

Nitroimidazoles are a class of compounds characterized by a nitro group attached to an imidazole ring. This structural motif is responsible for their broad spectrum of biological activity, including antibacterial and antiprotozoal properties, and their utility as radiosensitizers in cancer therapy.[1] However, the nitro group also imparts a degree of thermodynamic instability, making these compounds susceptible to decomposition under various stimuli such as heat, impact, and friction.[2] Predicting this stability is paramount for:

  • Drug Development: Ensuring the chemical integrity of active pharmaceutical ingredients (APIs) throughout their lifecycle.

  • Energetic Materials Research: Designing novel high-energy-density materials with controlled and predictable stability.[3]

  • Safety Assessment: Identifying potential hazards associated with the handling and storage of these compounds.

This guide will navigate the theoretical landscape, providing the necessary tools to make informed decisions about which predictive model best suits your research needs.

A Comparative Overview of Theoretical Models

The prediction of nitroimidazole stability is approached from several theoretical angles, each with its own set of strengths and limitations. The primary methodologies fall into three main categories: Quantum Mechanics (QM), Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, and Molecular Dynamics (MD) simulations.

Model TypeFundamental PrincipleKey OutputsComputational Cost
Quantum Mechanics (e.g., DFT) Solves the electronic structure of a molecule to determine its energy and properties.Bond Dissociation Energies (BDEs), Reaction Enthalpies, Activation Energies, Heats of Formation.High
QSAR/QSPR & Machine Learning Correlates molecular descriptors with experimentally determined stability properties.Predictions of Impact Sensitivity (h50), Decomposition Temperature (Td), etc.Low to Medium
Molecular Dynamics (e.g., ReaxFF) Simulates the atomic-level motion of a system over time to observe decomposition pathways.Decomposition Mechanisms, Reaction Kinetics, Final Decomposition Products.Very High

Quantum Mechanics: A First-Principles Approach

Quantum mechanics, particularly Density Functional Theory (DFT), provides a foundational understanding of molecular stability by examining the electronic structure of the nitroimidazole molecule.[4] The core principle is that the arrangement and energy of electrons dictate the strength of chemical bonds and the energy landscape of decomposition reactions.

The Causality Behind the Choice of QM

Researchers turn to QM methods when a deep, mechanistic understanding of the initial steps of decomposition is required. Unlike empirical models, QM can elucidate the "why" behind a molecule's stability by:

  • Identifying the weakest bond: The initial step in the thermal decomposition of many nitro compounds is the homolytic cleavage of the C-NO2 or N-NO2 bond.[5] QM can accurately calculate the Bond Dissociation Energy (BDE) for every bond in the molecule, pinpointing the energetic bottleneck for decomposition.

  • Mapping reaction pathways: QM can be used to calculate the potential energy surface for various decomposition reactions, identifying transition states and activation energies for processes like nitro-nitrite isomerization, which is a competing decomposition pathway.[6]

Recommended DFT Functionals and Basis Sets

The choice of DFT functional and basis set is critical for obtaining accurate results. For nitroaromatic compounds, including nitroimidazoles, studies have shown that hybrid functionals often provide a good balance of accuracy and computational cost.

  • B3LYP: A widely used hybrid functional that often provides reliable geometries and energies.[5]

  • B3PW91 and B3P86: These functionals have also been shown to provide accurate BDEs for C-NO2 bonds in nitroaromatic compounds.[5]

  • Basis Sets: A basis set of at least double-zeta quality with polarization functions, such as 6-31G or 6-31+G *, is recommended to accurately describe the electronic structure of the nitro group.[5] For higher accuracy, augmented basis sets like aug-cc-pVDZ can be employed.[4]

Experimental Workflow: Quantum Mechanical Calculation of C-NO₂ Bond Dissociation Energy

This protocol outlines the steps to calculate the C-NO₂ BDE of a nitroimidazole molecule using DFT.

Step 1: Molecule and Radical Geometry Optimization

  • Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the initial 3D structure of the nitroimidazole molecule.

  • Perform a geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-31G**). This finds the lowest energy conformation of the molecule.

  • Create the two radical fragments that result from the cleavage of the C-NO₂ bond: the imidazole radical and the •NO₂ radical.

  • Perform separate geometry optimizations for each of the radical fragments using the same level of theory.

Step 2: Frequency Calculation

  • Perform a frequency calculation for the optimized parent molecule and each of the radical fragments.

  • Confirm that the optimizations resulted in true energy minima by ensuring there are no imaginary frequencies.

  • The frequency calculation also provides the zero-point vibrational energies (ZPVE) for each species.

Step 3: Single-Point Energy Calculation

  • For the highest accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set if computationally feasible.

Step 4: BDE Calculation

  • The BDE is calculated as the difference in the total energies of the products (radicals) and the reactant (parent molecule), corrected for the ZPVE.

    • BDE = [E(imidazole radical) + E(•NO₂)] - E(nitroimidazole molecule)

    • Where E includes the electronic energy and the ZPVE.

Diagram of the QM Workflow for BDE Calculation:

QM_Workflow cluster_pre Input cluster_calc DFT Calculation cluster_post Output A Nitroimidazole Structure B Geometry Optimization (e.g., B3LYP/6-31G**) A->B Initial Geometry C Frequency Calculation (for ZPVE) B->C Optimized Geometry D Generate Radical Fragments B->D G Calculate BDE C->G Energies & ZPVEs E Optimize Radical Geometries D->E Fragment Geometries F Frequency Calculation (Radicals) E->F Optimized Radicals F->G Energies & ZPVEs H Weakest Bond Identification G->H

Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.

QSAR/QSPR and Machine Learning: The Power of Data-Driven Prediction

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models offer a computationally efficient alternative to QM methods. These models are built on the principle that the chemical structure of a molecule contains the information that defines its properties. By identifying key molecular descriptors and correlating them with experimental data, predictive models can be developed.[2]

The Rationale for Employing QSAR/ML

QSAR and Machine Learning (ML) approaches are particularly valuable for:

  • High-throughput screening: When a large number of candidate molecules need to be evaluated for their stability, the computational efficiency of QSAR/ML is a significant advantage.[7]

  • Predicting complex properties: Properties like impact sensitivity (h₅₀) are influenced by a multitude of factors beyond simple bond strength, including crystal packing and intermolecular interactions. QSAR/ML models can capture these complex relationships from experimental data.

  • When experimental data is available: The predictive power of a QSAR/ML model is directly dependent on the quality and quantity of the training data.

Key Descriptors and Machine Learning Algorithms

A wide range of molecular descriptors can be used to build QSAR models for nitroimidazole stability, including:

  • Constitutional descriptors: Molecular weight, number of nitro groups.

  • Topological descriptors: Connectivity indices that describe the branching of the molecule.

  • Quantum chemical descriptors: Calculated properties such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charges on the nitro group.[5]

Several machine learning algorithms are commonly employed to build the predictive models:[2]

  • Multiple Linear Regression (MLR): A simple and interpretable method for finding a linear relationship between descriptors and the target property.

  • Support Vector Machines (SVM): A powerful algorithm that can find non-linear relationships.

  • Random Forest (RF): An ensemble method that builds multiple decision trees and aggregates their predictions, often leading to robust models.

Experimental Workflow: Building a QSAR Model for Impact Sensitivity

This protocol outlines the general steps for developing a QSAR model to predict the impact sensitivity (h₅₀) of nitroimidazoles.

Step 1: Data Collection and Curation

  • Compile a dataset of nitroimidazole compounds with experimentally determined impact sensitivity values (h₅₀).

  • Ensure the data is from a consistent experimental setup (e.g., same drop-weight apparatus and procedure).

  • Curate the dataset to remove any inconsistencies or outliers.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Dragon.

Step 3: Dataset Splitting

  • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

Step 4: Model Building and Validation

  • Using the training set, apply a machine learning algorithm (e.g., Random Forest) to build a model that correlates the descriptors with the h₅₀ values.

  • Perform internal validation on the training set using techniques like cross-validation to assess the model's robustness.

  • Use the trained model to predict the h₅₀ values for the molecules in the test set.

  • Evaluate the model's predictive performance on the test set using metrics like the coefficient of determination (R²) and root mean square error (RMSE).

Diagram of the QSAR/ML Workflow:

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_eval Model Evaluation A Collect Experimental Data (e.g., h50 values) B Calculate Molecular Descriptors A->B C Split into Training & Test Sets B->C D Train ML Model (e.g., Random Forest) C->D Training Data F Predict on Test Set C->F Test Data E Internal Validation (Cross-validation) D->E E->F Validated Model G Assess Performance (R², RMSE) F->G

Caption: Workflow for building a QSAR/ML model for predicting stability.

Molecular Dynamics: Simulating Decomposition in Motion

Reactive Molecular Dynamics (MD) simulations, particularly with force fields like ReaxFF, offer a powerful tool to observe the dynamic process of decomposition. Unlike the static picture provided by QM, MD simulates the movement of atoms over time, allowing for the direct observation of bond breaking and formation.

The Justification for Using MD Simulations

MD simulations are the method of choice when the goal is to:

  • Understand complex reaction networks: Decomposition is often not a single-step process but a cascade of reactions. MD can reveal the sequence of these reactions and identify key intermediates.

  • Investigate the influence of the condensed phase: MD simulations can model the bulk material, capturing the effects of intermolecular interactions on stability, which are often neglected in gas-phase QM calculations.

  • Simulate decomposition under specific conditions: MD allows for the simulation of decomposition under various temperatures and pressures, providing insights into how these conditions affect the stability of the material.

The ReaxFF Reactive Force Field

ReaxFF is a reactive force field that can model chemical reactions by dynamically changing bond orders between atoms based on their positions. This allows for the simulation of bond breaking and formation without the high computational cost of QM methods.

Experimental Workflow: ReaxFF MD Simulation of Thermal Decomposition

This protocol provides a general workflow for simulating the thermal decomposition of a nitroimidazole crystal using ReaxFF.

Step 1: System Setup

  • Obtain the crystal structure of the nitroimidazole of interest (e.g., from the Cambridge Structural Database).

  • Create a supercell of the crystal structure to represent the bulk material.

  • Place the supercell in a simulation box with periodic boundary conditions.

Step 2: Equilibration

  • Assign initial velocities to the atoms corresponding to a low temperature (e.g., 50 K).

  • Perform an energy minimization to relax the system.

  • Gradually heat the system to the desired simulation temperature in a stepwise manner, allowing it to equilibrate at each step. This is typically done in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

Step 3: Production Run

  • Once the system is equilibrated at the target temperature, switch to a production run in the NVE (constant number of particles, volume, and energy) ensemble to simulate the decomposition.

  • Run the simulation for a sufficient amount of time to observe the initial stages of decomposition.

Step 4: Analysis

  • Analyze the simulation trajectory to identify the initial decomposition pathways (e.g., C-NO₂ bond cleavage, ring opening).

  • Track the evolution of different molecular species over time to understand the reaction kinetics.

  • Identify the final decomposition products.

Diagram of the ReaxFF MD Workflow:

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis A Create Supercell from Crystal Structure B Define Simulation Box A->B C Energy Minimization B->C D System Equilibration (NVT/NPT) C->D Relaxed System E Production Run (NVE) D->E Equilibrated System F Analyze Trajectory E->F G Identify Decomposition Pathways F->G H Determine Reaction Kinetics G->H

Caption: Workflow for a ReaxFF Molecular Dynamics simulation of thermal decomposition.

Experimental Validation: Grounding Theory in Reality

Theoretical predictions, no matter how sophisticated, must be validated against experimental data. For nitroimidazole stability, two key experimental techniques are crucial:

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the decomposition temperature (Td) and the enthalpy of decomposition.

Experimental Protocol: DSC for Thermal Stability

  • Sample Preparation: Accurately weigh 1-5 mg of the nitroimidazole sample into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the major exothermic peak in the DSC thermogram is taken as the decomposition temperature. The area under the peak corresponds to the enthalpy of decomposition.

Impact Sensitivity Testing: The Bruceton "Up-and-Down" Method

The Bruceton method is a statistical approach to determine the 50% probability of initiation of an energetic material upon impact.[8]

Experimental Protocol: Bruceton Impact Sensitivity Test

  • Apparatus: A drop-weight impact tester is used, where a known weight is dropped from a variable height onto a sample.

  • Procedure:

    • A small, measured amount of the sample is placed on the anvil.

    • The weight is dropped from an initial estimated height.

    • If the sample initiates (a "go"), the next test is performed at a lower height.

    • If the sample does not initiate (a "no-go"), the next test is performed at a higher height.

    • The height is adjusted in fixed increments.

  • Data Analysis: After a set number of trials (typically 20-30), the 50% initiation height (h₅₀) and the standard deviation are calculated using the Bruceton statistical analysis.[8]

Diagram of the Experimental Validation Loop:

Validation_Loop cluster_theory Theoretical Prediction cluster_exp Experimental Validation cluster_refine Model Refinement A Quantum Mechanics F Compare Predictions with Experimental Data A->F Predicted Stability B QSAR/Machine Learning B->F Predicted Stability C Molecular Dynamics C->F Predicted Stability D DSC (Thermal Stability) D->F Measured Stability E Impact Sensitivity Test E->F Measured Stability G Refine Theoretical Models F->G Discrepancies G->A Improved Models G->B Improved Models G->C Improved Models

Caption: The iterative process of theoretical prediction and experimental validation.

Conclusion: An Integrated Approach to Stability Prediction

The prediction of nitroimidazole stability is a multifaceted challenge that is best addressed through an integrated approach.

  • Quantum mechanics provides the fundamental understanding of the chemical bonds and reaction pathways that govern decomposition.

  • QSAR and machine learning offer rapid and efficient screening of large numbers of compounds, leveraging existing experimental data.

  • Molecular dynamics bridges the gap between the molecular and macroscopic scales, providing insights into the dynamics of decomposition in the condensed phase.

Ultimately, the choice of theoretical model will depend on the specific research question, the available computational resources, and the extent of existing experimental data. By combining the strengths of these different theoretical approaches and grounding them in rigorous experimental validation, researchers can confidently predict and engineer the stability of nitroimidazole compounds for a wide range of applications.

References

Safety Operating Guide

Proper Disposal Procedures for 1,4-Dinitro-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dinitro-1H-imidazole, a high-energy material requiring specialized handling. As researchers and drug development professionals, it is imperative to manage the disposal of such compounds with the utmost attention to safety and regulatory compliance to protect both laboratory personnel and the environment. This document is structured to offer a comprehensive, step-by-step approach, grounded in established safety protocols and scientific principles.

Understanding the Hazard: Why Special Disposal is Critical

This compound is a potent energetic material, classified as a potentially self-reacting explosive substance.[1] Its thermal instability and potential for violent decomposition necessitate that it be handled with extreme care throughout its lifecycle, from synthesis to disposal. Incidents involving energetic materials can have severe consequences, making adherence to proper disposal protocols a critical aspect of laboratory safety. The U.S. Environmental Protection Agency (EPA) categorizes such materials as hazardous wastes, mandating specific disposal pathways to mitigate risks.[2]

Core Directive: Professional Disposal is a Non-Negotiable

Given the significant hazards associated with this compound, in-laboratory chemical neutralization or degradation by individual researchers is strongly discouraged unless a validated and peer-reviewed protocol is available and has been thoroughly risk-assessed by your institution's Environmental Health and Safety (EHS) department. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. These services are equipped with the expertise and facilities to handle and dispose of energetic materials safely.

The following sections will guide you through the proper procedures for accumulating, storing, and preparing this compound waste for collection by a professional disposal service.

Pre-Disposal Checklist: Essential Preparatory Steps

Before beginning any process that will generate this compound waste, a thorough pre-operational review is essential.

StepActionRationale
1. Consultation Contact your institution's Environmental Health and Safety (EHS) department.EHS will provide specific guidance on waste stream classification, approved containers, labeling requirements, and pickup schedules.
2. Waste Stream Segregation Plan for the segregation of this compound waste from all other waste streams.Prevents accidental mixing with incompatible materials, which could lead to a dangerous reaction.
3. Container Procurement Obtain the correct, EHS-approved waste containers.Ensures chemical compatibility and prevents leaks or spills. Containers for energetic materials may have specific requirements.
4. Personal Protective Equipment (PPE) Ensure availability and proper use of appropriate PPE.Protects laboratory personnel from exposure and injury.
5. Emergency Plan Review Review the laboratory's emergency response plan for spills or unexpected reactions.Ensures a rapid and effective response in the event of an incident.

Step-by-Step Waste Accumulation and Storage Protocol

Waste Collection
  • Designated Waste Container : All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., weighing paper, gloves), must be collected in a designated, compatible, and properly labeled hazardous waste container.[2]

  • Container Material : Use containers made of materials that are compatible with this compound and any solvents used. Glass or other non-reactive materials are generally suitable. Avoid metal containers where the potential for reaction with the compound or its decomposition products exists.

  • Labeling : Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container as provided by your EHS department. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Explosive," "Reactive," "Toxic")

    • The date of first accumulation

    • The name of the principal investigator and laboratory location

  • Keep Closed : The waste container must be kept securely closed at all times, except when adding waste.[2] This prevents the release of vapors and protects the contents from the environment.

In-Lab Storage
  • Designated Storage Area : Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[2]

  • Incompatible Materials : Store this compound waste away from incompatible materials. Based on the reactivity of the parent imidazole structure, this includes strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] A comprehensive list of incompatibilities should be maintained and reviewed.

Decontamination of Laboratory Equipment

Proper decontamination of all equipment and surfaces that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.

Decontamination Workflow

Caption: Workflow for the decontamination of laboratory surfaces and equipment.

Step-by-Step Decontamination Procedure
  • Prepare the Area : Cordon off the area to be decontaminated. Cover the work surface with an absorbent, disposable liner.

  • Select a Solvent : Choose a solvent in which this compound is soluble and that is compatible with the surface or equipment being cleaned. Consult the Safety Data Sheet (SDS) or other chemical compatibility charts.

  • Initial Wipe : Using a disposable wipe dampened with the chosen solvent, gently wipe the contaminated surfaces. Do not use a dry wipe, as this could create dust or cause friction.

  • Detergent Wash : Following the solvent wipe, wash the surfaces with a mild laboratory detergent and water.

  • Final Rinse : Rinse the surfaces thoroughly with deionized water.

  • Waste Collection : All used wipes, liners, and disposable PPE must be collected and placed in the designated hazardous waste container for this compound.

  • Drying : Allow the equipment and surfaces to air dry completely before reuse.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is required.

Spill Response Decision Tree

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill? Assess->SmallSpill LargeSpill Large or Uncontained Spill SmallSpill->LargeSpill No TrainedPersonnel Are you trained and equipped to clean it up? SmallSpill->TrainedPersonnel Yes Evacuate Evacuate the Area LargeSpill->Evacuate TrainedPersonnel->LargeSpill No Cleanup Follow Lab Spill Cleanup Protocol TrainedPersonnel->Cleanup Yes Waste Dispose of Cleanup Materials as Hazardous Waste Cleanup->Waste Alert Alert Colleagues and Activate Alarm Evacuate->Alert ContactEHS Contact EHS/ Emergency Services Alert->ContactEHS Secure Secure the Area (if safe to do so) ContactEHS->Secure

Caption: Decision tree for responding to a spill of this compound.

For a small, manageable spill by trained personnel:

  • Alert others in the immediate area.

  • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Gently cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate the spill area as described in the previous section.

For a large or uncontained spill, or if you are not trained to handle it:

  • Evacuate the laboratory immediately.

  • Alert others and activate the nearest fire alarm or emergency notification system.

  • Contact your institution's EHS and emergency services from a safe location.

Final Disposal: The Role of the Professional Service

Once your waste container is full or has reached its designated accumulation time limit, contact your EHS department to arrange for a pickup. They will coordinate with a licensed hazardous waste disposal company. These companies may use a variety of specialized techniques to safely dispose of energetic materials, such as:

  • Incineration : High-temperature incineration in a permitted facility is a common method for the destruction of organic hazardous waste.

  • Chemical Treatment : Specialized facilities may employ chemical degradation methods under controlled conditions that are not feasible or safe in a standard laboratory setting.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a cornerstone of a strong safety culture in any research or development setting. By adhering to these procedures, you not only comply with regulatory requirements but also fulfill your professional obligation to ensure a safe working environment for yourself and your colleagues. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety experts.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

The dinitro functional groups in 1,4-Dinitro-1H-imidazole suggest that it is an energetic material, and therefore, it must be handled with extreme caution.[1] The inherent danger of working with energetic materials in the laboratory requires the researcher to develop a comprehensive safety plan.[1]

Hazard Assessment of this compound

Based on the known hazards of similar nitroimidazole compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazards, compiled from data on related compounds like 4-Nitroimidazole and 2-Nitroimidazole.[2][3]

Hazard CategoryDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]May cause immediate harm upon single exposure.
Skin Corrosion/Irritation Causes skin irritation.[2][3]May cause redness, itching, and inflammation of the skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]May result in pain, redness, and potential damage to the eyes.
Respiratory Irritation May cause respiratory irritation.[2][3]Inhalation of dust may lead to irritation of the respiratory tract.
Explosive Hazard As a dinitro compound, it is potentially explosive and sensitive to shock, friction, or heat.[4][5]Uncontrolled decomposition can release a large amount of energy.

Core Principles of PPE Selection

The selection of appropriate PPE is the final line of defense against chemical exposure, after engineering and administrative controls have been implemented.[1] For this compound, PPE selection must address the dual threats of chemical toxicity and potential explosive hazard.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound assess_hazards Assess Hazards: - Energetic properties - Toxicity (Inhalation, Dermal, Ocular) - Quantity being handled start->assess_hazards engineering_controls Implement Engineering Controls: - Certified Chemical Fume Hood - Blast Shield - Grounded Equipment assess_hazards->engineering_controls ppe_level Determine Required PPE Level engineering_controls->ppe_level standard_ppe Standard PPE: - Safety Goggles (EN 166 / OSHA 29 CFR 1910.133) - Flame-Resistant Lab Coat - Chemical-Resistant Gloves (Nitrile) ppe_level->standard_ppe enhanced_ppe Enhanced PPE (Risk of Splash/Aerosol): - Face Shield - Anti-static PVC Gauntlets - Respirator (NIOSH/MSHA approved) ppe_level->enhanced_ppe If splash/aerosol risk disposal Prepare for Waste Disposal: - Labeled, sealed container for hazardous waste standard_ppe->disposal enhanced_ppe->disposal emergency_prep Emergency Preparedness: - Eyewash and Safety Shower Accessible - Spill Kit Ready disposal->emergency_prep proceed Proceed with Experiment emergency_prep->proceed

Caption: PPE Selection Workflow for Handling this compound.

Detailed PPE Protocol

Adherence to a strict, step-by-step PPE protocol is crucial for minimizing the risk of exposure and injury.

Eye and Face Protection
  • Safety Goggles: At a minimum, chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory.[6]

  • Face Shield: When there is a significant risk of splashing, dust generation, or unexpected energetic release, a face shield should be worn in addition to safety goggles.[6]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for short-term protection against nitro compounds.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.

  • Anti-Static Gauntlets: When handling larger quantities or during procedures with a higher risk of electrostatic discharge, heavyweight, anti-static PVC gauntlets should be worn over nitrile gloves.[8]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against chemical splashes and potential fire hazards.[6][8]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a high risk of splashes, an acid-resistant apron should be worn over the lab coat.[7]

Respiratory Protection
  • Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Respirator: If dust formation is likely or if work must be conducted outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[6]

Operational Plan for Safe Handling

A systematic approach is essential when working with energetic and hazardous materials like this compound.

  • Preparation and Engineering Controls:

    • Ensure all work with the solid compound is conducted within a certified chemical fume hood.[6]

    • A blast shield should be placed in front of the experimental setup within the fume hood.[5]

    • All electrical equipment must be properly grounded to prevent static discharge.[4]

    • An eyewash station and safety shower must be readily accessible.[6]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood to contain any dust.[6]

    • Use non-metallic spatulas (e.g., wood or plastic) to avoid friction and sparks.[4]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.[6]

    • Avoid contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the laboratory.[6]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency and Disposal Procedures

Spill Management Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[6]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[6]

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[2]

  • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

By adhering to these rigorous safety protocols and maintaining a constant awareness of the potential hazards, researchers can safely handle this compound and other energetic materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.